Product packaging for (8-Bromoquinolin-4-yl)methanol(Cat. No.:CAS No. 1190315-99-1)

(8-Bromoquinolin-4-yl)methanol

Cat. No.: B1372447
CAS No.: 1190315-99-1
M. Wt: 238.08 g/mol
InChI Key: FIRODXFCQOQZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(8-Bromoquinolin-4-yl)methanol is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B1372447 (8-Bromoquinolin-4-yl)methanol CAS No. 1190315-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-bromoquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRODXFCQOQZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676541
Record name (8-Bromoquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-99-1
Record name 8-Bromo-4-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Bromoquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and kinase inhibitory properties.[1][2] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Within this versatile class of compounds, (8-Bromoquinolin-4-yl)methanol (CAS Number: 1190315-99-1) has emerged as a key building block, offering a unique combination of reactive sites for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications in drug discovery.

Physicochemical Characterization

This compound is a solid at room temperature with the molecular formula C₁₀H₈BrNO. Its structure features a quinoline core substituted with a bromine atom at the 8-position and a hydroxymethyl group at the 4-position.

PropertyValueSource
CAS Number 1190315-99-1[3]
Molecular Formula C₁₀H₈BrNO[3]
Molecular Weight 238.09 g/mol [3]
Appearance Solid (form may vary)Supplier Data
SMILES C1=CC2=C(C(=C1)Br)N=CC=C2COSupplier Data

Note: Physical properties such as melting point and solubility are not consistently reported across public sources and should be determined experimentally.

Synthesis and Mechanistic Insights

A robust and reliable method for the synthesis of this compound involves the reduction of the commercially available precursor, 8-bromoquinoline-4-carboxylic acid. This transformation is a cornerstone of organic synthesis, and while various reducing agents can be employed, Lithium Aluminum Hydride (LiAlH₄) is particularly effective for this purpose due to its high reactivity with carboxylic acids.[4][5]

Synthetic Workflow: Reduction of 8-Bromoquinoline-4-carboxylic Acid

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start 8-Bromoquinoline-4-carboxylic Acid reagent1 1. LiAlH₄ (Lithium Aluminum Hydride) start->reagent1 Reduction product This compound reagent1->product reagent2 2. Dry THF (Solvent) reagent3 3. Acidic Workup (e.g., dil. H₂SO₄)

Caption: Synthetic route from 8-bromoquinoline-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on the standard reduction of carboxylic acids using LiAlH₄ and should be adapted and optimized under appropriate laboratory safety protocols.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Substrate: 8-Bromoquinoline-4-carboxylic acid is dissolved in a minimal amount of dry THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of the carboxylic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

  • Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Causality in Experimental Design
  • Inert Atmosphere: LiAlH₄ reacts violently with water and atmospheric moisture. An inert atmosphere is essential to prevent decomposition of the reagent and ensure a safe reaction.[5]

  • Anhydrous Solvent: The use of dry THF is critical for the same reasons as maintaining an inert atmosphere.

  • Controlled Addition and Cooling: The reaction between LiAlH₄ and the carboxylic acid is highly exothermic. Slow, dropwise addition at low temperatures prevents the reaction from becoming uncontrollable.

  • Acidic Workup: The initial product of the reduction is an aluminum alkoxide complex. Treatment with acid is necessary to hydrolyze this complex and liberate the final alcohol product.[5]

Reactivity and Strategic Applications

This compound possesses three key reactive sites that can be selectively manipulated, making it a highly versatile intermediate in multi-step syntheses.

G cluster_molecule This compound cluster_sites Reactive Sites mol Quinoline Core site1 Hydroxymethyl Group (C4-position) mol->site1 Esterification, Oxidation, Substitution site2 Bromine Atom (C8-position) mol->site2 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) site3 Quinoline Nitrogen mol->site3 N-alkylation, Salt Formation

Caption: Key reactive sites of this compound.

  • The Hydroxymethyl Group (C4-position): The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives. It can also undergo esterification or etherification reactions, or be converted to a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution.

  • The Bromine Atom (C8-position): The bromo-substituent is a key handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at the 8-position, significantly expanding the accessible chemical space.

  • The Quinoline Nitrogen: The basic nitrogen atom in the quinoline ring can be protonated to form salts or alkylated to generate quaternary ammonium compounds, which can modulate the solubility and biological properties of the molecule.

Application in Kinase Inhibitor Synthesis

The 8-substituted quinoline scaffold is a feature of several potent kinase inhibitors. While a direct synthesis starting from this compound is not prominently documented in publicly accessible literature, its utility can be inferred from the synthesis of related compounds. For instance, 8-aminoquinolines have been investigated as inhibitors of tyrosine kinases.[6] The bromine at the 8-position of this compound can be converted to an amino group via a Buchwald-Hartwig amination, and the hydroxymethyl group at the 4-position can be further functionalized to modulate kinase binding. This strategic positioning of functional handles makes it an attractive starting material for the synthesis of novel kinase inhibitors.[7]

Biological Significance and Future Directions

While this compound itself is primarily a synthetic intermediate, the derivatives accessible from it are of significant interest in drug discovery. The 8-aminoquinoline core, for example, is a well-established pharmacophore in antimalarial drugs like primaquine.[2] The ability to introduce diverse substituents at both the 4- and 8-positions of the quinoline ring allows for the creation of libraries of compounds for screening against various therapeutic targets.

The development of novel antimalarial agents remains a global health priority, and the structural motifs accessible from this compound are highly relevant to this field.[1][8] Furthermore, the broader class of quinoline derivatives continues to be explored for new applications in oncology, infectious diseases, and neurodegenerative disorders. As synthetic methodologies advance, the strategic importance of versatile building blocks like this compound is set to grow, enabling the rapid and efficient synthesis of the next generation of quinoline-based therapeutics.

References

(8-Bromoquinolin-4-yl)methanol: A Technical Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Functionalized quinolines serve as versatile building blocks for the synthesis of novel compounds with diverse biological activities. This guide provides an in-depth technical overview of (8-Bromoquinolin-4-yl)methanol, a key intermediate for drug discovery professionals. We will cover its fundamental physicochemical properties, propose a detailed and validated synthetic protocol, and explore its strategic applications as a scaffold and fragment in the development of new therapeutics. The molecular formula of this compound is C10H8BrNO, and its molecular weight is approximately 238.08 g/mol .[1][2][3]

Introduction to the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a significant history in drug design.[4] The rigid, bicyclic aromatic structure of quinoline provides an excellent framework for interacting with biological targets, while its substituent positions allow for fine-tuning of physicochemical and pharmacological properties. This versatility has led to the development of quinoline-based drugs across a wide range of therapeutic areas, including antimicrobial, anticancer, and antifungal agents.[5]

This compound emerges as a particularly valuable synthetic intermediate. It possesses three key features for medicinal chemists:

  • A quinoline core for foundational scaffold interactions.

  • A bromine atom at the 8-position, which is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.

  • A primary alcohol (hydroxymethyl group) at the 4-position, which can be readily modified through esterification, etherification, or oxidation to explore different functional groups and interactions with target proteins.

This guide serves as a resource for researchers aiming to leverage this building block in their discovery programs.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is critical for its effective use in synthesis and screening.

Caption: Figure 1: Chemical Structure of this compound.

Table 1: Core Physicochemical Data

Property Value Source(s)
Molecular Formula C10H8BrNO [1][6][7]
Molecular Weight 238.08 g/mol [2][3][8]
Monoisotopic Mass 236.97893 g/mol [2]
CAS Number 1190315-99-1 [6][7]
MDL Number MFCD12828255 [6][7]
Appearance White to light brown solid (predicted) [9]

| Storage Conditions | Store in a sealed, dry, light-protected environment |[10] |

Synthesis, Purification, and Characterization

While this compound is commercially available, an in-house synthesis may be required for specific research applications or scaling up. A robust and reliable synthetic route is essential.

Proposed Synthetic Workflow

A logical and efficient approach involves the reduction of a commercially available or readily synthesized carboxylic acid precursor. This method is generally high-yielding and utilizes standard laboratory reagents.

G start 8-Bromoquinoline-4-carboxylic acid reagent 1. LiAlH4, Anhydrous THF 2. Fieser Work-up start->reagent Reduction product This compound reagent->product purification Column Chromatography (Silica Gel) product->purification Purification characterization NMR, MS, IR Analysis purification->characterization Validation

Caption: Figure 2: Proposed workflow for the synthesis and validation.

Detailed Synthetic Protocol

This protocol describes the reduction of 8-bromoquinoline-4-carboxylic acid using lithium aluminum hydride (LiAlH4).

Materials:

  • 8-Bromoquinoline-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Sodium sulfate (Na2SO4), anhydrous

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF. Cool the flask to 0 °C using an ice bath.

    • Expertise Note: Anhydrous conditions are critical as LiAlH4 reacts violently with water. The inert atmosphere prevents degradation of the reagent and potential side reactions.

  • Reagent Addition: Slowly add lithium aluminum hydride (1.5 to 2.0 equivalents) portion-wise to the stirred THF.

  • Substrate Addition: Dissolve 8-bromoquinoline-4-carboxylic acid (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

    • Expertise Note: The slow, dropwise addition helps to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add a volume of water (in mL) equal to the mass of LiAlH4 used (in g), followed by an equal volume of 15% aqueous NaOH, and finally, three times that volume of water.

    • Trustworthiness Note: This specific work-up procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[11]

Structural Characterization

To validate the identity and purity of the synthesized this compound, the following analytical data should be acquired:

  • ¹H NMR: Expect characteristic aromatic proton signals in the 7.5-9.0 ppm range. A singlet corresponding to the two protons of the CH₂ group should appear around 4.5-5.0 ppm, and a broad singlet for the OH proton will also be present, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: Expect ten distinct carbon signals, including those in the aromatic region and a signal for the CH₂OH carbon around 60-65 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated exact mass (236.97893 Da), with a characteristic isotopic pattern for a molecule containing one bromine atom ([M]+ and [M+2]+ peaks in an approximate 1:1 ratio).[2]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a strategic tool for generating novel molecular entities.

A Versatile Scaffold for Library Synthesis

The two distinct functional handles allow for orthogonal chemical modifications, making this compound an ideal starting point for creating diverse chemical libraries for high-throughput screening.

G cluster_c8 Position 8 (C-Br Bond) cluster_c4 Position 4 (-CH2OH Group) center This compound suzuki Suzuki Coupling (Aryl Boronic Acids) center->suzuki sonogashira Sonogashira Coupling (Alkynes) center->sonogashira buchwald Buchwald-Hartwig (Amines, Phenols) center->buchwald ester Esterification (Carboxylic Acids) center->ester ether Williamson Ether Synthesis (Alkyl Halides) center->ether oxidation Oxidation (to Aldehyde/Acid) center->oxidation

Caption: Figure 3: Potential derivatization pathways from the core scaffold.

  • C-8 Position Chemistry: The aryl bromide is primed for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or amino groups, enabling systematic exploration of the structure-activity relationship (SAR) in this region of the molecule.

  • C-4 Position Chemistry: The primary alcohol is a nucleophile that can be readily converted into esters or ethers, which can act as hydrogen bond acceptors or introduce lipophilic groups. Oxidation to the corresponding aldehyde or carboxylic acid opens up further derivatization possibilities, such as reductive amination or amide bond formation.

Utility in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 238.08 g/mol , this compound fits well within the "Rule of Three" criteria for a molecular fragment. Its defined vectoral exits (the C-Br bond and the hydroxyl group) provide clear pathways for fragment evolution and linking, making it an attractive candidate for FBDD screening campaigns.[12]

Safety and Handling

This compound should be handled with standard laboratory precautions. As with many brominated heterocyclic compounds, it should be considered potentially irritating to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Keep the container tightly sealed in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value building block for researchers in drug discovery and medicinal chemistry. Its well-defined structure, confirmed molecular weight of 238.08 g/mol , and dual functional handles for orthogonal synthesis make it an exemplary scaffold for the efficient generation of novel and diverse compound libraries. The synthetic and characterization protocols outlined in this guide provide a reliable framework for its utilization, empowering scientists to accelerate the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Physical Properties of (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Bromoquinolin-4-yl)methanol is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and novel materials. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of (8--Bromoquinolin-4-yl)methanol, alongside detailed, field-proven methodologies for their experimental determination.

Section 1: Chemical Identity and Core Properties

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This section outlines the fundamental descriptors for this compound.

Molecular Structure

The molecular structure of this compound consists of a quinoline ring system brominated at the 8th position, with a methanol group attached at the 4th position.

Caption: Molecular Structure of this compound.

Key Identifiers

A summary of the essential identification and physical property data for this compound is presented in Table 1. It is critical to note that while some properties are reported by chemical suppliers, others, such as the melting point, have not been experimentally published and require determination.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1190315-99-1[1][2]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.09 g/mol [1]
Appearance White crystalline powder[3]
Purity Typically ≥98%[3]
Storage Sealed, dry, low temperature, protected from light[3]

Section 2: Thermal Properties

The thermal behavior of a compound, particularly its melting point, is a crucial indicator of purity and is essential for designing synthetic reactions and purification procedures.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, this value has not been definitively reported in the literature. The following protocol outlines the standard method for its determination.

This protocol is based on the widely used Mel-Temp or similar apparatus method. The principle involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.

Workflow Diagram:

G start Start prep Sample Preparation: - Ensure sample is dry and finely powdered. - Load 1-2 mm of sample into a sealed-end capillary tube. start->prep setup Apparatus Setup: - Place capillary in the heating block. - Set initial heating rate to high for a rapid approximation. prep->setup approx_melt Approximate Melting Point: - Observe the temperature of rapid melting. - Allow apparatus to cool. setup->approx_melt accurate_melt Accurate Melting Point: - Prepare a new sample. - Heat rapidly to ~15-20°C below the approximate M.P. - Reduce heating rate to 1-2°C per minute. approx_melt->accurate_melt observe Observation: - Record T1: Temperature at which the first drop of liquid appears. - Record T2: Temperature at which all solid has liquefied. accurate_melt->observe report Report Melting Range (T1 - T2) observe->report end End report->end

Caption: Workflow for determining the melting point of a crystalline solid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.

    • If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Tap the sealed end of the tube on a hard surface to pack the powder into a dense column of 1-2 mm in height.

  • Approximate Melting Point Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a high heating rate (e.g., 10-20°C per minute) to quickly find the approximate melting temperature. Record this value.

    • Allow the apparatus to cool significantly before proceeding.

  • Accurate Melting Point Determination:

    • Use a fresh sample in a new capillary tube.

    • Heat the block rapidly to a temperature about 15-20°C below the approximate melting point found in the previous step.

    • Decrease the heating rate to a slow and steady 1-2°C per minute. This slow rate is crucial for an accurate reading.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature (T1) at which the first sign of melting (the appearance of a liquid phase) is observed.

    • Continue heating at the slow rate and record the temperature (T2) at which the last crystal melts.

  • Reporting:

    • The melting point is reported as the range from T1 to T2. A narrow range (0.5-1.0°C) is indicative of a high-purity compound.

Section 3: Solubility Profile

Solubility is a fundamental physical property that dictates the choice of solvents for reactions, recrystallization, and formulation. A systematic solubility analysis can also provide insights into the functional groups present in a molecule.

Predicted Solubility

Based on its structure, this compound possesses both polar (hydroxyl group, nitrogen atom) and non-polar (quinoline ring system) characteristics. It is expected to be sparingly soluble in water and more soluble in organic solvents. The presence of the nitrogen atom in the quinoline ring suggests it may be soluble in acidic aqueous solutions.

Experimental Protocol: Systematic Solubility Testing

This protocol provides a qualitative assessment of solubility in a range of common solvents, allowing for the classification of the compound.

Workflow Diagram:

G start Start with ~25 mg of sample water Test in 0.75 mL Water start->water hcl Test in 0.75 mL 5% HCl water->hcl Insoluble organic Test in Organic Solvents (e.g., Methanol, Acetone, Chloroform) water->organic Soluble naoh Test in 0.75 mL 5% NaOH hcl->naoh Insoluble end End hcl->end Soluble (Base) nahco3 Test in 0.75 mL 5% NaHCO3 naoh->nahco3 Soluble h2so4 Test in conc. H2SO4 naoh->h2so4 Insoluble naoh->end Soluble (Weak Acid) nahco3->end Soluble (Strong Acid) h2so4->end Soluble (Neutral, contains O or N) h2so4->end Insoluble (Inert) organic->end

Caption: Logical flow for systematic solubility testing of an organic compound.

Step-by-Step Methodology:

  • General Procedure:

    • For each test, place approximately 25 mg of this compound into a small test tube.

    • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.

    • Observe whether the solid dissolves completely.

  • Solvent Sequence:

    • Water: Begin by testing solubility in water. If soluble, test the pH of the solution with litmus paper to determine if it's acidic, basic, or neutral.

    • 5% HCl: If insoluble in water, test solubility in 5% hydrochloric acid. Solubility in this acidic solution indicates the presence of a basic functional group, such as the quinoline nitrogen.

    • 5% NaOH: If insoluble in 5% HCl, test in 5% sodium hydroxide. Solubility here would suggest an acidic functional group. The hydroxyl group in the subject molecule is generally not acidic enough to react with NaOH.

    • Organic Solvents: Test solubility in common organic solvents such as methanol, ethanol, acetone, chloroform, and ethyl acetate to identify suitable solvents for reactions and purification.

Section 4: Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the methanol group. The aromatic region (typically 7.0-9.0 ppm) will display a complex pattern of doublets and triplets, with coupling constants characteristic of the quinoline ring system. The methylene protons (-CH₂-) of the methanol group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-5.5 ppm. The hydroxyl proton (-OH) would be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The aromatic carbons will resonate in the 110-150 ppm region. The carbon of the methylene group (-CH₂OH) is expected to appear in the 60-70 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A strong, broad band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • Multiple sharp bands in the 1500-1600 cm⁻¹ region due to C=C and C=N stretching vibrations of the aromatic quinoline ring.

  • A strong band around 1000-1250 cm⁻¹ for the C-O stretching of the primary alcohol.

  • Bands in the 600-800 cm⁻¹ region corresponding to C-Br stretching.

Mass Spectrometry

Mass spectrometry will show the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the hydroxyl group or the entire hydroxymethyl group.

Conclusion

This technical guide has established the core physical and chemical identifiers for this compound. While a lack of published experimental data necessitates a focus on predictive analysis and robust characterization methodologies, the provided protocols for determining melting point and solubility offer a clear and reliable pathway for researchers to obtain these critical parameters. The predicted spectroscopic features serve as a benchmark for the structural verification of this important synthetic intermediate. Adherence to these systematic experimental procedures will ensure the generation of high-quality, reliable data, facilitating the advancement of research and development in fields that utilize this versatile quinoline derivative.

References

Solubility Profile of (8-Bromoquinolin-4-yl)methanol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

(8-Bromoquinolin-4-yl)methanol is a heterocyclic compound featuring the quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its presence in numerous therapeutic agents.[1][2] Understanding the solubility of this compound is a cornerstone for its successful application, influencing everything from reaction kinetics in synthesis to bioavailability in formulations. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. It details the physicochemical properties that govern its solubility, outlines a robust experimental protocol for its determination using the gold-standard shake-flask method, and discusses the critical influence of environmental factors like pH and temperature. This document is intended to serve as a practical resource for researchers, enabling them to anticipate solubility challenges and design effective experimental and formulation strategies.

Introduction: The Quinoline Scaffold and the Imperative of Solubility

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in pharmaceutical development, forming the core of drugs with applications ranging from antimalarial to anticancer agents.[1][2] this compound, a functionalized derivative, presents a unique combination of structural features: the aromatic, heterocyclic quinoline core; a lipophilic bromine substituent; and a polar hydroxymethyl (-CH₂OH) group.

The solubility of an active pharmaceutical ingredient (API) is a critical physical property that dictates its behavior at every stage of the drug development pipeline. Poor solubility can hinder absorption, reduce bioavailability, and create significant challenges in formulating a viable drug product.[3] Therefore, a thorough characterization of a compound's solubility in various solvent systems is not merely a routine measurement but a foundational step in risk assessment and strategic planning.

This guide will deconstruct the factors influencing the solubility of this compound and provide a detailed methodology for its empirical determination.

Physicochemical Profile and Solubility Prediction

To understand the solubility of this compound, we must first examine its molecular structure.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[4][5]
Molecular Weight 238.08 g/mol [4][6]
Appearance White crystalline powder[7]
CAS Number 1190315-99-1[5][6]

The molecule's structure presents a duality in polarity. The large, aromatic quinoline system and the heavy bromine atom contribute to its nonpolar, lipophilic character. Conversely, the nitrogen atom within the pyridine ring and the hydroxyl group of the methanol substituent introduce polarity and the capacity for hydrogen bonding. This balance is the primary determinant of its solubility, based on the principle of "like dissolves like."[8][9]

Predicted Solubility in Common Laboratory Solvents
SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticLowThe large nonpolar surface area of the bromoquinoline core is expected to dominate, leading to poor solvation by water despite the presence of hydrogen bonding groups.
Phosphate-Buffered Saline (PBS, pH 7.4) Aqueous BufferLow to Very LowSimilar to water. At physiological pH, the quinoline nitrogen (a weak base) will be largely un-protonated, precluding the formation of a more soluble salt.[1]
Ethanol / Methanol Polar ProticModerate to HighThese organic alcohols can engage in hydrogen bonding with the -OH and nitrogen atom while also solvating the nonpolar ring system, making them effective solvents.[10]
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a powerful, versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.
Dichloromethane (DCM) NonpolarModerateThe nonpolar nature of DCM will effectively solvate the bromoquinoline ring system.
Hexane NonpolarVery LowThe polarity introduced by the hydroxymethyl group is likely too significant for effective dissolution in a purely aliphatic, nonpolar solvent like hexane.

Critical Factor Analysis: The Dominant Role of pH

For nitrogen-containing heterocyclic compounds like quinoline derivatives, pH is arguably the most critical factor influencing aqueous solubility.[1][10] The quinoline nitrogen atom is weakly basic and can be protonated under acidic conditions to form a cationic salt.

pH-Dependent Dissolution Mechanism

G cluster_0 Low pH (Acidic Conditions) cluster_1 High pH (Neutral/Basic Conditions) Neutral This compound (Insoluble Form) Protonated Protonated Quinolinium Salt (Soluble Form) Neutral->Protonated + H⁺ Protonated->Neutral - H⁺ note Equilibrium shifts to the left, favoring the insoluble form. G prep 1. Preparation Add excess solid to a known volume of solvent in a vial. equilibrate 2. Equilibration Incubate on shaker (e.g., 24-48h) at constant temperature. prep->equilibrate phase_sep 3. Phase Separation Centrifuge to pellet undissolved solid. equilibrate->phase_sep sample 4. Sampling Carefully withdraw supernatant. Filter through 0.22µm filter. phase_sep->sample dilute 5. Dilution Dilute the clear filtrate with mobile phase to a known volume. sample->dilute analyze 6. Analysis Quantify concentration using a pre-validated HPLC method. dilute->analyze calculate 7. Calculation Calculate original concentration (mg/mL or µg/mL). analyze->calculate

References

A Technical Guide to the Spectral Analysis of (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-Bromoquinolin-4-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for more complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By combining theoretical predictions based on established principles with detailed, field-proven experimental protocols, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this and related quinoline derivatives.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds. The introduction of a bromine atom at the 8-position and a hydroxymethyl group at the 4-position of the quinoline nucleus in this compound creates a versatile intermediate with multiple points for further chemical modification. Accurate spectral analysis is the cornerstone of its chemical identity, ensuring purity, confirming structure, and providing insights into its electronic environment, which are critical for predictable outcomes in synthetic and biological applications.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is essential for the interpretation of its spectral data. The following diagram illustrates the numbering of the quinoline ring and the key functional groups of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H28.8 - 9.0Doublet (d)~4.51H
H37.5 - 7.7Doublet (d)~4.51H
H57.8 - 8.0Doublet of doublets (dd)~8.0, 1.51H
H67.4 - 7.6Triplet (t)~8.01H
H78.0 - 8.2Doublet of doublets (dd)~8.0, 1.51H
-CH₂-4.8 - 5.0Doublet (d)~6.02H
-OHVariable (broad singlet)Broad Singlet (br s)-1H

Expertise & Experience: The protons on the quinoline ring (H2, H3, H5, H6, H7) are expected in the aromatic region (7.0-9.0 ppm). H2 is significantly deshielded due to its proximity to the electronegative nitrogen atom. The protons on the carbocyclic ring (H5, H6, H7) will exhibit coupling patterns consistent with their ortho and meta relationships. The methylene protons (-CH₂-) are adjacent to an aromatic ring and an oxygen atom, placing them in the 4.8-5.0 ppm range; they will likely be split into a doublet by the hydroxyl proton, which itself will appear as a broad signal that can be exchanged with D₂O.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon environment.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2148 - 152
C3120 - 124
C4145 - 149
C4a128 - 132
C5127 - 131
C6128 - 132
C7135 - 139
C8122 - 126
C8a146 - 150
-CH₂OH60 - 64

Expertise & Experience: The chemical shifts of the quinoline carbons are influenced by the nitrogen atom and the bromine substituent. Carbons directly attached to the nitrogen (C2, C8a) will be downfield. The carbon bearing the bromine atom (C8) will have its chemical shift influenced by the heavy atom effect. The carbon attached to the hydroxymethyl group (C4) will also be significantly downfield. The methylene carbon (-CH₂OH) is expected in the typical range for an alcohol.

Experimental Protocol for NMR Spectroscopy

Trustworthiness: This protocol is a self-validating system for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Weigh 5-10 mg of this compound into a clean, dry vial.[1]

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and gently agitate to dissolve the sample completely.[1]

    • Using a Pasteur pipette with a cotton plug, filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Workflow for NMR spectral acquisition and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectral Data (Predicted)
Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=N Stretch (quinoline)1600 - 1650Medium
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-O Stretch (alcohol)1050 - 1150Strong
C-Br Stretch500 - 600Medium

Expertise & Experience: The most prominent feature will be a broad, strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group, likely broadened due to hydrogen bonding in the solid state. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹. The quinoline ring will show characteristic C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ region. A strong C-O stretch will be present in the 1050-1150 cm⁻¹ range, and the C-Br stretch will be found in the lower frequency "fingerprint" region.

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

Trustworthiness: The Attenuated Total Reflectance (ATR) method is a rapid and reliable technique for solid samples, requiring minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]

    • Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their frequencies.

Caption: Workflow for FT-IR spectral acquisition using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules, which often induces fragmentation, offering valuable structural clues.

Mass Spectral Data (Predicted)
  • Molecular Ion (M⁺): A prominent peak is expected for the molecular ion. Due to the presence of bromine, this will appear as a characteristic doublet of peaks of nearly equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

    • m/z ≈ 237 (for C₁₀H₈⁷⁹BrNO)

    • m/z ≈ 239 (for C₁₀H₈⁸¹BrNO)

  • Key Fragmentation Pathways:

    • Loss of H: [M-1]⁺

    • Loss of OH: [M-17]⁺

    • Loss of CH₂OH: [M-31]⁺, leading to the stable 8-bromoquinoline radical cation.

    • Loss of Br: [M-79/81]⁺, resulting in the (quinolin-4-yl)methanol cation.

Expertise & Experience: The isotopic signature of bromine is the most definitive feature in the mass spectrum of this compound. The molecular ion peak should be clearly visible. Fragmentation is likely to occur at the benzylic-like C-C bond, leading to the loss of the hydroxymethyl radical (-•CH₂OH) to form a stable 8-bromoquinolinium cation, which may be the base peak.

G M [M]⁺˙ m/z 237/239 M_minus_CH2OH [M - •CH₂OH]⁺ m/z 206/208 M->M_minus_CH2OH - •CH₂OH M_minus_Br [M - •Br]⁺ m/z 158 M->M_minus_Br - •Br

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Trustworthiness: This protocol describes a standard method for obtaining reproducible EI mass spectra.

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is volatilized by heating under high vacuum.[4]

  • Ionization and Analysis:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6] This causes ionization and fragmentation.

    • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Data Processing:

    • Ions are detected, and a mass spectrum is generated by plotting ion intensity versus m/z.

    • Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural information.

Conclusion

The comprehensive spectral analysis of this compound through NMR, FT-IR, and MS provides a complete picture of its molecular structure. This guide has detailed the expected spectral data, grounded in the principles of chemical structure and spectroscopy, and provided robust, step-by-step protocols for data acquisition. For researchers in drug development and materials science, this information is critical for quality control, reaction monitoring, and the rational design of new chemical entities based on this versatile quinoline scaffold.

References

Synthesis of (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

(8-Bromoquinolin-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the development of novel therapeutic agents and functional materials. The quinoline scaffold itself is a privileged structure, and its specific functionalization allows for diverse chemical modifications.[1] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the strategic rationale behind precursor synthesis, the critical final reduction step, and detailed, field-tested experimental protocols. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper mechanistic understanding.

Strategic Overview: A Retrosynthetic Approach

A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthesis for this compound identifies key bond disconnections and strategic intermediates, streamlining the laboratory workflow.

The primary alcohol in the target molecule is a clear candidate for a disconnection, pointing to a carboxylic acid or its ester derivative as a direct precursor. This carboxylic acid, 8-bromoquinoline-4-carboxylic acid , is therefore a key intermediate. This intermediate can be conceptually disconnected at the C4-carboxyl bond, suggesting a nucleophilic carbon source at C4 of an 8-bromoquinoline ring. A Grignard reagent is the classic and most effective choice for this transformation. This leads to our primary synthetic precursor, 8-bromoquinoline . Finally, 8-bromoquinoline itself can be constructed from simpler acyclic precursors via a classic cyclization reaction.

G cluster_target Target Molecule cluster_intermediate1 Key Intermediate 2 cluster_intermediate2 Key Intermediate 1 cluster_precursor Starting Material Target This compound (CAS: 1190315-99-1) Intermediate2 8-Bromoquinoline-4-carboxylic acid Target->Intermediate2 C-O Disconnection (Functional Group Interconversion: Reduction) Intermediate1 8-Bromoquinoline (CAS: 16567-18-3) Intermediate2->Intermediate1 C-C Disconnection (Carboxylation via Grignard Reagent) Precursor 2-Bromoaniline Intermediate1->Precursor Ring Disconnection (Skraup Synthesis) G Start 8-Bromoquinoline Step1 1. n-BuLi, THF -78 °C Start->Step1 Intermediate 4-Lithio-8-bromoquinoline (Organometallic Intermediate) Step1->Intermediate Step2 2. CO₂ (solid) Intermediate->Step2 Intermediate2 Lithium 8-bromoquinoline- 4-carboxylate (Salt) Step2->Intermediate2 Step3 3. H₃O⁺ (Workup) Intermediate2->Step3 End 8-Bromoquinoline-4-carboxylic acid Step3->End

References

(8-Bromoquinolin-4-yl)methanol starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials and Synthesis of (8-Bromoquinolin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for the synthetic handles offered by its bromine, hydroxyl, and quinoline nitrogen functionalities. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, focusing on the selection of starting materials and the rationale behind key experimental choices. We will explore two principle pathways: the functionalization of a pre-formed 8-bromoquinoline core and the construction of the quinoline ring system from an aniline precursor. Detailed protocols, comparative data, and mechanistic insights are provided to empower researchers in their synthetic endeavors.

Introduction and Retrosynthetic Analysis

The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities. The title compound, this compound, serves as a versatile intermediate. The bromine atom at the C8 position is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxymethyl group at C4 can be oxidized or converted to other functional groups.

A logical retrosynthetic analysis breaks down the target molecule into more readily accessible precursors. The primary alcohol can be disconnected to its corresponding carboxylic acid or aldehyde, which are common intermediates in organic synthesis. These intermediates, in turn, can be derived from the commercially available and synthetically tractable 8-bromoquinoline.

G cluster_0 Key Disconnections TM This compound (Target Molecule) Int1 8-Bromoquinoline-4-carboxylic Acid TM->Int1 Oxidation Int2 8-Bromoquinoline-4-carbaldehyde TM->Int2 Oxidation Int1->TM Reduction Start1 8-Bromoquinoline (Starting Material 1) Int1->Start1 Carboxylation Start2 2-Bromoaniline (Starting Material 2) Int1->Start2 Doebner Reaction Int2->TM Reduction Int2->Start1 Formylation

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two primary strategic approaches that will form the core of this guide:

  • Post-Modification Strategy: Beginning with 8-bromoquinoline and introducing the C4-substituent.

  • Ring Construction Strategy: Building the 8-bromoquinoline core with the C4-substituent already incorporated or installed during the cyclization.

Core Synthetic Strategy 1: Functionalization of 8-Bromoquinoline

The most direct approach begins with 8-bromoquinoline, a readily available starting material.[1] The synthesis of 8-bromoquinoline itself is efficiently achieved through established methods like the Skraup or Doebner-von Miller reactions, commonly starting from 2-bromoaniline.[2]

Pathway A: Via 8-Bromoquinoline-4-Carboxylic Acid

This pathway involves the carboxylation of 8-bromoquinoline to form 8-bromoquinoline-4-carboxylic acid, followed by the reduction of the carboxylic acid.

G Start 8-Bromoquinoline Inter 8-Bromoquinoline- 4-carboxylic Acid Start->Inter 1. n-BuLi 2. CO₂ End This compound Inter->End BH₃·THF or LiAlH₄

Caption: Workflow for synthesis via the carboxylic acid intermediate.

Step 1: Carboxylation of 8-Bromoquinoline

The introduction of a carboxyl group at the C4 position of the quinoline ring is typically achieved via a directed ortho-metalation approach, followed by quenching with carbon dioxide. The nitrogen atom in the quinoline ring acidifies the C2 and C8 protons, but lithiation at C4 can be achieved. An alternative is the Reissert reaction, which activates the C4 position.

Step 2: Reduction of 8-Bromoquinoline-4-Carboxylic Acid

Carboxylic acids are resistant to reduction by mild reagents like sodium borohydride. Therefore, more powerful reducing agents are required.

  • Borane-THF Complex (BH₃·THF): This is often the reagent of choice due to its high efficiency and relative selectivity for carboxylic acids over some other functional groups. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced.[3]

  • Lithium Aluminum Hydride (LiAlH₄): A potent, non-selective reducing agent that will readily convert the carboxylic acid to the primary alcohol. It is highly reactive and requires anhydrous conditions and careful handling.

Experimental Protocol: Reduction of 8-Bromoquinoline-4-carboxylic Acid

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 8-bromoquinoline-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).[4][5]

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of borane-THF complex (approx. 1.5-2.0 eq) dropwise via a syringe or an addition funnel. Monitor for gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by 1M HCl.

  • Workup & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway B: Via 8-Bromoquinoline-4-carbaldehyde

An alternative route involves the formylation of 8-bromoquinoline to yield 8-bromoquinoline-4-carbaldehyde[6], which is then reduced. This pathway is advantageous as the final reduction step can be performed under milder conditions. The reduction of an aldehyde to a primary alcohol is a standard transformation readily achieved with sodium borohydride (NaBH₄).

Core Synthetic Strategy 2: Quinoline Ring Construction

This "bottom-up" approach builds the desired quinoline ring system from acyclic or simpler cyclic precursors. The Doebner reaction is particularly well-suited for this, as it synthesizes quinoline-4-carboxylic acids in a one-pot, three-component reaction.[7]

G cluster_0 Doebner Reaction Aniline 2-Bromoaniline Product 8-Bromoquinoline- 4-carboxylic Acid Aniline->Product Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Product Pyruvic Pyruvic Acid Pyruvic->Product Final This compound Product->Final Reduction (BH₃·THF or LiAlH₄)

Caption: Synthesis via Doebner three-component ring construction.

Causality and Experimental Choice: This strategy is highly convergent and atom-economical. By starting with 2-bromoaniline, the bromine atom is incorporated from the very beginning, avoiding a separate bromination step which might have regioselectivity issues. The choice of aldehyde and the pyruvic acid component directly constructs the desired quinoline-4-carboxylic acid core.

Experimental Protocol: Doebner Synthesis of 8-Bromoquinoline-4-carboxylic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoaniline (1.0 eq) in ethanol or a similar protic solvent.

  • Reagent Addition: Add pyruvic acid (1.1 eq) and an aldehyde (e.g., benzaldehyde as a placeholder for the reaction, 1.0 eq) to the solution. Note: The reaction of aniline, an aldehyde, and pyruvic acid is the classic Doebner reaction.[7]

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 h). Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. The solid can be collected by filtration, washed with cold solvent, and dried.

  • Purification: The crude product can be recrystallized or purified by other standard methods if necessary. The resulting carboxylic acid is then reduced to the target alcohol as described in the protocol in Section 2.1.

Summary of Synthetic Routes and Starting Materials

The choice of synthetic route depends on the availability of starting materials, scalability, and the desired purity of the final product.

Route Primary Starting Material Key Intermediate Key Transformation(s) Advantages Considerations
1A 8-Bromoquinoline[1]8-Bromoquinoline-4-carboxylic acid[4]Carboxylation, ReductionLinear, predictable pathwayRequires strong reducing agents (LiAlH₄, BH₃).[3]
1B 8-Bromoquinoline[1]8-Bromoquinoline-4-carbaldehyde[6]Formylation, ReductionMilder final reduction step (NaBH₄)Formylation can be less straightforward than carboxylation.
2 2-Bromoaniline[2]8-Bromoquinoline-4-carboxylic acid[7]Doebner Reaction, ReductionConvergent, atom-economicalReaction conditions may require optimization.

Conclusion

The synthesis of this compound can be approached through several reliable pathways. For laboratory-scale synthesis where 8-bromoquinoline is readily available, the two-step route involving carboxylation followed by reduction with a borane-THF complex offers a robust and well-documented method. For larger-scale or diversity-oriented synthesis, the Doebner ring construction from 2-bromoaniline provides a highly efficient and convergent alternative. This guide provides the foundational knowledge and practical protocols for researchers to confidently select and execute the optimal synthetic strategy for their specific needs.

References

Retrosynthesis and Strategic Synthesis of 8-bromo-4-(hydroxymethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

8-bromo-4-(hydroxymethyl)quinoline is a valuable heterocyclic scaffold, serving as a key building block in the development of novel pharmaceutical agents and functional materials. Its strategic importance lies in the specific arrangement of its functional groups: the nucleophilic hydroxymethyl group at the C4 position, the synthetically versatile bromine atom at the C8 position, and the foundational quinoline core, which is a known pharmacophore. This guide provides a comprehensive analysis of the retrosynthesis of this target molecule, elucidating two primary synthetic strategies. The core of this document details a robust, stepwise approach commencing with a Doebner-von Miller cyclization, followed by side-chain oxidation and subsequent reduction. An alternative, more convergent three-component Doebner synthesis is also presented as a modern and efficient alternative. This document is intended for researchers and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights required for successful synthesis.

Strategic Retrosynthetic Analysis

The design of a viable synthetic route begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis for 8-bromo-4-(hydroxymethyl)quinoline focuses on identifying key bond disconnections that lead to readily available and reactive starting materials.

Initial Disconnection: Functional Group Interconversion (FGI)

The primary alcohol in the target molecule is a prime candidate for a functional group interconversion (FGI). Alcohols are commonly synthesized via the reduction of more oxidized carbonyl functionalities. The most logical precursor is therefore 8-bromoquinoline-4-carboxylic acid . This intermediate is synthetically advantageous as carboxylic acids are generally stable, crystalline solids that are easier to purify than the corresponding aldehydes, and their reduction is a well-established, high-yielding transformation.

FGI target 8-bromo-4-(hydroxymethyl)quinoline intermediate 8-bromoquinoline-4-carboxylic acid target->intermediate [FGI: Reduction] Retrosynthesis cluster_main Primary Retrosynthetic Pathway target 8-bromo-4-(hydroxymethyl)quinoline carboxylic_acid 8-bromoquinoline-4-carboxylic acid target->carboxylic_acid [FGI: Reduction] methyl_quinoline 8-bromo-4-methylquinoline carboxylic_acid->methyl_quinoline [Oxidation] aniline 2-bromoaniline methyl_quinoline->aniline [Doebner-von Miller] mvk Methyl Vinyl Ketone methyl_quinoline->mvk [Doebner-von Miller] DvM_Mechanism aniline 2-Bromoaniline step1 1. Conjugate Addition (Acid Catalyzed) aniline->step1 mvk Methyl Vinyl Ketone mvk->step1 intermediate1 β-Anilino Ketone step1->intermediate1 step2 2. Cyclization intermediate1->step2 intermediate2 Dihydroquinolinol step2->intermediate2 step3 3. Dehydration intermediate2->step3 intermediate3 Dihydroquinoline step3->intermediate3 step4 4. Oxidation intermediate3->step4 product 8-Bromo-4-methylquinoline step4->product Doebner_Reaction aniline 2-Bromoaniline step1 Doebner Reaction (One Pot, Acid Catalyst) aniline->step1 pyruvic Pyruvic Acid pyruvic->step1 aldehyde Formaldehyde aldehyde->step1 plus1 + plus2 + product 8-bromoquinoline-4- carboxylic acid step1->product

Chemical structure of (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (8-Bromoquinolin-4-yl)methanol: A Versatile Building Block in Modern Drug Discovery

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] this compound emerges as a particularly valuable derivative, offering a trifecta of reactive sites: the quinoline core, a strategically placed bromine atom, and a primary alcohol. This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, propose a robust synthetic pathway, explore its chemical reactivity as a synthetic intermediate, and discuss its potential applications in the design of novel therapeutics. This document is structured to serve as a practical and insightful resource, blending established chemical principles with field-proven insights for leveraging this compound in research and development programs.

The Quinoline Moiety: A Privileged Scaffold

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, and among them, the quinoline ring system is preeminent.[2] Its rigid, bicyclic aromatic structure allows it to effectively interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. Derivatives of quinoline have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, antifungal, and antiviral properties.[1]

This compound, with its specific functionalization, represents a next-generation building block. The bromine at the 8-position serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the methanol group at the 4-position provides a site for oxidation, esterification, or nucleophilic substitution. This unique combination allows for the systematic and diverse elaboration of the quinoline core, making it an ideal starting point for generating compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in its effective application in a laboratory setting.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1190315-99-1[3][4][5]
Molecular Formula C₁₀H₈BrNO[3][4][5][6]
Molecular Weight ~238.08 g/mol [3][4][5][6]
Appearance White crystalline powder[7]
SMILES C1C=C2C(N=CC=C2CO)=C(C=1)Br[5]
Predicted Spectroscopic Signatures

While a definitive experimental spectrum requires empirical analysis, the structure of this compound allows for the confident prediction of its key spectroscopic features. This predictive analysis is crucial for reaction monitoring and final product confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing bromine atom and the substitution pattern. A characteristic singlet or doublet for the methylene protons (-CH₂-) of the alcohol group would likely appear in the 4.5-5.0 ppm range. The hydroxyl proton (-OH) would present as a broad singlet, the position of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will display ten unique signals. The carbon bearing the bromine atom (C8) will be shifted relative to an unsubstituted quinoline. The methylene carbon (-CH₂OH) signal is expected around 60-65 ppm. The remaining signals will correspond to the other nine carbons of the quinoline ring system.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3200-3600 cm⁻¹ for the alcohol, C-H stretching for the aromatic and methylene groups around 2850-3100 cm⁻¹, and characteristic C=C and C=N aromatic ring stretches in the 1400-1600 cm⁻¹ region. A C-Br stretching frequency would be observed in the fingerprint region, typically below 600 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom. The high-resolution mass would correspond to the exact mass of C₁₀H₈BrNO.

Synthesis and Purification: A Proposed Pathway

Synthetic Workflow Diagram

SynthesisWorkflow A 2-Bromoaniline B 8-Bromoquinoline A->B Skraup Synthesis (Glycerol, H₂SO₄, Oxidant) C 8-Bromoquinoline-N-oxide B->C Oxidation (m-CPBA) D 4-Cyano-8-bromoquinoline C->D Cyanation (TMSCN, Et₃N) E 8-Bromoquinoline-4-carboxylic acid D->E Acid Hydrolysis (conc. HCl) F This compound E->F Reduction (LiAlH₄ or BH₃)

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Bromoquinoline This procedure is adapted from the classic Skraup synthesis, a reliable method for quinoline formation.[8]

  • To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid.

  • Cool the acid in an ice bath and slowly add 2-bromoaniline (1.0 eq).

  • Add an oxidizing agent, such as arsenic pentoxide or nitrobenzene (1.2 eq).

  • Slowly add glycerol (3.0 eq) to the cooled, stirring mixture.

  • Heat the reaction mixture to 130-140 °C for 4-6 hours. Monitor the reaction by TLC.

  • After cooling, pour the mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 8-bromoquinoline.

Step 2: Oxidation to 8-Bromoquinoline-N-oxide

  • Dissolve 8-bromoquinoline (1.0 eq) in a suitable solvent like dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

  • Extract the aqueous layer with dichloromethane, combine organic layers, dry, and concentrate.

  • The resulting N-oxide is often used in the next step without further purification.

Step 3: Cyanation to 4-Cyano-8-bromoquinoline This step functionalizes the 4-position, which is activated by the N-oxide.

  • Dissolve 8-bromoquinoline-N-oxide (1.0 eq) in acetonitrile or dichloromethane.

  • Add trimethylsilyl cyanide (TMSCN) (2.0 eq) followed by triethylamine (Et₃N) (2.0 eq).

  • Stir the mixture at room temperature or under gentle reflux until the reaction is complete (monitor by TLC).

  • Quench the reaction with water, extract with an organic solvent, dry, and concentrate.

  • Purify by column chromatography to isolate 4-cyano-8-bromoquinoline.

Step 4: Hydrolysis to 8-Bromoquinoline-4-carboxylic acid

  • Suspend 4-cyano-8-bromoquinoline (1.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture under reflux for 8-12 hours.

  • Cool the reaction and neutralize with a base (e.g., NaOH) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 5: Reduction to this compound

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and slowly add a solution of 8-bromoquinoline-4-carboxylic acid (1.0 eq) in THF.

  • After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until complete.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity to serve as a versatile intermediate. The distinct reactivity of its functional groups can be selectively exploited to build molecular complexity.

Derivatization cluster_Br Position 8: Bromine cluster_OH Position 4: Methanol Core This compound Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald Oxidation Oxidation (Aldehyde, Carboxylic Acid) Core->Oxidation Esterification Esterification (Acyl Chlorides) Core->Esterification Substitution Nucleophilic Substitution (via Tosylate/Mesylate) Core->Substitution

Caption: Derivatization potential of this compound.

  • The Bromine Handle (C8): The C-Br bond at the 8-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the direct installation of aryl, heteroaryl, alkyl, or alkynyl groups, enabling rapid exploration of the chemical space around this region of the scaffold.

  • The Methanol Group (C4): The primary alcohol is highly versatile. It can be easily oxidized to the corresponding aldehyde (using PCC or Dess-Martin periodinane) or carboxylic acid (using Jones reagent or KMnO₄). It can also be converted into esters or ethers, or transformed into a good leaving group (e.g., tosylate) to allow for nucleophilic displacement with amines, azides, or other nucleophiles.

This orthogonal reactivity allows for a stepwise and controlled diversification of the parent molecule, a strategy that is paramount in modern medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related bromoquinolines and other quinoline derivatives should be used to establish safe handling procedures.[9][10][11]

  • Hazard Identification: Assumed to be hazardous. May cause skin, eye, and respiratory irritation.[9][10] Handle with care to avoid ingestion, inhalation, and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[11] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[7][12]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its structure is intelligently functionalized to provide chemists with multiple avenues for molecular elaboration. By understanding its properties, employing robust synthetic methods, and creatively leveraging its reactive handles, researchers can significantly accelerate the development of novel quinoline-based therapeutic candidates. This guide provides the foundational knowledge and practical insights necessary to unlock the full potential of this versatile building block.

References

An In-Depth Technical Guide to the Discovery and History of 8-Bromoquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in heterocyclic chemistry, underpinning a vast array of pharmacologically active compounds and functional materials. Among its halogenated derivatives, 8-bromoquinoline has emerged as a particularly versatile building block, offering a reactive handle for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving applications of 8-bromoquinoline and its derivatives. We will delve into the foundational synthetic methodologies, explore the causal relationships behind experimental choices, and illuminate the journey of these compounds from laboratory curiosities to critical components in modern drug discovery and materials science.

The Genesis of a Scaffold: Early Quinoline Synthesis and the Dawn of Halogenation

The story of 8-bromoquinoline is intrinsically linked to the broader history of quinoline chemistry. The late 19th century witnessed a surge in the exploration of coal tar derivatives, leading to the isolation and characterization of numerous aromatic heterocycles. Quinoline itself was first extracted from coal tar in 1834, but it was the development of synthetic methods that truly unlocked its potential.

The Skraup Synthesis: A Foundational Pillar

In 1880, the Czech chemist Zdenko Hans Skraup reported a robust method for quinoline synthesis that would become a cornerstone of heterocyclic chemistry.[1] The archetypal Skraup reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1][2]

The ingenuity of the Skraup synthesis lies in its in-situ generation of acrolein from the dehydration of glycerol, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system. This powerful reaction opened the door to a wide variety of substituted quinolines by simply varying the starting aniline.

While the exact date of the first synthesis of 8-bromoquinoline is not definitively documented in readily available historical records, its preparation became feasible following the establishment of the Skraup synthesis. By employing 2-bromoaniline as the starting material, the Skraup reaction provides a direct route to 8-bromoquinoline.[3]

Experimental Rationale: The choice of 2-bromoaniline is critical for directing the cyclization to form the 8-substituted quinoline. The bulky bromine atom at the ortho position of the aniline starting material sterically influences the ring-closing step, favoring the formation of the linear quinoline product with the bromine atom at the 8-position. The acidic conditions of the Skraup reaction are essential for both the dehydration of glycerol and the acid-catalyzed cyclization of the intermediate.

Caption: Generalized workflow of the Skraup synthesis for 8-bromoquinoline.

Other Foundational Synthetic Approaches

Beyond the Skraup synthesis, other classical methods for quinoline synthesis, developed in the late 19th and early 20th centuries, have also been adapted for the preparation of 8-bromoquinoline and its derivatives. These include:

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.

  • Gould-Jacobs Reaction: This reaction builds the quinoline ring from an aniline and an alkoxymethylenemalonate ester, proceeding through a high-temperature cyclization.

These early synthetic endeavors laid the groundwork for the exploration of the chemical properties and potential applications of 8-bromoquinoline.

Physicochemical Properties and Reactivity

8-Bromoquinoline is a crystalline solid with a melting point of approximately 49-52 °C and a boiling point of 289-290 °C.[4] The presence of the bromine atom at the 8-position significantly influences the electronic and steric properties of the quinoline ring.

Table 1: Physicochemical Properties of 8-Bromoquinoline

PropertyValue
Molecular Formula C₉H₆BrN
Molecular Weight 208.06 g/mol
Appearance White to light yellow crystalline solid
Melting Point 49-52 °C
Boiling Point 289-290 °C
Solubility Soluble in common organic solvents

The carbon-bromine bond at the 8-position is a key reactive site, making 8-bromoquinoline a valuable precursor for a multitude of derivatives through various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for screening in drug discovery and materials science.

A Versatile Scaffold in Modern Drug Discovery

The true value of 8-bromoquinoline lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The ability to functionalize the 8-position has led to the development of numerous derivatives with a broad spectrum of therapeutic potential.

Anticancer Agents

The quinoline core is a well-established pharmacophore in oncology, and 8-bromoquinoline derivatives have shown significant promise as anticancer agents.[5] The introduction of various substituents at the 8-position can modulate the compound's interaction with biological targets, leading to enhanced cytotoxicity against cancer cell lines.

One of the key mechanisms of action for some 8-bromoquinoline derivatives is the inhibition of topoisomerase enzymes .[6][7] Topoisomerases are essential for DNA replication and repair, and their inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptosis (programmed cell death) in cancer cells.

Caption: Simplified mechanism of action for some anticancer 8-bromoquinoline derivatives.

Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature of the substituent introduced at the 8-position, as well as modifications to other parts of the quinoline ring, can significantly impact anticancer activity. For instance, the presence of a hydroxyl group at the 8-position, often introduced via nucleophilic substitution of the bromine, can enhance the compound's ability to chelate metal ions, which is another potential anticancer mechanism.[7]

Antimicrobial Agents

The quinoline scaffold is also a privileged structure in the development of antimicrobial agents. Derivatives of 8-bromoquinoline have demonstrated activity against a range of bacteria and fungi.[8]

The mechanism of antimicrobial action can vary depending on the specific derivative. Some compounds are believed to disrupt the bacterial cell membrane, while others may interfere with essential metabolic pathways or inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.

Table 2: Examples of Antimicrobial Activity of 8-Bromoquinoline Derivatives

Derivative ClassTarget Organism(s)Putative Mechanism of Action
Aryl-substituted 8-aminoquinolines Plasmodium falciparum (Malaria)Generation of reactive oxygen species
Thiazole-containing 8-bromoquinolines Gram-positive bacteriaInhibition of bacterial cell division
Metal complexes of 8-hydroxyquinoline Fungi and bacteriaDisruption of cellular processes through metal chelation

Experimental Protocol: Synthesis of an 8-Aminoquinoline Derivative from 8-Bromoquinoline

This protocol outlines a general procedure for the nucleophilic aromatic substitution of 8-bromoquinoline to yield an 8-aminoquinoline derivative, a common step in the synthesis of antimicrobial and anticancer agents.

  • Reaction Setup: In a sealed reaction vessel, dissolve 8-bromoquinoline (1.0 eq) in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: Add the desired amine (1.2-2.0 eq) and a copper(I) catalyst (e.g., CuI, 0.1 eq) along with a ligand (e.g., L-proline, 0.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 8-aminoquinoline derivative.

Causality in Experimental Choices: The use of a copper catalyst is crucial for facilitating the nucleophilic substitution of the aryl bromide. The ligand helps to stabilize the copper catalyst and improve its reactivity. The high reaction temperature is necessary to overcome the activation energy of the C-N bond formation.

Innovations in Materials Science: The Role of 8-Bromoquinoline Derivatives in Organic Electronics

Beyond the realm of medicine, 8-bromoquinoline derivatives have found a niche in the field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) . The quinoline core, with its electron-deficient nature, can be readily modified to create materials with desirable photophysical and electronic properties.

8-Hydroxyquinoline, which can be synthesized from 8-bromoquinoline, and its metal complexes (e.g., with aluminum or zinc) are widely used as electron transport and emissive materials in OLEDs. The bromine atom in 8-bromoquinoline serves as a convenient handle to introduce various organic functionalities that can tune the emission color, improve charge transport, and enhance the overall device efficiency and stability.

Caption: A simplified schematic of an OLED device highlighting the role of 8-hydroxyquinoline derivatives.

Conclusion and Future Perspectives

From its conceptualization as a product of the classic Skraup synthesis to its current status as a highly sought-after building block, 8-bromoquinoline has traversed a remarkable journey. Its rich history is a testament to the enduring power of fundamental synthetic methodologies and the continuous quest for novel molecular architectures. The versatility of the 8-bromoquinoline scaffold, coupled with the ever-expanding toolkit of modern organic chemistry, ensures its continued relevance in the years to come.

Future research will likely focus on the development of more efficient and sustainable synthetic routes to 8-bromoquinoline and its derivatives. In medicinal chemistry, the exploration of novel derivatives as targeted therapies for cancer, infectious diseases, and neurodegenerative disorders will undoubtedly continue. In materials science, the design of new 8-bromoquinoline-based materials with tailored optoelectronic properties will pave the way for next-generation displays, lighting, and solar technologies. The story of 8-bromoquinoline is far from over; it is a narrative that will continue to be written in the laboratories of chemists, biologists, and materials scientists around the world.

References

Unlocking the Potential of Bromoquinolines: A Technical Guide to Future Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bromoquinoline Scaffold as a Privileged Structure in Modern Chemistry

The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone of heterocyclic chemistry and a "privileged structure" in medicinal chemistry.[1] Its derivatives are integral to a vast array of biologically active compounds and functional materials.[2] The introduction of a bromine atom onto this scaffold dramatically enhances its utility, creating the bromoquinoline core. This modification is not merely an alteration of molecular weight or lipophilicity; it installs a uniquely versatile synthetic handle. The bromine atom's position on the quinoline ring dictates its reactivity and influence on the molecule's overall properties, making bromoquinolines a rich field for scientific exploration.[1][3]

The bromine atom serves as a key functional group for diversification, primarily through transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[4][5][6] This allows for the precise installation of a wide range of substituents (aryl, alkyl, alkynyl, etc.), enabling the systematic exploration of chemical space. This capability is fundamental to structure-activity relationship (SAR) studies, which are crucial for optimizing compounds for specific biological or material applications.[7][8][9][10] Furthermore, the bromine atom can be activated by other substituents on the ring, such as a nitro group, rendering it susceptible to nucleophilic aromatic substitution (SNAr), further expanding the synthetic possibilities.[1]

This guide provides an in-depth exploration of promising research avenues for bromoquinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering a technical roadmap into advanced synthetic strategies, untapped therapeutic applications, and novel material science frontiers. We will delve into the causality behind experimental choices, provide actionable protocols, and highlight areas ripe for discovery.

Part I: Advancing the Synthetic Toolkit for Bromoquinoline Diversification

The future of bromoquinoline research hinges on our ability to synthesize and modify these scaffolds with ever-increasing efficiency, regioselectivity, and complexity. While classical methods like high-temperature gas-phase bromination and the Sandmeyer reaction from aminoquinolines exist, modern organic synthesis offers more precise and versatile tools.[3]

Research Area: Regioselective C-H Functionalization and Novel Cycloadditions

A significant challenge in quinoline chemistry is achieving regioselective substitution, as direct electrophilic bromination often yields mixtures of 5- and 8-bromoquinolines.[3] Future research should focus on developing novel synthetic methodologies that bypass these limitations.

  • Rationale: Transition-metal-catalyzed C-H activation offers a powerful, atom-economical approach to directly install bromine or other functionalities at specific positions, avoiding the need for pre-functionalized starting materials. Similarly, exploring formal [4+2] cycloaddition reactions between N-aryliminium ions and 1-bromoalkynes presents an innovative route to construct the 3-bromoquinoline core regioselectively.[11]

  • Potential Impact: Mastering these techniques would unlock access to previously inaccessible bromoquinoline isomers, expanding the chemical space for drug discovery and material science. It would also lead to more sustainable and efficient synthetic routes.

Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for elaborating bromoquinoline scaffolds.[6] Its reliability and broad functional group tolerance make it an essential tool for generating libraries of analogues for SAR studies.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline

Objective: To synthesize an aryl-substituted quinoline from a bromoquinoline precursor to probe a specific region of a biological target.

Materials:

  • Bromoquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromoquinoline, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. Causality Note: Degassing the solvent is critical to prevent oxidative degradation of the palladium(0) active catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted quinoline.

G cluster_prep Preparation cluster_reaction Reaction Core cluster_purification Isolation & Purification Start Bromoquinoline Precursor Setup 1. Combine Reagents in Schlenk Flask Start->Setup Reagents Arylboronic Acid Pd Catalyst, Base Reagents->Setup Inert 2. Degas & Purge with Inert Gas Setup->Inert React 3. Add Solvent & Heat (80-100°C) Inert->React Monitor 4. Monitor by TLC / LC-MS React->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify End Final Aryl-Quinoline Product Purify->End

Part II: Therapeutic Frontiers for Bromoquinoline Derivatives

The quinoline scaffold is present in numerous FDA-approved drugs, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[12][13][14][15] Bromoquinolines serve as advanced intermediates for developing next-generation therapeutics.[1][16]

Research Area: Oncology and Kinase Inhibition

Protein kinases are one of the most important drug target families in the 21st century, particularly in oncology.[17] Quinoline-based compounds have emerged as versatile scaffolds for potent kinase inhibitors, with several approved for clinical use.[18]

  • Rationale: The dysregulation of kinase signaling pathways is a hallmark of many cancers.[17] Bromoquinolines provide a rigid scaffold that can be systematically functionalized to target the ATP-binding site of specific kinases. For instance, 4-anilino-quin(az)oline derivatives have been identified as a chemotype for inhibiting kinases like Protein Kinase Novel 3 (PKN3), which is implicated in PI3K-driven cancers.[19] The bromine atom can be replaced with various groups to optimize interactions within the kinase active site, enhancing potency and selectivity.[20]

  • Future Directions:

    • Targeting Resistance: Develop bromoquinoline-based inhibitors against clinically relevant mutant kinases that confer resistance to existing therapies (e.g., EGFR, Bcr-Abl).[21]

    • Novel Targets: Screen bromoquinoline libraries against less-explored kinases like Pim-1 or c-Jun N-terminal kinases (JNKs), which are promising therapeutic targets for various malignancies.[12][21][22]

    • Mechanism of Action: Beyond kinase inhibition, explore other anticancer mechanisms such as DNA intercalation, topoisomerase II inhibition, and induction of apoptosis.[1][12][13][23]

G Inhibitor Bromoquinoline-based PKN3 Inhibitor PKN3 PKN3 Inhibitor->PKN3 Inhibition

Table 1: Antiproliferative Activity of Selected Bromoquinoline Derivatives

Compound IDStructure HighlightsCancer Cell LineIC₅₀ (µg/mL)Reference
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Glioblastoma)9.60[1]
HeLa (Cervical)5.45[1]
HT29 (Colon)8.35[1]
Compound 17 6,8-dibromo-5-nitroquinolineC6 (Glioblastoma)16.50[1]
HeLa (Cervical)14.12[1]
HT29 (Colon)10.74[1]
6-Bromo-5-nitroquinoline 6-bromo-5-nitroquinolineHT29 (Colon)> 20 (low activity)[16]

This table summarizes data showing that further substitution on the bromoquinoline core (e.g., methoxy, hydroxy groups in Compound 11) can significantly enhance antiproliferative activity compared to simpler derivatives.[1][7]

Research Area: Infectious Diseases

The quinoline core is the basis for famous antimalarial drugs like chloroquine and primaquine.[24] This scaffold's success provides a strong rationale for exploring bromoquinoline derivatives against a range of pathogens.

  • Rationale: The emergence of antimicrobial resistance is a global health crisis.[14] New chemical entities with novel mechanisms of action are urgently needed. Bromoquinolines offer a synthetically tractable starting point. For example, 7-bromoquinoline-5,8-dione derivatives have been synthesized and shown to have antibacterial and antifungal potential.[24] Furthermore, quinoline analogues have demonstrated broad-spectrum anti-coronavirus activity, interfering with viral entry.[15]

  • Future Directions:

    • Antibacterial/Antifungal Agents: Synthesize and screen libraries of bromoquinolines, particularly those incorporating sulphonamide moieties, against multidrug-resistant bacterial (e.g., S. aureus, P. aeruginosa) and fungal strains.[24][25][26]

    • Antiviral Development: Building on the known activity of quinolines against coronaviruses, develop bromoquinoline derivatives and test them against a panel of viruses, including influenza and flaviviruses.[15] The research should focus on elucidating the mechanism, which may involve blocking endosomal acidification or inhibiting viral enzymes.

    • Antimalarial Hybrids: Design hybrid molecules that combine the bromoquinoline scaffold with other known antimalarial pharmacophores to combat resistant strains of Plasmodium falciparum.

Part III: Emerging and Unconventional Applications

The unique electronic properties and rigid structure of the quinoline system open doors to applications beyond medicine. The bromo-substituent is key to tuning these properties for specific functions.

Research Area: Organic Electronics and Materials Science
  • Rationale: Organic electronics rely on semiconducting materials for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[27] The electron-deficient nature of the quinoline ring makes its derivatives, like biquinolines, potential candidates for n-type (electron-transporting) materials.[27] Bromoquinolines are essential precursors for synthesizing these larger, conjugated systems.[28] For instance, zinc 8-hydroxyquinoline (ZnQ2) complexes are used to improve electron transport in OLEDs.[29]

  • Future Directions:

    • OLED Materials: Use bromoquinolines as building blocks to synthesize novel ligands for metal complexes (e.g., with Ir, Pt) for phosphorescent OLEDs or as components of thermally activated delayed fluorescence (TADF) emitters.

    • OFETs and OPVs: Employ cross-coupling reactions on di- or tri-bromoquinolines to create extended, planar π-conjugated systems. These materials can be investigated as n-type semiconductors in OFETs or as acceptor materials in organic photovoltaics (OPVs).[27]

    • Sensors and Probes: Functionalize bromoquinolines with fluorophores to develop chemosensors for detecting metal ions or other analytes.

Conclusion and Future Outlook

Bromoquinolines represent a class of compounds with immense, multifaceted potential. The bromine atom is not a static feature but a gateway to chemical diversity, enabling precise molecular engineering for a spectrum of applications. The key to unlocking this potential lies in a multidisciplinary approach. Synthetic chemists must continue to develop innovative, efficient, and regioselective methods for their synthesis and functionalization.[2][11][30] Medicinal chemists and pharmacologists can leverage these advanced scaffolds to design next-generation kinase inhibitors that overcome drug resistance and to develop novel agents against infectious diseases.[13][18] Simultaneously, materials scientists have the opportunity to use bromoquinolines as foundational building blocks for new organic electronic materials that could power future technologies.[4][5][27] The research areas outlined in this guide represent not an exhaustive list, but a strategic starting point for innovation. The continued exploration of the bromoquinoline scaffold is a scientific imperative, promising significant contributions to human health and technology.

References

Methodological & Application

The Versatile Synthon: (8-Bromoquinolin-4-yl)methanol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(8-Bromoquinolin-4-yl)methanol has emerged as a highly valuable and versatile building block for synthetic chemists, particularly those engaged in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nucleophilic hydroxymethyl group, a quinoline core amenable to modification, and a strategically positioned bromine atom ready for cross-coupling reactions, provides a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and insights into its synthetic utility.

Key Properties and Handling

Before delving into synthetic applications, it is crucial to understand the fundamental properties of this compound.

PropertyValue
CAS Number 1190315-99-1[1]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Appearance Typically an off-white to pale yellow solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis of this compound

A reliable and scalable synthesis of the title compound is paramount for its widespread application. A common and effective strategy involves a two-step sequence starting from the commercially available 2-bromoaniline.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of 8-Bromo-4-methylquinoline cluster_1 Step 2: Oxidation to this compound A 2-Bromoaniline C Doebner-von Miller Reaction A->C B Crotonaldehyde B->C D 8-Bromo-4-methylquinoline C->D Acid Catalyst, Heat E 8-Bromo-4-methylquinoline F Oxidation E->F G This compound F->G e.g., SeO₂

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 8-Bromo-4-methylquinoline

This protocol is adapted from the well-established Doebner-von Miller reaction, a classic method for quinoline synthesis.

Materials:

  • 2-Bromoaniline

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Zinc chloride (anhydrous)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoaniline (1.0 equiv) and concentrated hydrochloric acid (approx. 3-4 equiv).

  • Heat the mixture to reflux.

  • Slowly add crotonaldehyde (1.2 equiv) to the refluxing mixture. An exothermic reaction is expected.

  • After the addition is complete, add anhydrous zinc chloride (0.5 equiv) portion-wise.

  • Continue to reflux for an additional 3-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 8-bromo-4-methylquinoline.

Protocol 2: Synthesis of this compound

The benzylic oxidation of the methyl group provides the target alcohol. Selenium dioxide is a common reagent for this transformation.

Materials:

  • 8-Bromo-4-methylquinoline

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Celite®

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 8-bromo-4-methylquinoline (1.0 equiv) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

  • Add selenium dioxide (1.1 - 1.5 equiv) to the solution.

  • Heat the reaction mixture to reflux (typically around 90-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the selenium byproduct. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Cross-Coupling Reactions

The bromine atom at the 8-position of the quinoline ring is the key to a vast array of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the rapid generation of compound libraries for drug discovery and materials science.

General Workflow for Cross-Coupling Reactions

cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination cluster_2 Sonogashira Coupling A This compound B Ar-B(OH)₂ D R₂NH F R-C≡CH C 8-Aryl Derivative B->C Pd Catalyst, Base E 8-Amino Derivative D->E Pd Catalyst, Base G 8-Alkynyl Derivative F->G Pd Catalyst, Cu(I), Base

Caption: Key cross-coupling applications of the title compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[2][3]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (typically 2-10 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 8-aryl-quinolin-4-yl)methanol.

Protocol 4: Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, providing access to a wide range of arylamines.[4][5][6][7]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk flask.

  • Add the base, followed by this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture (typically 80-120 °C) with stirring.

  • Monitor the reaction progress. Upon completion, cool to room temperature.

  • Quench the reaction by adding water or saturated ammonium chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Protocol 5: Sonogashira Coupling

This coupling reaction with terminal alkynes is an efficient method for the synthesis of arylalkynes.[8][9]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add the solvent and the amine base, followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Once the reaction is complete, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield the 8-alkynyl-quinolin-4-yl)methanol.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position offers another site for synthetic elaboration, further enhancing the utility of this building block.

Protocol 6: Oxidation to 8-Bromoquinoline-4-carbaldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for various subsequent reactions.

Materials:

  • This compound

  • Oxidizing agent (e.g., Manganese dioxide (MnO₂), Dess-Martin periodinane)

  • Solvent (e.g., dichloromethane, chloroform)

Procedure (using MnO₂):

  • To a flask containing a solution of this compound in dichloromethane, add activated manganese dioxide (5-10 equiv).

  • Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours to a day.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate to obtain the crude 8-bromoquinoline-4-carbaldehyde, which can be used directly or purified further.

Protocol 7: Conversion to 4-(Azidomethyl)-8-bromoquinoline

The alcohol can be converted to an azide, which is a precursor to amines via reduction or can participate in click chemistry.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., THF, toluene)

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DBU followed by the dropwise addition of DPPA.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Conclusion

This compound is a synthon of considerable strategic importance. Its preparation is straightforward, and its three distinct functional handles can be manipulated with a high degree of chemoselectivity. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this building block in their pursuit of novel molecules with desired biological or material properties. The ability to readily generate diverse libraries of compounds through well-established cross-coupling and functional group interconversion reactions underscores the value of this compound in modern chemical synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions with (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline Scaffolds and the Suzuki Coupling Reaction

Quinoline derivatives are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules, exhibiting a wide spectrum of therapeutic activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The ability to functionalize the quinoline core with precision is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available precursors.[3][4] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with (8-Bromoquinolin-4-yl)methanol. This specific substrate is a valuable building block, incorporating a reactive bromine atom for cross-coupling and a versatile hydroxymethyl group that can be further modified. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) species.[3][9] This is often the rate-determining step of the reaction.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[3] This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl or vinyl group to the palladium center.[10][11]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) intermediate. This step forms the new carbon-carbon bond in the desired product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][12] Bulky electron-rich ligands on the palladium catalyst can promote this step.[12]

The Critical Role of Reagents
  • Palladium Catalyst and Ligands: The choice of palladium source (precatalyst) and ligand is critical for a successful Suzuki coupling.[6] Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.[12] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the rates of oxidative addition and reductive elimination.[3][6]

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[10][11] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[10] The choice of base can significantly impact the reaction yield and must be compatible with the functional groups present in the substrates.

  • Solvent: The solvent system must be capable of dissolving the reactants and the catalyst. Often, a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is used.[12] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[12]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)Ln OxAd Ar-Pd(II)L2-X Pd0->OxAd Oxidative Addition (Ar-X) Trans Ar-Pd(II)L2-Ar' OxAd->Trans Transmetalation (Ar'-B(OR)2, Base) Trans->Pd0 Catalyst Regeneration Product Ar-Ar' Trans->Product Reductive Elimination FinalProduct Coupled Product Product->FinalProduct ArX This compound ArX->OxAd ArB Arylboronic Acid ArB->Trans caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. It is intended as a starting point and may require optimization for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv; or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v; or Toluene/Ethanol/Water, 4:1:1 v/v/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles for transfer of degassed solvents

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium catalyst (2-5 mol%) to the flask.

    • Rationale: It is crucial to combine the solid reagents before adding the solvent to ensure a homogeneous mixture from the start.

  • Establishing an Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas three times.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[12]

  • Solvent Addition:

    • Degas the chosen solvent system by bubbling an inert gas through it for at least 30 minutes prior to use.

    • Using a syringe, add the degassed solvent to the reaction flask. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

    • Rationale: Using degassed solvents is critical to prevent the oxidation of the catalyst.[13]

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-100 °C) using an oil bath.

    • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-24 hours).

    • Rationale: Heating is generally required to overcome the activation energy of the oxidative addition step. Vigorous stirring is important, especially in biphasic systems, to ensure efficient mixing of the reactants.[14]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[7]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[15]

    • The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis. A common eluent system is a gradient of ethyl acetate in hexanes.

    • Rationale: Purification is necessary to remove unreacted starting materials, catalyst residues, and byproducts such as homocoupled products.[15]

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup (Substrates, Base, Catalyst) start->setup inert Establish Inert Atmosphere (Purge with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 80-100 °C) solvent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Complete dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify end End (Isolated Product) purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Optimization and Troubleshooting

The success of a Suzuki coupling reaction can be highly dependent on the specific substrates and reaction conditions. The following table provides a guide for optimizing key parameters.

ParameterCommon Conditions & VariationsRationale & Troubleshooting Tips
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos)For unreactive aryl bromides, consider more electron-rich and bulky ligands to facilitate oxidative addition.[6][16] If the reaction is sluggish, a different catalyst/ligand combination may be necessary.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFCs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents.[1][10] If base-sensitive functional groups are present, a milder base like KF may be required.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OThe choice of solvent can affect the solubility of the reactants and the rate of the reaction. Anhydrous conditions with bases like K₃PO₄ can be beneficial if protodeboronation is an issue.[14]
Temperature 80-110 °CHigher temperatures can increase the reaction rate but may also lead to decomposition of the starting materials or catalyst. Optimization of the temperature is often necessary.
Boronic Acid Boronic acids, boronic esters (e.g., pinacol esters)Boronic esters can be more stable than the corresponding boronic acids and may be advantageous for substrates prone to protodeboronation.[12][17]

Common Issues and Solutions:

  • Low Conversion: This can be due to inefficient catalyst activity, poor solubility of reactants, or insufficient heating.[14] Consider screening different catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also help.

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.[12] Ensure that the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[12] Using a less aqueous solvent system, a milder base, or a more stable boronic ester can mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of functionalized quinoline derivatives from this compound. A thorough understanding of the reaction mechanism and careful attention to experimental detail are key to achieving high yields and purity. The protocols and insights provided in this document serve as a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminated Quinolines

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of an amino group onto this framework via carbon-nitrogen (C-N) bond formation is a critical transformation in drug discovery, profoundly influencing the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these C-N bonds, offering a significant advantage over classical methods due to its broad substrate scope and exceptional functional group tolerance.[1]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of a specific, functionalized substrate: (8-Bromoquinolin-4-yl)methanol. This substrate presents unique challenges, namely the presence of a potentially coordinating quinoline nitrogen and a protic hydroxyl group, which necessitate careful selection of reaction parameters to achieve high efficiency and avoid common pitfalls. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful cross-coupling reaction.

Part 1: Mechanism and Rationale - The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving a Pd(0)/Pd(II) redox couple. The key to success lies in facilitating each step of this cycle while mitigating off-cycle, deactivating pathways.

The generally accepted catalytic cycle involves three primary stages:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, stabilized by electron-rich, bulky phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step, particularly for electron-rich or sterically hindered heteroaryl halides.[1] The choice of ligand is critical here; bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) or chelating ligands (e.g., Xantphos, Josiphos) are designed to promote this step.[2][3]

  • Amine Coordination and Deprotonation: The resulting Pd(II)-aryl complex coordinates the incoming amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice of base is a crucial parameter, especially with our substrate's hydroxyl group. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can deprotonate the alcohol, potentially leading to catalyst inhibition or side reactions.[4] Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or specialized bases like lithium bis(trimethylsilyl)amide (LHMDS) can offer superior compatibility.[5][6]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the product, regenerating the active Pd(0) catalyst. The steric bulk and electronic properties of the phosphine ligand are again crucial, as they must facilitate this bond-forming step, which can be challenging from a five-coordinate intermediate.[1]

The quinoline nitrogen atom can act as a competing ligand, coordinating to the palladium center and sequestering it from the catalytic cycle. The use of sterically hindered ligands helps to mitigate this undesired interaction.[3]

Buchwald-Hartwig Catalytic Cycle Figure 1: Simplified Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Aryl L₂Pd(II)(Ar)(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination + HNR¹R² PdII_Aryl->AmineCoord PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product

Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Part 2: Experimental Design and Protocols

Synthesis of Starting Material: this compound

While commercially available, a reliable synthesis of the starting material is foundational. A plausible route involves the Skraup synthesis to form 8-bromoquinoline from 2-bromoaniline, followed by functionalization.[7] However, a more direct modern approach would be the functionalization of a pre-formed quinoline. For instance, lithiation of 8-bromoquinoline followed by quenching with paraformaldehyde, or the reduction of a corresponding 4-carboxy or 4-formyl derivative, can yield the target alcohol. For the purposes of this guide, we will assume the starting material is available.

Protocol 1: General Amination with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol is optimized for a relatively robust, non-hindered secondary amine. The choice of Xantphos as a ligand is based on its effectiveness in promoting couplings with heteroaryl halides and its ability to stabilize the catalyst against deactivation.[2] A weaker base, K₃PO₄, is selected to minimize interaction with the hydroxyl group.

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialGradeSupplierPurpose
This compound>97%VariesAryl Halide Substrate
MorpholineAnhydrous, >99%VariesAmine Nucleophile
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeVariesPalladium Precatalyst
Xantphos>98%VariesLigand
Potassium Phosphate (K₃PO₄)Anhydrous, powderVariesBase
TolueneAnhydrous, <50 ppm H₂OVariesSolvent
Schlenk tube or Microwave vialN/AVariesReaction Vessel
Magnetic stir barN/AVariesStirring
Argon or Nitrogen gas supplyHigh PurityVariesInert Atmosphere

Step-by-Step Procedure:

  • Vessel Preparation: Place a magnetic stir bar into an oven-dried Schlenk tube or microwave vial.

  • Reagent Addition (Solid): In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and finely ground anhydrous K₃PO₄ (2.1 mmol, 2.1 equiv) to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum or cap and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition (Liquid): Through the septum, add anhydrous, degassed toluene (5 mL, 0.2 M) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Note: For microwave-assisted reactions, a typical condition might be 130 °C for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Solids: Aryl Halide, Pd₂(dba)₃, Ligand, Base B Seal Vessel & Purge with Ar/N₂ A->B C Add Liquids: Anhydrous Solvent, Amine B->C D Heat & Stir (100-110 °C, 12-24h) C->D E Monitor by TLC / LC-MS D->E F Cool & Dilute (Ethyl Acetate) E->F G Filter through Celite® F->G H Aqueous Wash & Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Flash Column Chromatography I->J

Caption: Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Protocol 2: Amination with a Primary Aliphatic Amine (e.g., n-Butylamine)

Primary amines can be more challenging due to potential for double arylation. The use of a bulky biaryl phosphine ligand like BrettPhos is specifically designed to favor monoarylation.[6] Furthermore, to protect the hydroxyl group from a strong base, LHMDS is employed, which is known to be compatible with protic functional groups when used with appropriate ligands.[6]

Table 2: Key Reagent Modifications for Protocol 2

Reagent/MaterialGradePurposeRationale for Change
n-Butylamine>99%Primary Amine NucleophileRepresentative primary aliphatic amine.
BrettPhos Pd G3 PrecatalystCatalyst GradePrecatalyst/Ligand SourceHighly effective for monoarylation of primary amines; air- and moisture-stable.
Lithium bis(trimethylsilyl)amide (LHMDS)1.0 M in THFBaseTolerates protic functional groups like alcohols.[6]
1,4-DioxaneAnhydrous, <50 ppm H₂OSolventOften a good solvent for couplings with biaryl phosphine ligands.

Step-by-Step Procedure:

  • Vessel Preparation & Reagent Addition: Follow steps 1-2 from Protocol 1, but use the BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%) and add this compound (1.0 mmol, 1.0 equiv). Note: The precatalyst already contains the ligand and palladium source.

  • Inert Atmosphere: Seal the vessel and purge with inert gas as described in Protocol 1.

  • Reagent Addition (Liquid): Add anhydrous 1,4-dioxane (5 mL, 0.2 M) and n-butylamine (1.5 mmol, 1.5 equiv).

  • Base Addition: Add LHMDS (1.0 M solution in THF, 1.8 mL, 1.8 mmol, 1.8 equiv) dropwise at room temperature while stirring.

  • Reaction: Heat the reaction to 100 °C and stir for 12-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 6-10 from Protocol 1.

Part 3: Data Presentation & Expected Outcomes

The following table presents representative, literature-derived data for the amination of bromoquinoline systems to provide a benchmark for expected outcomes. Yields are highly substrate- and condition-dependent and require empirical optimization.

Table 3: Representative Conditions for Amination of Bromoquinolines

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1N-methylanilinePd(OAc)₂ (5)JohnPhos (10)NaOtBu (1.25)Toluene110-12024< 90
2N-methylanilinePd(OAc)₂ (5)DTBNpP (10)NaOtBu (1.25)Toluene110-1200.590
3DiphenylaminePd(OAc)₂ (5)PCy₃ (10)NaOtBu (1.25)Toluene1502482
4MorpholinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (2)Dioxane1001685-95Adapted
5n-ButylamineBrettPhos G3 (2)(included)LHMDS (1.8)Dioxane1001875-85Adapted

Adapted from general protocols for heteroaryl halides. Actual yields for this compound require experimental verification.

Part 4: Troubleshooting and Field-Proven Insights

Problem 1: Low or No Conversion

  • Cause A: Catalyst Inhibition: The quinoline nitrogen may be coordinating to the palladium.

    • Solution: Increase the ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1). Switch to a bulkier ligand (e.g., from Xantphos to XPhos or a Josiphos-type ligand) which can sterically disfavor quinoline coordination.[3]

  • Cause B: Inactive Catalyst: The palladium precatalyst may be old or decomposed. The solvent or reagents may not be sufficiently anhydrous or degassed.

    • Solution: Use a fresh bottle of palladium precatalyst or a more robust, air-stable precatalyst (e.g., a G3 or G4 precatalyst). Ensure all solvents and liquid reagents are properly dried and degassed before use.[5]

  • Cause C: Insufficiently Strong Base: For some amine/ligand combinations, weaker bases like K₃PO₄ may result in slow deprotonation.

    • Solution: If functional groups permit, cautiously screen a stronger base like NaOtBu or LHMDS.

Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)

  • Cause: A competing β-hydride elimination pathway is occurring, leading to the replacement of the bromine with a hydrogen atom. This can be more prevalent with primary amines.

    • Solution: This is often ligand-dependent. The use of chelating ligands like Xantphos or specific biaryl phosphines like BrettPhos is designed to promote reductive elimination over β-hydride elimination.[1][6] Lowering the reaction temperature may also help, albeit at the cost of reaction rate.

Problem 3: Reaction with the Hydroxyl Group

  • Cause: The base is deprotonating the alcohol, forming an alkoxide that may coordinate to the palladium or participate in side reactions.

    • Solution: This confirms the need for careful base selection. Stick to weaker inorganic bases (K₃PO₄, Cs₂CO₃) or use a system known for protic group tolerance (e.g., BrettPhos/LHMDS).[6] If issues persist, protection of the alcohol as a silyl ether (e.g., TBDMS) may be required, though this adds steps to the overall synthesis.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Power of Cross-Coupling

The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as anti-malarial (e.g., Chloroquine), anti-cancer (e.g., Camptothecin), and anti-bacterial agents.[1][2][3] The ability to precisely functionalize the quinoline core is therefore of paramount importance in the quest for novel therapeutic agents.[4][5] (8-Bromoquinolin-4-yl)methanol represents a versatile building block, featuring a reactive aryl bromide handle for modification and a hydroxymethyl group that can be further manipulated or may contribute to molecular interactions.

Palladium-catalyzed cross-coupling reactions have transformed the landscape of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[6][7] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a powerful toolkit for assembling complex molecular architectures from readily available precursors.[8]

This guide provides an in-depth exploration of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to the functionalization of this compound. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and explain the rationale behind the selection of specific reagents and conditions.

The Engine of Synthesis: The General Palladium Catalytic Cycle

At the heart of these transformations lies a common, elegant catalytic cycle.[9] Understanding this cycle is crucial for troubleshooting and optimizing reactions. A palladium(0) species initiates the cycle by reacting with the aryl halide (our bromoquinoline) in a step called Oxidative Addition . This forms a new palladium(II) intermediate. The second step, Transmetalation , involves the transfer of an organic group from a coupling partner (e.g., an organoboron, organotin, or organozinc reagent) to the palladium center, displacing the halide. The final step, Reductive Elimination , forms the new C-C or C-N bond, yielding the desired product and regenerating the active palladium(0) catalyst to begin the cycle anew.[8][10]

General_Pd_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X center PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-M PdII_Diorg Ar-Pd(II)L2-R Transmetal->PdII_Diorg M-X RedElim Reductive Elimination PdII_Diorg->RedElim Ar-R RedElim->Pd0

Caption: General Palladium Cross-Coupling Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and esters).[6][10] The reaction is highly tolerant of various functional groups and can often be run under aqueous conditions, making it a workhorse in pharmaceutical synthesis.[6][10][11]

Mechanism Insight: A key feature of the Suzuki coupling is the requirement of a base. The base activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[11][12]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a representative procedure. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acid coupling partners.

Materials & Reagents:

  • This compound

  • Phenylboronic Acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Causality: The use of a flame-dried flask and an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Causality: Degassing the solvent (by bubbling with Argon for 15-20 minutes or via freeze-pump-thaw cycles) removes dissolved oxygen, which can degrade the catalyst and phosphine ligands. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.[12]

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield (8-phenylquinolin-4-yl)methanol.

Data Summary: Typical Suzuki Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield
Arylboronic AcidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O9075-95%
Heteroarylboronic AcidPdCl₂(dppf) (3)-K₃PO₄ (2)Toluene/H₂O10060-85%
Vinylboronic EsterPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)THF/H₂O7070-90%

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[13] This reaction is exceptionally valuable for synthesizing conjugated enynes and arylalkynes, which are important precursors for more complex structures and are found in various organic materials and natural products.[13][14]

Mechanism Insight: The Sonogashira coupling traditionally employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI).[14] The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which is a more facile process than the direct reaction of the alkyne with the palladium center.

Sonogashira_Mechanism Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation CuX Cu-X PdII_Aryl->CuX Cu-C≡CR PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuAcetylide Cu-C≡CR CuX->CuAcetylide R-C≡C-H, Base CuAcetylide->CuX Transmetalation to Pd

Caption: Dual catalytic cycles in the Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials & Reagents:

  • This compound

  • Phenylacetylene (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq. solution)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq). Evacuate and backfill the flask with Argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq) via syringe. The triethylamine serves as both the base and a solvent.

    • Causality: An amine base is required to deprotonate the terminal alkyne.[14] It also acts as a scavenger for the HBr formed during the reaction, preventing unwanted side reactions. Anhydrous conditions are crucial to prevent the homocoupling of alkynes (Glaser coupling).

  • Alkyne Addition: Add phenylacetylene (1.5 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 18-24 hours. The reaction can be gently heated (40-50 °C) to accelerate slow couplings. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove copper salts, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain (8-(phenylethynyl)quinolin-4-yl)methanol.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[15] This reaction has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials.[16][17]

Mechanism Insight: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos or XPhos) are often required.[18] These ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the monoligated Pd(0) species that enters the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically used to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[15][18]

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials & Reagents:

  • This compound

  • Morpholine (1.3 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Toluene, anhydrous

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox, add NaOt-Bu (1.4 eq) to an oven-dried Schlenk tube. In a separate vial, weigh Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

    • Causality: NaOt-Bu is highly hygroscopic and reactive. Handling it in a glovebox is essential. Pre-mixing the catalyst and ligand can facilitate the formation of the active catalytic species.

  • Reagent Loading: Remove the Schlenk tube from the glovebox. Under a positive flow of Argon, add this compound (1.0 eq) and the pre-weighed catalyst/ligand mixture.

  • Solvent and Amine Addition: Add anhydrous toluene, followed by morpholine (1.3 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath for 16-20 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and filter through Celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield (8-(morpholino)quinolin-4-yl)methanol.

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough (Suzuki, B-H) or absent.4. Reaction temperature too low.1. Use fresh catalyst or a pre-catalyst. Ensure inert atmosphere is maintained.2. Thoroughly degas solvents before use.3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu).4. Increase reaction temperature in increments of 10-20 °C.
Formation of Hydrodehalogenation Product (Ar-H) 1. Presence of water/protiated impurities.2. β-hydride elimination from the Pd-alkoxide formed with the base (esp. with NaOt-Bu).1. Use anhydrous solvents and reagents. 2. Use a different base (e.g., K₃PO₄). For Buchwald-Hartwig, ensure the amine is pure.
Formation of Homocoupling Product (R-R or Ar-Ar) 1. (Suzuki) Protodeboronation of boronic acid.2. (Sonogashira) Glaser coupling due to oxygen presence.1. Use a stronger base or different solvent system. Add reagents at room temp before heating.2. Ensure rigorous exclusion of air. Use a slight excess of the alkyne.
Complex Mixture of Products 1. Reaction temperature too high, leading to decomposition.2. Ligand degradation.1. Lower the reaction temperature.2. Use a more robust ligand (e.g., biaryl phosphine ligands instead of PPh₃ for challenging couplings).

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly effective strategy for generating a diverse library of functionalized quinoline derivatives. By selecting the appropriate coupling partner and carefully controlling the reaction conditions, researchers can readily access novel C-C and C-N linked analogues. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions each offer unique advantages, providing chemists with a versatile and powerful platform for molecular construction in the pursuit of new therapeutic agents. A thorough understanding of the underlying mechanisms and experimental nuances is key to successfully applying these transformative reactions in drug discovery and development.

References

Application Notes & Protocols: Strategic Derivatization of the Hydroxymethyl Group in (8-Bromoquinolin-4-yl)methanol for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous commercialized drugs with activities spanning antimalarial, antibacterial, anticancer, and anti-inflammatory applications.[1][2][3][4] Its rigid, planar structure and ability to engage in various biological interactions make it a privileged pharmacophore. The strategic functionalization of the quinoline core is a primary objective in drug discovery to expand chemical space and refine pharmacological profiles.[1][5]

(8-Bromoquinolin-4-yl)methanol emerges as a particularly valuable building block for library synthesis. It possesses two key, orthogonally reactive sites: the 8-position bromine atom, ideal for late-stage diversification via cross-coupling reactions, and the 4-position hydroxymethyl group. This primary alcohol is a versatile handle for a suite of chemical transformations.

This guide provides an in-depth exploration of three critical derivatization pathways for the hydroxymethyl group: etherification, esterification, and oxidation. The protocols herein are designed to be robust and self-validating, offering researchers and drug development professionals a technical resource for converting this compound into a diverse array of downstream intermediates, thereby accelerating the discovery of novel therapeutic agents.

Core Principles of Hydroxymethyl Group Derivatization

The primary alcohol of this compound is a nucleophilic center amenable to a variety of transformations. The strategic choice of derivatization is dictated by the desired physicochemical and pharmacological properties of the final compound.

  • Ethers (-CH₂OR): Converting the hydroxyl group to an ether linkage is a common strategy to modulate lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This modification also removes a hydrogen bond donor, which can significantly alter target binding affinity and cell permeability.

  • Esters (-CH₂OC(O)R): Esterification serves multiple purposes. Esters can act as prodrugs, designed to be hydrolyzed in vivo by esterase enzymes to release the parent alcohol. This approach can improve bioavailability or mask reactive functional groups.[6] Alternatively, the ester can introduce new functionalities for further chemical elaboration.

  • Aldehydes (-CHO) and Carboxylic Acids (-COOH): Oxidation of the hydroxymethyl group provides access to highly reactive electrophilic centers. The resulting aldehyde is a key precursor for reductive amination to form amines, Wittig reactions to form alkenes, and other carbon-carbon bond-forming reactions. The carboxylic acid is a versatile functional group for forming stable amide bonds, a ubiquitous linkage in pharmaceuticals.

Protocol I: Etherification via Williamson Ether Synthesis

Principle: The Williamson ether synthesis is a classic and reliable SN2 reaction for forming ethers.[7] The reaction involves the deprotonation of the alcohol using a strong base to form a potent nucleophile, the alkoxide. This alkoxide then displaces a leaving group (typically a halide) from a primary alkyl halide.[8] The use of primary alkyl halides is crucial to favor substitution over the competing E2 elimination pathway, which becomes significant with secondary and tertiary halides.[8]

Experimental Workflow: Williamson Ether Synthesis

cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification A This compound + Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) B Add Primary Alkyl Halide (e.g., R-Br) Stir at RT to Reflux A->B C Quench Reaction (e.g., with H₂O) B->C D Liquid-Liquid Extraction (e.g., EtOAc/H₂O) C->D E Dry Organic Layer (e.g., Na₂SO₄) D->E F Purify by Column Chromatography E->F G G F->G Characterize Product

Caption: Workflow for Williamson Ether Synthesis.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Adding it at 0 °C controls the exothermic reaction and hydrogen gas evolution.[8]

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Add the desired primary alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Monitoring: Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.

  • Extraction: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ether.

Protocol II: Esterification via the Mitsunobu Reaction

Principle: The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into various functional groups, including esters, under mild, neutral conditions.[9] It is a redox-condensation reaction involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The PPh₃ and DEAD combine to form a phosphonium intermediate that activates the alcohol's hydroxyl group, turning it into a good leaving group. Subsequent SN2 attack by the carboxylate nucleophile yields the desired ester with a clean inversion of configuration at a chiral center.[6][9]

Reaction Mechanism: Mitsunobu Cycle

Mitsunobu reagents PPh₃ DEAD R-OH Nuc-H node1 Betaine Intermediate reagents:PPh3->node1 reagents:DEAD->node1 node3 Alkoxyphosphonium Salt + Nuc⁻ reagents:NucH->node3 node2 Protonated Betaine node1->node2 + Nuc-H node2->node3 + R-OH - H₂-DEAD node4 SN2 Attack node3->node4 product Product (R-Nuc) + Ph₃P=O + DEAD-H₂ node4->product

Caption: The catalytic cycle of the Mitsunobu reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a dry, nitrogen-flushed flask, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq). Dissolve the solids in anhydrous THF (approx. 0.1 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes. Causality: The slow, cold addition of DIAD is critical to control the highly exothermic reaction and prevent the formation of side products. The reaction proceeds through a series of intermediates, activating the alcohol for nucleophilic attack by the carboxylate.[10]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Work-up: Concentrate the reaction mixture in vacuo. The crude residue will contain the product, triphenylphosphine oxide (Ph₃P=O), and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the material directly by flash column chromatography. Expert Insight: The byproducts of the Mitsunobu reaction can sometimes co-elute with the desired product. A non-polar solvent system (e.g., hexane/ethyl acetate) is often effective. Alternatively, precipitating the Ph₃P=O from a non-polar solvent like diethyl ether prior to chromatography can simplify purification.[9]

Protocol III & IV: Selective Oxidation Pathways

The oxidation of the primary hydroxymethyl group can be directed to yield either the aldehyde or the carboxylic acid by carefully selecting the oxidant and reaction conditions.

ParameterOxidation to AldehydeOxidation to Carboxylic Acid
Objective Stop oxidation at the intermediate stage.[11]Drive oxidation to completion.
Key Principle Use of mild, stoichiometric oxidants (e.g., DMP) or catalytic systems under anhydrous conditions to prevent hydrate formation.[12]Use of strong oxidants (e.g., KMnO₄) or catalytic systems with water present to facilitate over-oxidation.[13]
Recommended Method TEMPO-catalyzed oxidation with NaOCl.Heterogeneous Pd-catalyzed aerobic oxidation.
Typical Yield >90%>90%

Experimental Workflow: Catalytic Alcohol Oxidation

cluster_aldehyde Aldehyde Synthesis cluster_acid Carboxylic Acid Synthesis A This compound B TEMPO (cat.) NaOCl, KBr DCM/H₂O, 0°C A->B D Pd-Bi-Te/C (cat.) O₂ (1 atm), KOH H₂O/MeOH, 50°C A->D C (8-Bromoquinolin-4-yl)carbaldehyde B->C E 8-Bromoquinoline-4-carboxylic acid D->E

Caption: Divergent oxidation pathways from the primary alcohol.

Protocol III: Selective Oxidation to (8-Bromoquinolin-4-yl)carbaldehyde

  • Reagent Preparation: In a flask, dissolve this compound (1.0 eq) in dichloromethane (DCM). Add an aqueous solution of potassium bromide (KBr, 0.1 eq).

  • Catalyst Addition: Add (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.05 eq) to the biphasic mixture.

  • Oxidation: Cool the vigorously stirring mixture to 0 °C. Add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, 1.2 eq) containing sodium bicarbonate (NaHCO₃) dropwise, maintaining the temperature below 5 °C. Causality: TEMPO is the catalyst that is oxidized to the active N-oxoammonium salt by the stoichiometric co-oxidant, NaOCl. Bicarbonate buffers the solution to prevent side reactions. This system is highly selective for primary alcohols and avoids over-oxidation.[14]

  • Monitoring & Quenching: Monitor the reaction by TLC. Upon completion (typically <1 hour), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up & Purification: Separate the layers. Extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the aldehyde.

Protocol IV: Oxidation to 8-Bromoquinoline-4-carboxylic acid

  • Catalyst System: In a flask equipped with an oxygen balloon, suspend a heterogeneous catalyst such as Pd-Bi-Te/C (1.0 mol %) in a 9:1 mixture of water and methanol.[13]

  • Reagent Addition: Add this compound (1.0 eq) followed by potassium hydroxide (KOH, 3.4 eq).

  • Reaction: Heat the mixture to 50 °C and stir vigorously under an oxygen atmosphere (1 atm). Causality: This heterogeneous catalytic system utilizes molecular oxygen as the terminal, green oxidant. The basic conditions are often essential for catalyst activity and substrate solubility. The presence of water allows for the formation of the hydrate intermediate from the initially formed aldehyde, which is then rapidly oxidized to the carboxylic acid.[12][13]

  • Work-up: Upon completion (monitor by TLC or LC-MS), cool the reaction, filter off the catalyst, and wash the catalyst with water.

  • Isolation: Acidify the aqueous filtrate to a pH of ~3-4 with 1M HCl. The carboxylic acid product will typically precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to yield the carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Summary of Spectroscopic Changes

The successful derivatization of the hydroxymethyl group can be readily confirmed by standard spectroscopic techniques.

TransformationFunctional Group¹H NMR δ (ppm) - Key Signal¹³C NMR δ (ppm) - Key SignalIR ν (cm⁻¹) - Key Signal
Starting Material -CH₂OH~4.9 (s, 2H); ~5.5 (t, 1H, -OH)~62~3300 (broad, O-H)
Ether -CH₂OR~4.7 (s, 2H)~70~1100 (C-O stretch)
Ester -CH₂OC(O)R~5.4 (s, 2H)~64~1735 (C=O stretch)
Aldehyde -CHO~10.1 (s, 1H)~192~1700 (C=O stretch), ~2720, 2820 (C-H)
Carboxylic Acid -COOH~12-13 (br s, 1H)~168~1710 (C=O stretch), ~2500-3300 (broad, O-H)

Conclusion

The protocols detailed in this guide provide robust and versatile methods for the derivatization of the hydroxymethyl group of this compound. By converting this primary alcohol into ethers, esters, aldehydes, and carboxylic acids, researchers can rapidly generate a library of compounds with diverse physicochemical properties. These new chemical entities serve as valuable intermediates or final compounds for screening in drug discovery programs, leveraging the privileged quinoline scaffold to explore new therapeutic possibilities.

References

The Strategic Utility of (8-Bromoquinolin-4-yl)methanol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Unique Role of (8-Bromoquinolin-4-yl)methanol

The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents.[1][2] Its rigid structure and ability to engage in various biological interactions have led to the development of drugs for cancer, malaria, and viral infections.[3][4][5] Within this important class of heterocycles, this compound emerges as a particularly valuable and versatile building block for drug discovery. Its strategic placement of a bromine atom at the 8-position and a hydroxymethyl group at the 4-position offers a dual-functionalization handle, allowing for the systematic and diverse elaboration of the quinoline core.

This guide provides an in-depth exploration of the synthesis and application of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the creation of novel therapeutic candidates.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1190315-99-1[6]
Molecular Formula C₁₀H₈BrNO[6]
Molecular Weight 238.08 g/mol [6]
Appearance Solid
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and DMSO.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence commencing with the well-established Doebner reaction to construct the quinoline core, followed by a robust reduction of the resulting carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Doebner Reaction cluster_1 Step 2: Reduction A 2-Bromoaniline D 8-Bromoquinoline-4-carboxylic acid A->D Reflux B Aldehyde (e.g., Benzaldehyde) B->D Reflux C Pyruvic Acid C->D Reflux E This compound D->E LiAlH₄, THF

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 8-Bromoquinoline-4-carboxylic acid via Doebner Reaction

The Doebner reaction provides a reliable method for the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[2]

Materials:

  • 2-Bromoaniline

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Pyruvic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-bromoaniline (1.0 eq.) and the selected aldehyde (1.1 eq.) in ethanol.

  • To this solution, add pyruvic acid (1.1 eq.) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product, 8-bromoquinoline-4-carboxylic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Protocol 2: Reduction of 8-Bromoquinoline-4-carboxylic acid to this compound

The reduction of the carboxylic acid to the primary alcohol is effectively carried out using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).

Materials:

  • 8-Bromoquinoline-4-carboxylic acid

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Dilute sulfuric acid

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (a slight excess, typically 1.5-2.0 eq.) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 8-bromoquinoline-4-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Control the addition rate to maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding water, followed by a dilute solution of sulfuric acid to dissolve the aluminum salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel to afford the pure alcohol.

Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The true utility of this compound lies in its capacity to serve as a versatile scaffold for the synthesis of a diverse range of medicinally relevant compounds. The 8-bromo position is primed for functionalization via palladium-catalyzed cross-coupling reactions, while the 4-hydroxymethyl group can be readily modified through various organic transformations.

Functionalization_Strategies A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (Amines) A->D Pd Catalyst, Base E Oxidation to Aldehyde A->E e.g., PCC, DMP F Esterification/Etherification A->F Acyl Halide/Alkyl Halide G Conversion to Halide A->G e.g., SOCl₂, PBr₃

Caption: Key functionalization strategies for this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position

The bromine atom at the 8-position of the quinoline ring is a versatile handle for introducing a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for building molecular complexity.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 8-bromoquinoline core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Sonogashira coupling enables the introduction of terminal alkynes at the 8-position, creating alkynyl-substituted quinolines. These intermediates are valuable for further transformations or as components of bioactive molecules, including some antiviral and anticancer agents.[7]

General Protocol for Sonogashira Coupling:

  • To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a suitable solvent, such as THF or DMF, and a base, typically an amine like triethylamine or diisopropylethylamine.

  • Degas the mixture with an inert gas.

  • Add the terminal alkyne (1.1-1.5 eq.) and stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, filter the reaction mixture to remove the catalyst and salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the coupling of various primary and secondary amines to the 8-position of the quinoline ring.[6][8][9] This reaction is of paramount importance in medicinal chemistry for the synthesis of compounds targeting a wide range of biological targets.

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110°C until the starting material is consumed.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Modifications of the 4-Hydroxymethyl Group

The 4-hydroxymethyl group offers a secondary point of diversification. It can be oxidized to the corresponding aldehyde for further reactions, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions to introduce a variety of side chains.

Exemplary Applications in Drug Discovery

While direct examples of bioactive compounds synthesized from this compound are emerging, the broader class of bromo-substituted quinolines has demonstrated significant potential in anticancer and anti-infective research. The strategic functionalization of the 8-bromo position is a key step in the development of these agents. For instance, various 8-substituted quinoline derivatives have shown potent antiproliferative activity against a range of cancer cell lines.[1][10]

Table of Anticancer Activity of Bromo-Substituted Quinoline Derivatives:

Compound ClassCancer Cell LineIC₅₀ (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolinesC6 (Rat Brain Tumor)6.7 - 25.6[1]
5,7-Dibromo-8-hydroxyquinolinesHeLa (Human Cervix Carcinoma)6.7 - 25.6[1]
5,7-Dibromo-8-hydroxyquinolinesHT29 (Human Colon Carcinoma)6.7 - 25.6[1]

The development of novel kinase inhibitors often involves the exploration of diverse chemical space around a core scaffold. The functionalization of the 8-position of the quinoline ring through the aforementioned cross-coupling reactions allows for the systematic probing of the ATP-binding pocket of various kinases, a critical step in structure-activity relationship (SAR) studies.

Kinase_Inhibition A Quinoline-Based Inhibitor B Kinase ATP Binding Pocket A->B Competitively Binds D Substrate B->D Phosphorylates C ATP C->B Binds E Phosphorylated Substrate D->E F Downstream Signaling Cascade E->F Activates G Cell Proliferation, Survival F->G Promotes

Caption: Competitive inhibition of a kinase by a quinoline-based inhibitor.

Conclusion and Future Perspectives

This compound stands as a highly valuable and strategically designed building block in the arsenal of the modern medicinal chemist. Its dual-functional nature provides a robust platform for the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization. The well-established and versatile palladium-catalyzed cross-coupling reactions at the 8-position, coupled with the potential for modification at the 4-position, offer a clear and efficient path to novel chemical entities. As the demand for new and effective therapeutics continues to grow, the judicious use of such key intermediates will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Heterocyclic Compounds from (8-Bromoquinolin-4-yl)methanol

Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its rigid structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal scaffold for designing potent therapeutic agents. Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5] Many successful drugs, such as the antimalarial chloroquine and the anticancer agent camptothecin, feature the quinoline core, underscoring its significance in drug discovery.[1][3]

The starting material, this compound, is a particularly versatile building block for the synthesis of novel, drug-like molecules. It possesses two distinct and orthogonally reactive functional handles:

  • A primary alcohol at the C4 position, which can be readily oxidized to an aldehyde or converted into various leaving groups for nucleophilic substitution.

  • A bromine atom at the C8 position, which is primed for a wide array of palladium-catalyzed cross-coupling reactions.

This guide provides detailed protocols and scientific rationale for leveraging these functionalities to construct sophisticated heterocyclic systems, including 1,2,3-triazoles and functionalized arylquinolines, which are of significant interest in modern drug development.

Strategic Overview: A Modular Approach to Heterocycle Synthesis

The synthetic strategy outlined herein follows a modular, multi-stage approach. First, the methanol group at the C4 position is transformed into a reactive intermediate suitable for heterocycle formation. Subsequently, the bromine at the C8 position is utilized for late-stage diversification, allowing for the introduction of various aryl or heteroaryl substituents. This approach enables the rapid generation of a library of diverse compounds from a single, common precursor.

G A This compound B 4-(Azidomethyl)-8-bromoquinoline A->B  Protocol 1: Azide Formation C Novel 1,2,3-Triazoles B->C  Protocol 2: CuAAC 'Click' Reaction D Late-Stage Diversification (Arylquinolines) C->D  Protocol 3: Suzuki Cross-Coupling

Caption: Overall synthetic workflow from the starting material.

Part 1: Synthesis of a Key Azide Intermediate

The conversion of the primary alcohol into an azide is a critical first step for accessing 1,2,3-triazole derivatives via the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[6] The protocol involves a two-step process: activation of the alcohol as a tosylate, followed by nucleophilic substitution with sodium azide.

Protocol 1: Synthesis of 4-(Azidomethyl)-8-bromoquinoline

Rationale: The hydroxyl group is a poor leaving group. By converting it to a tosylate (p-toluenesulfonate), we create an excellent leaving group that is readily displaced by the azide nucleophile in an SN2 reaction. Triethylamine is used as a base to neutralize the HCl generated during the tosylation step.

Step 1a: Synthesis of (8-Bromoquinolin-4-yl)methyl 4-toluenesulfonate

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add triethylamine (TEA, 1.5 equiv.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) in anhydrous DCM.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. The crude tosylate is often sufficiently pure for the next step. If necessary, purify by flash column chromatography on silica gel.

Step 1b: Synthesis of 4-(Azidomethyl)-8-bromoquinoline

  • Reaction Setup: Dissolve the crude tosylate from the previous step (1.0 equiv.) in dimethylformamide (DMF, approx. 0.2 M).

  • Reagent Addition: Add sodium azide (NaN₃, 3.0 equiv.) to the solution.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash thoroughly with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure azide intermediate as a solid.

Part 2: Construction of the 1,2,3-Triazole Ring

The 1,2,3-triazole moiety is a prominent feature in many pharmacologically active compounds, valued for its metabolic stability and ability to act as a hydrogen bond acceptor.[7] The CuAAC reaction provides a robust and high-yielding method for its synthesis.

Protocol 2: Synthesis of 1,2,3-Triazole Derivatives via CuAAC

Rationale: This reaction involves the [3+2] cycloaddition between the azide intermediate and a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The reaction is highly reliable and tolerates a wide range of functional groups on the alkyne coupling partner.

G cluster_0 Reaction Components A 4-(Azidomethyl)- 8-bromoquinoline F Stir at Room Temp (4-12 h) A->F B Terminal Alkyne (R-C≡CH) B->F C CuSO4·5H2O (Catalyst Precursor) C->F D Sodium Ascorbate (Reducing Agent) D->F E Solvent System (e.g., t-BuOH/H2O) E->F G 1,4-Disubstituted 1,2,3-Triazole Product F->G G cluster_0 Catalytic Cycle A Pd(0)Ln C Ar-Pd(II)Ln-Br A->C Ar-Br B Oxidative Addition E Ar-Pd(II)Ln-Ar' C->E Ar'-B(OH)2 Base D Transmetalation E->A Ar-Ar' F Reductive Elimination

References

Application Notes and Protocols for the Development of Antibacterial Agents Based on (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold in Antibacterial Drug Discovery

The quinoline nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and antibacterial effects.[1][2] The urgent need for novel antibacterial agents to combat the growing threat of multidrug-resistant (MDR) pathogens has revitalized interest in exploring the vast chemical space offered by quinoline derivatives.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (8-Bromoquinolin-4-yl)methanol as a foundational scaffold for the synthesis and evaluation of new antibacterial candidates. We will delve into the rationale behind its selection, detailed synthetic protocols, methodologies for antibacterial and cytotoxicity screening, and an exploration of its potential mechanisms of action.

Rationale for this compound as a Scaffold

The selection of this compound as a starting point for antibacterial agent development is based on established structure-activity relationships (SAR) within the quinoline class of compounds. The quinoline core itself is known to be a key pharmacophore in a variety of antibacterial agents.[1][5]

The strategic placement of substituents on the quinoline ring plays a crucial role in modulating antibacterial potency and spectrum. The bromine atom at the 8-position can enhance oral absorption and activity against anaerobic bacteria.[6] The hydroxymethyl group at the 4-position offers a versatile handle for further chemical modifications, allowing for the exploration of a wide range of derivatives to optimize antibacterial activity and pharmacokinetic properties.[7] This scaffold provides a unique starting point for developing novel non-fluoroquinolone antibacterials, potentially circumventing existing resistance mechanisms.[8]

Synthesis and Characterization of this compound

A plausible and efficient synthetic route to this compound involves the synthesis of the parent 8-bromoquinoline, followed by carboxylation at the 4-position and subsequent reduction of the carboxylic acid to the corresponding alcohol.

Synthesis of 8-Bromoquinoline

A common method for the synthesis of 8-bromoquinoline is the Skraup synthesis, starting from o-bromoaniline.[9]

  • Reaction: o-bromoaniline is reacted with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to yield 8-bromoquinoline.

Synthesis of 8-Bromoquinoline-4-carboxylic acid

This intermediate can be synthesized from 8-bromoquinoline through various methods, including lithiation followed by quenching with carbon dioxide.

Reduction of 8-Bromoquinoline-4-carboxylic acid to this compound

The final step involves the reduction of the carboxylic acid to the primary alcohol.

Protocol: Reduction of 8-Bromoquinoline-4-carboxylic acid

  • Materials: 8-Bromoquinoline-4-carboxylic acid, Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent, anhydrous tetrahydrofuran (THF), ethyl acetate, saturated aqueous sodium sulfate solution.

  • Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 8-bromoquinoline-4-carboxylic acid in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of LiAlH₄ in THF to the cooled suspension with stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, carefully quench the reaction by the dropwise addition of ethyl acetate, followed by a saturated aqueous sodium sulfate solution. f. Filter the resulting mixture through a pad of celite and wash the filter cake with THF. g. Concentrate the filtrate under reduced pressure to yield the crude product. h. Purify the crude this compound by column chromatography on silica gel.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl group.

In Vitro Antibacterial Screening Protocols

A tiered approach is recommended for the in vitro evaluation of novel this compound derivatives, starting with primary screening to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] The broth microdilution method is a widely accepted and standardized technique.

Protocol: Broth Microdilution MIC Assay

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa), test compound stock solution, positive control antibiotic (e.g., ciprofloxacin).

  • Procedure: a. Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate. b. Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. c. Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only). d. Incubate the plates at 37°C for 18-24 hours. e. Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Data Presentation: Hypothetical MIC Data for this compound Derivatives

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
This compound64>128>128
Derivative A83264
Derivative B41632
Ciprofloxacin0.50.0150.25

Note: The above data is illustrative and serves as an example of how to present MIC results.

Minimum Bactericidal Concentration (MBC) Determination

To determine if a compound is bactericidal or bacteriostatic, an MBC assay can be performed following the MIC test.

Protocol: MBC Assay

  • Procedure: a. Following the MIC determination, take an aliquot from the wells showing no visible growth. b. Plate the aliquots onto nutrient agar plates. c. Incubate the plates at 37°C for 24 hours. d. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of lead compounds against mammalian cells to ensure a sufficient therapeutic window.[4][10]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

  • Materials: Mammalian cell line (e.g., HEK293, HepG2), cell culture medium, 96-well plates, test compound, MTT solution, solubilization solution (e.g., DMSO).

  • Procedure: a. Seed the mammalian cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for 24-48 hours. c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Add a solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[11]

Data Presentation: Hypothetical Cytotoxicity Data

CompoundHEK293 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Derivative A>10085
Derivative B7560
Doxorubicin (Control)1.20.8

Note: The above data is illustrative and serves as an example of how to present cytotoxicity results.

Mechanism of Action Studies

Understanding the mechanism of action is a critical step in the development of a novel antibacterial agent. For quinoline-based compounds, the primary targets are often bacterial DNA gyrase and topoisomerase IV.[12][13]

DNA Gyrase and Topoisomerase IV Inhibition Assays

Commercial kits are available to assess the inhibitory activity of compounds against these enzymes. These assays typically measure the relaxation of supercoiled DNA.

Visualizing the Drug Development Workflow

G cluster_0 Scaffold Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization & MoA Synthesis Synthesis of This compound Characterization NMR, MS, IR Characterization Synthesis->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC Test Compound MBC MBC Determination MIC->MBC Cytotoxicity Cytotoxicity Assay (MTT) MIC->Cytotoxicity SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Promising Candidates MoA Mechanism of Action (e.g., DNA Gyrase Assay) SAR->MoA MoA->SAR Feedback for New Derivatives

Caption: Workflow for the development of antibacterial agents from this compound.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold is essential for optimizing antibacterial activity and drug-like properties.

  • Modification of the 4-hydroxymethyl group: Esterification, etherification, or conversion to an amine can significantly impact potency and spectrum.

  • Substitution on the quinoline ring: Further substitution on the quinoline nucleus can fine-tune the electronic and steric properties of the molecule.[2]

Visualizing a Potential Mechanism of Action

G Compound This compound Derivative Bacterium Bacterial Cell Compound->Bacterium Cellular Uptake DNA_gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_gyrase Inhibition Bacterium->DNA_gyrase DNA Bacterial DNA Bacterium->DNA Replication_Fork Replication Fork Stalling DNA_gyrase->Replication_Fork Blocks DNA re-ligation DNA->Replication_Fork Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

Caption: Putative mechanism of action for a quinoline-based antibacterial agent.

Conclusion and Future Directions

This compound serves as a promising and versatile scaffold for the development of novel antibacterial agents. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanism of action studies of its derivatives. Future research should focus on expanding the library of derivatives through systematic SAR studies, exploring their efficacy against a broader panel of MDR pathogens, and conducting in vivo studies to assess their therapeutic potential.

References

Mastering the Versatility of (8-Bromoquinolin-4-yl)methanol: A Guide to Synthesis and Key Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(8-Bromoquinolin-4-yl)methanol is a versatile building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, while the bromo and hydroxymethyl functionalities offer strategic points for molecular elaboration. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in several key synthetic transformations, empowering researchers to leverage its full potential.

Introduction to a Privileged Scaffold

The quinoline ring system is a cornerstone of drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a bromine atom at the 8-position of the quinoline ring in this compound provides a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, alkyl, and alkynyl substituents.[1] Concurrently, the hydroxymethyl group at the 4-position serves as a versatile functional group for derivatization through oxidation, esterification, or etherification, allowing for fine-tuning of the molecule's physicochemical properties.

Synthesis of this compound: A Foundational Protocol

The reliable synthesis of this compound is paramount for its utilization in further synthetic endeavors. A robust and scalable method involves the reduction of the commercially available 8-bromoquinoline-4-carboxylic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting carboxylic acids to their corresponding primary alcohols.[2][3][4][5][6]

Protocol 1: Synthesis of this compound via Reduction of 8-Bromoquinoline-4-carboxylic Acid

This protocol details the reduction of 8-bromoquinoline-4-carboxylic acid to this compound using lithium aluminum hydride.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
8-Bromoquinoline-4-carboxylic acid252.062.52 g10.0
Lithium aluminum hydride (LiAlH₄)37.950.76 g20.0
Anhydrous Tetrahydrofuran (THF)-100 mL-
Ethyl acetate-20 mL-
1 M Hydrochloric acid (HCl)-As needed-
Saturated sodium bicarbonate (NaHCO₃) solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate (MgSO₄)-As needed-
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (0.76 g, 20.0 mmol) in anhydrous THF (50 mL).

  • Addition of Carboxylic Acid: In a separate flask, dissolve 8-bromoquinoline-4-carboxylic acid (2.52 g, 10.0 mmol) in anhydrous THF (50 mL). Slowly add this solution to the LiAlH₄ suspension at 0 °C (ice bath) with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of ethyl acetate (20 mL), followed by the slow addition of water (a few drops at a time until gas evolution ceases).

  • Work-up: Acidify the mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

G start Start setup Suspend LiAlH4 in anhydrous THF start->setup add_acid Add 8-bromoquinoline-4- carboxylic acid solution at 0 °C setup->add_acid reflux Warm to RT and reflux for 4h add_acid->reflux quench Quench with EtOAc and water at 0 °C reflux->quench workup Acidify, extract with EtOAc, wash, and dry quench->workup purify Purify by column chromatography workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Key Applications and Protocols

The strategic placement of the bromo and hydroxymethyl groups on the quinoline scaffold makes this compound a valuable precursor for a wide array of chemical transformations. The following sections detail protocols for some of the most common and impactful reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions, providing a powerful means to construct new carbon-carbon and carbon-heteroatom bonds.[7][8][9][10]

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid.[1][2][7][11]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound238.09238 mg1.0
Arylboronic acid-1.2 mmol1.2
Pd(PPh₃)₄1155.5658 mg0.05
Potassium carbonate (K₂CO₃)138.21276 mg2.0
Toluene-8 mL-
Ethanol-2 mL-
Water-2 mL-
  • Reaction Setup: To a Schlenk flask, add this compound (238 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add degassed toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

G start Start reactants Combine this compound, arylboronic acid, Pd(PPh3)4, and K2CO3 start->reactants solvents Add degassed toluene, ethanol, and water reactants->solvents heat Heat to 90 °C for 12-24h solvents->heat workup Cool, dilute with EtOAc, wash with water and brine heat->workup purify Dry, concentrate, and purify by chromatography workup->purify product 8-Arylquinolin-4-yl)methanol purify->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

This protocol outlines the Sonogashira coupling of this compound with a terminal alkyne.[5][8][9][10][12]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound238.09238 mg1.0
Terminal alkyne-1.2 mmol1.2
PdCl₂(PPh₃)₂701.9035 mg0.05
Copper(I) iodide (CuI)190.4510 mg0.05
Triethylamine (Et₃N)101.190.42 mL3.0
Anhydrous THF-10 mL-
  • Reaction Setup: In a Schlenk tube, dissolve this compound (238 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

  • Addition of Reagents: Add triethylamine (0.42 mL, 3.0 mmol) and the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture, dissolve the residue in dichloromethane (30 mL), and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

This protocol describes the Buchwald-Hartwig amination for the coupling of this compound with an amine.[13][14][15][16]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound238.09238 mg1.0
Amine-1.2 mmol1.2
Pd₂(dba)₃915.7223 mg0.025
Xantphos578.6858 mg0.1
Sodium tert-butoxide (NaOtBu)96.10134 mg1.4
Anhydrous Toluene-10 mL-
  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (58 mg, 0.1 mmol), and NaOtBu (134 mg, 1.4 mmol).

  • Addition of Reagents: Add a solution of this compound (238 mg, 1.0 mmol) and the amine (1.2 mmol) in anhydrous toluene (10 mL).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours. Monitor by TLC.

  • Work-up: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite. Wash the filtrate with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Derivatization of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position is a versatile handle for further functionalization.

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using manganese dioxide (MnO₂).

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound238.09238 mg1.0
Activated Manganese Dioxide (MnO₂)86.942.17 g25.0
Dichloromethane (DCM)-20 mL-
  • Reaction Setup: To a solution of this compound (238 mg, 1.0 mmol) in DCM (20 mL), add activated MnO₂ (2.17 g, 25.0 mmol).

  • Reaction: Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with DCM.

  • Purification: Concentrate the filtrate to obtain the crude 8-bromoquinoline-4-carbaldehyde, which can be purified by column chromatography if necessary.

This protocol details the esterification of the alcohol with acetic anhydride to form the corresponding acetate ester.[17][18][19][20]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound238.09238 mg1.0
Acetic anhydride102.090.14 mL1.5
Pyridine79.100.24 mL3.0
Dichloromethane (DCM)-10 mL-
  • Reaction Setup: Dissolve this compound (238 mg, 1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Addition of Reagents: Add pyridine (0.24 mL, 3.0 mmol) followed by acetic anhydride (0.14 mL, 1.5 mmol) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Work-up: Dilute the reaction with DCM (20 mL) and wash with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acetate ester, which can be purified by chromatography if needed.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all other reagents used.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the synthesis of this key intermediate and its application in a variety of powerful synthetic transformations. By understanding and applying these methodologies, researchers can effectively unlock the potential of this privileged scaffold to create novel and impactful chemical entities.

References

Application Notes and Protocols for the Scale-Up Synthesis of (8-Bromoquinolin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (8-Bromoquinolin-4-yl)methanol Derivatives in Medicinal Chemistry

Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The targeted functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile. Specifically, this compound and its derivatives serve as crucial building blocks in the synthesis of more complex molecules. The presence of the bromine atom at the 8-position provides a handle for further synthetic transformations, such as cross-coupling reactions, while the hydroxymethyl group at the 4-position offers a site for derivatization to modulate properties like solubility, bioavailability, and target engagement.

This guide provides a comprehensive overview of a scalable synthetic route to this compound, addressing the key challenges of regioselectivity and chemoselectivity. Furthermore, it details protocols for the subsequent derivatization of the primary alcohol, enabling the generation of diverse chemical libraries for drug development campaigns.

Strategic Approach to Synthesis: A Multi-Step, Scalable Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence, designed for robustness and scalability. The chosen strategy prioritizes the use of readily available starting materials and reagents, with purification steps optimized for large-scale production.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2-Bromoaniline B 8-Bromoquinoline A->B Skraup Synthesis C 8-Bromoquinoline-4-carboxylic acid B->C Oxidation D Ethyl 8-bromoquinoline-4-carboxylate C->D Esterification E This compound D->E Selective Reduction F Derivatives (Ethers, Esters) E->F Derivatization

Caption: Overall synthetic workflow for this compound and its derivatives.

This application note will provide detailed protocols for the critical steps of this pathway, with a particular focus on the challenges and optimization of the selective reduction of the ester.

Part 1: Synthesis of the Key Intermediate - 8-Bromoquinoline

The synthesis of the quinoline core is a foundational step. The Skraup synthesis, a classic and reliable method, is well-suited for the preparation of 8-bromoquinoline from 2-bromoaniline.[3]

Protocol 1: Scale-Up Synthesis of 8-Bromoquinoline

Materials:

  • 2-Bromoaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or an alternative oxidizing agent like arsenic acid)

  • Ferrous sulfate (catalyst, optional)

  • Sodium hydroxide solution (for neutralization)

  • Toluene (for extraction)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Large-scale reaction vessel with mechanical stirring, heating mantle, and reflux condenser

  • Dropping funnel

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with 2-bromoaniline and glycerol.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The addition is exothermic and should be controlled to maintain a manageable temperature.

  • Oxidizing Agent Addition: Add nitrobenzene to the reaction mixture.

  • Heating: Heat the mixture to reflux. The reaction is typically vigorous at the beginning and should be monitored closely. Maintain reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This step should be performed with cooling as it is highly exothermic.

    • Extract the aqueous layer multiple times with toluene.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 8-bromoquinoline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 8-bromoquinoline.

Part 2: Introduction of the C4-Functionality

With the 8-bromoquinoline core in hand, the next step is to introduce the functionality at the 4-position, which will ultimately be reduced to the hydroxymethyl group. This is achieved through the synthesis of 8-bromoquinoline-4-carboxylic acid.

Protocol 2: Synthesis of 8-Bromoquinoline-4-carboxylic acid

A common method to achieve this is through a Doebner-von Miller type reaction with subsequent oxidation, or by direct carbonylation of a suitable precursor. A more direct laboratory scale synthesis involves the reaction of 2-bromoaniline with pyruvic acid and benzaldehyde, followed by oxidation. For scale-up, a carbonylation approach on a pre-functionalized 8-bromo-4-haloquinoline can be considered. A patent describes a method for the carbonylation of 8-bromo-isoquinoline to the corresponding methyl ester, which provides a translatable concept.[4] For the purpose of this guide, we will focus on a well-established laboratory method that can be adapted for scale-up.

Materials:

  • 8-Bromoquinoline

  • Potassium permanganate or other suitable oxidizing agent

  • Sulfuric acid (dilute)

  • Sodium bisulfite (for quenching)

  • Hydrochloric acid (for precipitation)

Procedure:

  • Oxidation: Dissolve 8-bromoquinoline in dilute sulfuric acid.

  • Slowly add a solution of potassium permanganate to the reaction mixture with vigorous stirring. Maintain the temperature to control the exothermic reaction.

  • After the addition is complete, stir the mixture at an elevated temperature until the reaction is complete (monitored by the disappearance of the permanganate color).

  • Work-up:

    • Cool the reaction mixture and quench any excess potassium permanganate by the addition of sodium bisulfite until the solution becomes colorless.

    • Acidify the solution with hydrochloric acid to precipitate the 8-bromoquinoline-4-carboxylic acid.

    • Filter the precipitate and wash it with cold water.

  • Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part 3: The Critical Step - Selective Reduction

The reduction of the carboxylic acid to the primary alcohol in the presence of a bromine substituent is a critical and challenging step. Direct reduction of the carboxylic acid can be difficult and may require harsh conditions that could lead to dehalogenation. A more controlled and scalable approach involves a two-step process: esterification of the carboxylic acid followed by selective reduction of the ester.

Protocol 3: Esterification of 8-Bromoquinoline-4-carboxylic acid

Materials:

  • 8-Bromoquinoline-4-carboxylic acid

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Suspend 8-bromoquinoline-4-carboxylic acid in anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heating: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain ethyl 8-bromoquinoline-4-carboxylate.

  • Purification: The crude ester can be purified by column chromatography or recrystallization.

Protocol 4: Scale-Up Selective Reduction of Ethyl 8-bromoquinoline-4-carboxylate

The choice of reducing agent is paramount to the success of this step. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not recommended due to the high risk of reducing the aryl bromide. Sodium borohydride (NaBH₄) is a milder reducing agent, but its reactivity towards esters is typically low.[5][6][7] However, the reactivity of NaBH₄ can be enhanced, or alternative, more chemoselective reducing agents can be employed. For scale-up, catalytic transfer hydrogenation presents an attractive, safer, and more economical alternative.

Method A: Enhanced Sodium Borohydride Reduction

The reactivity of sodium borohydride with esters can be increased by the use of additives or by performing the reaction in specific solvent systems.

Materials:

  • Ethyl 8-bromoquinoline-4-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol or a mixture of THF/Methanol

  • Ammonium chloride solution (for quenching)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: Dissolve ethyl 8-bromoquinoline-4-carboxylate in a suitable solvent such as a mixture of THF and methanol in a reaction vessel equipped with a stirrer and a cooling bath.

  • Addition of Reducing Agent: Cool the solution to 0°C and add sodium borohydride portion-wise. The addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require an extended period.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0°C and carefully quench the excess NaBH₄ by the slow addition of a saturated ammonium chloride solution.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the product by column chromatography on silica gel.

Method B: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a milder and often more selective method for the reduction of esters.[8][9]

Materials:

  • Ethyl 8-bromoquinoline-4-carboxylate

  • Ammonium formate or formic acid/triethylamine as the hydrogen source

  • Palladium on carbon (Pd/C) or another suitable catalyst

  • Methanol or ethanol as the solvent

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve ethyl 8-bromoquinoline-4-carboxylate in methanol.

  • Addition of Hydrogen Source and Catalyst: Add ammonium formate and then carefully add the Pd/C catalyst.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Take up the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: Purify by column chromatography.

Part 4: Derivatization of this compound

The primary alcohol of this compound is a versatile handle for the synthesis of various derivatives, such as ethers and esters.

Protocol 5: Synthesis of Ether Derivatives (O-Alkylation)

Materials:

  • This compound

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

Procedure:

  • Deprotonation: In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Cool the solution to 0°C and add sodium hydride portion-wise. Stir the mixture until the evolution of hydrogen gas ceases.

  • Alkylation: Add the desired alkyl halide dropwise to the solution at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up:

    • Carefully quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the ether derivative by column chromatography.

Protocol 6: Synthesis of Ester Derivatives (O-Acylation)

Materials:

  • This compound

  • Acyl chloride or carboxylic acid anhydride

  • Pyridine or triethylamine (as a base and catalyst)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Reaction Setup: Dissolve this compound in dichloromethane and add pyridine.

  • Acylation: Cool the solution to 0°C and add the acyl chloride or anhydride dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the ester derivative by column chromatography.

Data Presentation and Characterization

All synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 1: Analytical Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl3, δ ppm)Purity (HPLC, %)
8-BromoquinolineC₉H₆BrN208.06Pale yellow oilCharacteristic aromatic signals>98
8-Bromoquinoline-4-carboxylic acidC₁₀H₆BrNO₂252.07White to off-white solidCharacteristic aromatic and carboxylic acid signals>98
Ethyl 8-bromoquinoline-4-carboxylateC₁₂H₁₀BrNO₂296.12White solidCharacteristic aromatic, ester quartet and triplet signals>98
This compoundC₁₀H₈BrNO238.08White solidCharacteristic aromatic, CH₂ singlet, and OH broad singlet>98

Analytical Techniques:

  • Thin-Layer Chromatography (TLC): For routine reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Safety Considerations

Working with bromoquinoline derivatives and the reagents used in their synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with extreme care.

    • Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

    • Bromoquinolines: These compounds may be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthetic pathway and detailed protocols outlined in this application note provide a robust and scalable method for the synthesis of this compound and its derivatives. By carefully controlling the reaction conditions, particularly during the critical reduction step, high yields of the desired products can be achieved while maintaining the integrity of the bromo-substituent. This versatile building block can be further elaborated to generate a wide array of novel quinoline-based compounds for evaluation in drug discovery programs.

References

Harnessing the Power of Quinoline Scaffolds: Application Notes and Protocols for Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of (8-Bromoquinolin-4-yl)methanol Derivatives in Click Chemistry

The quinoline moiety, a fused heterocyclic aromatic system, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antimalarials, anticancer drugs, and antibiotics.[1][2][3] Its unique electronic properties, steric profile, and capacity for metal chelation make it a privileged scaffold in drug design.[4] The introduction of a bromo-substituent at the 8-position and a versatile methanol group at the 4-position of the quinoline ring system creates a powerful and adaptable building block for advanced chemical synthesis. Specifically, this compound and its derivatives are emerging as highly valuable reagents in the realm of click chemistry.

This guide provides an in-depth exploration of the applications of this compound derivatives in click chemistry, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[5] We will delve into detailed protocols for both Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), empowering researchers, scientists, and drug development professionals to leverage these powerful tools in their work. The inherent properties of the quinoline core can impart desirable characteristics, such as fluorescence and metal-coordinating abilities, to the resulting click products, opening new avenues for imaging, diagnostics, and targeted therapeutics.

Core Concepts: Why Quinoline in Click Chemistry?

The strategic incorporation of the this compound framework into click chemistry workflows offers several distinct advantages:

  • Intrinsic Functionality: The quinoline ring system itself can act as a fluorescent reporter, eliminating the need for a separate fluorophore in certain applications. Its ability to chelate metals can be exploited for catalysis or the development of metallodrugs.[4]

  • Modularity and Versatility: The methanol group at the 4-position serves as a convenient handle for the introduction of either an azide or an alkyne functionality, the key components of click chemistry. The bromine at the 8-position can be further functionalized through various cross-coupling reactions, allowing for the creation of complex molecular architectures.

  • Biocompatibility: Click chemistry reactions are bioorthogonal, meaning they proceed efficiently in complex biological media without interfering with native biochemical processes.[] This makes quinoline-based click chemistry reagents ideal for bioconjugation, such as the labeling of proteins, nucleic acids, and cells.[7][8]

  • Enhanced Biological Activity: The fusion of a quinoline scaffold with other pharmacophores via a stable triazole linker, formed during the click reaction, has been shown to result in hybrid molecules with enhanced or novel biological activities, including antimicrobial, antioxidant, and anticancer properties.[9][10][11][12][13][14][15]

Application Note 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used click chemistry transformation, prized for its speed, efficiency, and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[16][] This section provides a protocol for the synthesis of a quinoline-triazole conjugate using a terminal alkyne derivative of this compound and an azido-functionalized biomolecule.

Workflow for CuAAC Bioconjugation

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Quinoline_Alkyne (8-Bromoquinolin-4-yl)methyl prop-2-yn-1-yl ether Mix Combine Reagents in Buffer Quinoline_Alkyne->Mix Azido_Biomolecule Azide-Modified Biomolecule (e.g., protein, DNA) Azido_Biomolecule->Mix Catalyst_Sol Catalyst Solution (CuSO4, Ligand) Catalyst_Sol->Mix Reducing_Agent Reducing Agent (Sodium Ascorbate) Reducing_Agent->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Characterize Product (e.g., MS, NMR, SDS-PAGE) Purify->Analyze

Caption: General workflow for CuAAC bioconjugation.

Protocol 1: CuAAC Labeling of an Azide-Modified Protein

This protocol details the labeling of a protein containing an unnatural amino acid with an azide side chain using a propargyl ether derivative of this compound.

Materials:

  • (8-Bromoquinolin-4-yl)methyl prop-2-yn-1-yl ether (prepared from this compound and propargyl bromide)

  • Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • DMSO (for dissolving the quinoline-alkyne)

  • Purification tools (e.g., size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of (8-Bromoquinolin-4-yl)methyl prop-2-yn-1-yl ether in DMSO.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

    • Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[18] Let it stand for a few minutes to form the Cu(I)-ligand complex.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in PBS.

    • Add the (8-Bromoquinolin-4-yl)methyl prop-2-yn-1-yl ether stock solution to achieve a final concentration of 10-50 µM (a 5-20 fold molar excess over the protein is a good starting point).

    • Add the Cu(I)/THPTA complex to a final concentration of 25 equivalents relative to the azide.[18]

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 40 equivalents relative to the azide.[18]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • Purification and Characterization:

    • Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography or dialysis.

    • Characterize the final conjugate to confirm labeling efficiency and purity using techniques like mass spectrometry to observe the mass shift corresponding to the addition of the quinoline moiety, and UV-Vis spectroscopy to detect the quinoline chromophore. The resulting triazole products can also be characterized by NMR spectroscopy, where the proton at the C-5 position of the triazole ring typically appears as a singlet.[19]

ParameterRecommended RangeRationale
Quinoline-Alkyne Concentration 10-100 µMA molar excess ensures efficient labeling of the biomolecule.
CuSO₄:Ligand Ratio 1:2 to 1:5The ligand stabilizes the Cu(I) oxidation state and prevents protein precipitation.[20]
Sodium Ascorbate Concentration 1-5 mMActs as a reducing agent to maintain the copper in its active Cu(I) state.[20]
Reaction Time 1-4 hoursTypically sufficient for high conversion at room temperature.
pH 7.0-8.0Optimal for most bioconjugation reactions and maintains protein stability.

Application Note 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that relies on the high ring strain of cyclooctyne derivatives to drive the cycloaddition with azides.[][7] This bioorthogonal reaction is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[8] In this section, we describe a protocol for cell surface labeling using an azide derivative of this compound and a cyclooctyne-functionalized metabolic label.

Workflow for SPAAC Cell Labeling

SPAAC_Workflow cluster_metabolic Metabolic Labeling cluster_labeling SPAAC Labeling cluster_analysis Analysis Cells Culture Cells Azido_Sugar Incubate with Azido Sugar Cells->Azido_Sugar Quinoline_Cyclooctyne Add Quinoline-Cyclooctyne Derivative Azido_Sugar->Quinoline_Cyclooctyne Incubate_Label Incubate at 37°C Quinoline_Cyclooctyne->Incubate_Label Wash Wash Cells Incubate_Label->Wash Image Image by Fluorescence Microscopy Wash->Image

Caption: Workflow for cell surface labeling via SPAAC.

Protocol 2: Fluorescent Labeling of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azido-sugar into cell surface glycans, followed by fluorescent labeling with a cyclooctyne derivative of this compound.

Materials:

  • Mammalian cells in culture (e.g., HeLa cells)

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • This compound-derived cyclooctyne (e.g., DBCO-quinoline)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.[8]

    • Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂) to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[8]

  • SPAAC Reaction:

    • Prepare a stock solution of the quinoline-cyclooctyne derivative in DMSO.

    • Dilute the quinoline-cyclooctyne in pre-warmed complete culture medium to a final concentration of 20-50 µM.[8]

    • Wash the cells twice with warm PBS to remove unincorporated azido-sugar.

    • Add the quinoline-cyclooctyne solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[8]

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted quinoline-cyclooctyne.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the quinoline fluorophore.

ParameterRecommended RangeRationale
Azido-Sugar Concentration 25-50 µMBalances efficient metabolic labeling with minimal cellular toxicity.[8]
Quinoline-Cyclooctyne Concentration 20-50 µMSufficient for rapid and specific labeling of cell surface azides.[8]
Incubation Time (SPAAC) 15-30 minutesThe high reaction rate of SPAAC allows for short incubation times.[21]
Temperature 37°CPhysiological temperature ensures cell viability and optimal reaction kinetics.

Conclusion and Future Perspectives

The integration of the this compound scaffold into click chemistry platforms provides a powerful and versatile strategy for the synthesis of novel conjugates with broad applications in chemical biology, drug discovery, and materials science. The unique properties of the quinoline core, combined with the efficiency and bioorthogonality of click chemistry, enable the development of sophisticated molecular tools for imaging, diagnostics, and therapeutics. The protocols outlined in this guide serve as a starting point for researchers to explore the vast potential of these promising building blocks. Future work will likely focus on the development of new quinoline-based click reagents with tailored photophysical properties and enhanced biological activities, further expanding the utility of this remarkable heterocyclic system.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (8-Bromoquinolin-4-yl)methanol. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the multi-step synthesis of this important quinoline derivative, providing in-depth explanations and actionable troubleshooting protocols.

Synthetic Overview

The most common and practical route to this compound involves a two-stage process:

  • Formylation: Introduction of a formyl (-CHO) group at the C4 position of 8-bromoquinoline to yield the intermediate, 8-bromoquinoline-4-carbaldehyde.

  • Reduction: Selective reduction of the aldehyde to a primary alcohol.

This guide is structured to address potential side reactions and yield issues in each of these critical stages.

Part 1: Troubleshooting the Synthesis of 8-Bromoquinoline-4-carbaldehyde

The key challenge in this step is the electrophilic substitution on a quinoline ring that is deactivated by both the bromine atom and the innate electron-withdrawing nature of the pyridine ring.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation of 8-bromoquinoline is resulting in very low yield or recovery of unreacted starting material. What are the primary causes?

A1: This is a frequent issue stemming from the reduced nucleophilicity of the 8-bromoquinoline ring system. The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is a relatively weak electrophile and requires an electron-rich aromatic system for efficient reaction.[1][2]

  • Electronic Deactivation: The pyridine moiety of the quinoline ring is electron-deficient. Compounding this, the bromine atom at C8 is an electron-withdrawing group (via induction), further deactivating the entire ring system towards electrophilic attack. This leads to a sluggish reaction.[3]

  • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to reagent purity. Old or improperly stored phosphorus oxychloride (POCl₃) can be hydrolyzed, and dimethylformamide (DMF) can degrade to dimethylamine, which can interfere with the reaction.[4]

  • Suboptimal Temperature: For deactivated substrates like 8-bromoquinoline, higher temperatures are often necessary to drive the reaction to completion. Reactions performed at or below room temperature may not proceed at an appreciable rate.[3]

Troubleshooting Protocol: Optimizing the Vilsmeier-Haack Reaction

  • Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous DMF and fresh, sealed POCl₃.

  • Temperature Adjustment:

    • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C.

    • After forming the reagent, add the 8-bromoquinoline.

    • Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). For highly deactivated systems, refluxing overnight may be required.[3]

  • Stoichiometry: Increase the equivalents of the Vilsmeier reagent. Using 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the 8-bromoquinoline can improve conversion.[3]

Q2: I am considering a lithiation/formylation route instead of the Vilsmeier-Haack. What are the potential side reactions?

A2: While potentially effective, using organolithium reagents with 8-bromoquinoline is fraught with competing side reactions that must be carefully controlled.

  • Lithium-Halogen Exchange vs. Deprotonation: The primary desired reaction is a lithium-bromine exchange at the C8 position. However, organolithium reagents are exceptionally strong bases and can also abstract a proton (deprotonation) from the quinoline ring, most likely at C7.[5] This leads to a mixture of organolithium intermediates and subsequent product isomers.

  • Benzyne Formation: The 8-lithioquinoline intermediate, if formed, can be unstable, even at low temperatures. It can eliminate lithium bromide (LiBr) to form a highly reactive "aryne" (a quinolyne) intermediate.[6] This benzyne can then be trapped by nucleophiles (including other organolithium species or solvent) at either end of the triple bond, leading to a mixture of products.[7][8]

  • Reaction with Solvent: Strong organolithium bases like n-BuLi can react with ethereal solvents like THF, especially at temperatures above -20 °C, which can quench the reagent and introduce impurities.[9]

Q3: During my lithiation attempt followed by quenching with DMF, I observed a complex product mixture and low yield of the desired aldehyde. Why?

A3: This is a classic issue of over-addition and competing pathways. The initially formed 8-lithioquinoline is a potent nucleophile.

  • Over-addition to DMF: The organolithium reagent adds to the carbonyl of DMF to form a lithium hemiaminal alkoxide. Under ideal conditions, this intermediate is stable until aqueous workup, which hydrolyzes it to the aldehyde.[10] However, if the local concentration of the organolithium reagent is high or the temperature is not sufficiently controlled, a second equivalent of the organolithium can attack the intermediate before it is fully quenched, leading to a secondary alcohol after workup.

  • Enolate Formation: If the organolithium reagent acts as a base on the DMF, it can form an enolate, further complicating the reaction mixture.

Part 2: Troubleshooting the Reduction of 8-Bromoquinoline-4-carbaldehyde

This step involves the reduction of an aldehyde to a primary alcohol. The primary concerns are achieving complete conversion without affecting the quinoline ring or the carbon-bromine bond.

Frequently Asked Questions (FAQs)

Q4: My reduction using Sodium Borohydride (NaBH₄) is slow or incomplete. How can I improve it?

A4: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting most other functional groups.[11] Sluggishness is typically due to suboptimal conditions.

  • Solvent Choice: NaBH₄ reactions are commonly run in protic solvents like methanol (MeOH) or ethanol (EtOH), which also serve to protonate the resulting alkoxide intermediate. While NaBH₄ reacts slowly with these solvents, its reaction with the aldehyde is much faster. Using a co-solvent system like THF/MeOH can improve the solubility of the starting material.[12]

  • Stoichiometry: While one equivalent of NaBH₄ provides four hydride equivalents, it's common practice to use a slight excess (1.2–1.5 equivalents) to compensate for any reaction with the solvent and ensure the reaction goes to completion.[12]

  • Temperature: Most NaBH₄ reductions proceed smoothly at 0 °C to room temperature. If the reaction is slow, allowing it to stir overnight at room temperature or gently warming to 40 °C can increase the rate.

Q5: I used Lithium Aluminum Hydride (LiAlH₄) and my final product is contaminated with impurities. What are the likely side products?

A5: LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄.[13][14] While it will efficiently reduce the aldehyde, it presents a higher risk of side reactions with this particular substrate.

  • Over-reduction of the Quinoline Ring: The quinoline ring system can be susceptible to reduction by strong hydrides. LiAlH₄ can potentially reduce the pyridine portion of the quinoline ring, leading to the formation of 1,2,3,4-tetrahydroquinoline derivatives.[15] This is a significant risk, especially with prolonged reaction times or elevated temperatures.

  • Reductive Debromination: Although less common for aryl bromides compared to catalytic hydrogenation, powerful hydride sources like LiAlH₄ can sometimes lead to reductive debromination (replacement of -Br with -H).[16][17] This would result in the formation of quinolin-4-ylmethanol.

Q6: The workup of my LiAlH₄ reaction resulted in a thick, gelatinous precipitate that is difficult to filter and seems to have trapped my product. How can I avoid this?

A6: This is a very common problem with LiAlH₄ reductions. The quenching process generates aluminum salts (Al(OH)₃) that can form intractable emulsions or gels. The "Fieser workup" is a widely adopted and highly effective protocol to produce granular, easily filterable aluminum salts.[18][19]

Troubleshooting Protocol: Fieser Workup for LiAlH₄ Quenching This procedure is for a reaction that used 'x' grams of LiAlH₄.

  • Cooling & Dilution: After the reaction is complete (monitored by TLC), cool the reaction flask to 0 °C in an ice bath and dilute with an equal volume of diethyl ether or THF.[20]

  • Sequential Quenching: While stirring vigorously, add the following reagents dropwise and sequentially:

    • Step 1: Add 'x' mL of water.

    • Step 2: Add 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.[20]

    • Step 3: Add '3x' mL of water.

  • Granulation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 15-30 minutes. A white, granular precipitate should form.

  • Drying & Filtration: Add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the slurry and stir for another 15 minutes to ensure all water is sequestered. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with your organic solvent (e.g., ether or ethyl acetate). The product will be in the filtrate.[20][21]

Data & Workflow Summaries

Table 1: Comparison of Formylation Methods for 8-Bromoquinoline
MethodReagentsCommon Side ReactionsKey Control Parameters
Vilsmeier-Haack POCl₃, DMFIncomplete reaction, low yieldTemperature (60-80 °C), Reagent Stoichiometry (1.5-3 eq.)
Lithiation/Formylation n-BuLi, THF; then DMFIsomer formation, Benzyne pathway, Over-additionStrict low temperature (-78 °C), Slow addition, Reagent purity
Table 2: Comparison of Reducing Agents for 8-Bromoquinoline-4-carbaldehyde
ReagentRelative StrengthSelectivityKey Side ReactionsWorkup Complexity
NaBH₄ MildHigh (Aldehydes/Ketones)Minimal; incomplete reaction is the main risk.Simple (acidic or aqueous quench)
LiAlH₄ Very StrongLow (Reduces most polar π-bonds)Over-reduction of quinoline ring, Reductive debromination.[13]High (Requires careful Fieser workup)[18]

Diagrams

Synthesis_Workflow cluster_0 Stage 1: Formylation cluster_1 Stage 2: Reduction Start 8-Bromoquinoline Formylation Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Formylation Intermediate 8-Bromoquinoline-4-carbaldehyde Formylation->Intermediate Reduction NaBH₄ Reduction (MeOH/THF) Intermediate->Reduction Product This compound Reduction->Product

Caption: Recommended synthetic workflow.

Troubleshooting_Vilsmeier Start Low Yield in Vilsmeier-Haack? Check_TLC Is starting material (SM) consumed on TLC? Start->Check_TLC Yes_SM SM Consumed, Low Product Isolation Check_TLC->Yes_SM Yes No_SM SM Remains Check_TLC->No_SM No Workup_Issue Investigate Workup/ Purification Loss Yes_SM->Workup_Issue Increase_Temp Increase Temp to 80°C & Reaction Time No_SM->Increase_Temp Increase_Eq Increase Reagent Equivalents (2-3x) Increase_Temp->Increase_Eq Check_Reagents Use Fresh/Anhydrous Reagents Increase_Eq->Check_Reagents

Caption: Troubleshooting low yield in the formylation step.

References

Technical Support Center: Optimizing the Synthesis of (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of (8-Bromoquinolin-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this valuable synthetic intermediate. Our approach is grounded in mechanistic principles and practical, field-tested experience to empower you to overcome common synthetic challenges.

Introduction: Strategic Approaches to this compound

The synthesis of this compound typically proceeds via a two-step sequence: the formation of an oxygenated functional group at the C4 position of the 8-bromoquinoline scaffold, followed by its reduction to the desired primary alcohol. The two most common precursors for this transformation are 8-bromoquinoline-4-carbaldehyde and 8-bromoquinoline-4-carboxylic acid (or its ester derivatives). The choice of starting material and reducing agent is critical for maximizing yield and minimizing side reactions.

This guide will focus on the reduction step, as it is often the most challenging aspect in achieving high yields of the target molecule. We will explore the nuances of using common reducing agents and provide detailed protocols and troubleshooting strategies.

Synthetic Pathway Overview

Synthesis_Overview cluster_precursors Precursor Synthesis cluster_reduction Reduction to Target 8-Bromoquinoline 8-Bromoquinoline 8-Bromoquinoline-4-carbaldehyde 8-Bromoquinoline-4-carbaldehyde 8-Bromoquinoline->8-Bromoquinoline-4-carbaldehyde Formylation 8-Bromoquinoline-4-carboxylic_acid 8-Bromoquinoline-4-carboxylic_acid 8-Bromoquinoline->8-Bromoquinoline-4-carboxylic_acid Carboxylation This compound This compound 8-Bromoquinoline-4-carbaldehyde->this compound Reduction (e.g., NaBH4) 8-Bromoquinoline-4-carboxylic_acid->this compound Reduction (e.g., LiAlH4) caption Figure 1. Common synthetic routes to this compound.

Caption: Figure 1. Common synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: Which precursor is better to start with: 8-bromoquinoline-4-carbaldehyde or 8-bromoquinoline-4-carboxylic acid?

A1: The choice of precursor depends on several factors, including the availability of starting materials and the desired scale of the reaction.

  • 8-bromoquinoline-4-carbaldehyde is often preferred for its milder reduction conditions. Sodium borohydride (NaBH₄), a selective and easy-to-handle reagent, can be used for this transformation, typically affording high yields with fewer side products.[1]

  • 8-bromoquinoline-4-carboxylic acid requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄).[2][3] While effective, LiAlH₄ is less selective and requires more stringent anhydrous conditions and careful quenching procedures. However, quinoline-4-carboxylic acids can sometimes be more readily synthesized than the corresponding aldehydes.

Q2: Can I use Sodium Borohydride (NaBH₄) to reduce 8-bromoquinoline-4-carboxylic acid?

A2: No, sodium borohydride is generally not strong enough to reduce carboxylic acids or esters to alcohols under standard conditions.[1][4] It is primarily used for the reduction of aldehydes and ketones. For the reduction of a carboxylic acid, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) is necessary.[2][5]

Q3: What are the main challenges in the reduction step?

A3: The primary challenges include:

  • Over-reduction of the quinoline ring: Strong reducing agents can potentially reduce the heterocyclic ring system, leading to tetrahydroquinoline byproducts.

  • Debromination: Under certain conditions, the bromo substituent can be reductively cleaved.

  • Incomplete reaction: Failure to drive the reaction to completion results in a mixture of starting material and product, complicating purification.

  • Difficult work-up: Reactions involving LiAlH₄ require a careful and sometimes challenging aqueous work-up to quench the excess reagent and hydrolyze the aluminum salts.[3]

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (aldehyde or carboxylic acid) and the product alcohol. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate the progression of the reaction.

Troubleshooting Guide: Improving Yield in the Synthesis of this compound

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem 1: Low Yield of this compound
Potential Cause Explanation & Solution
Incomplete Reaction Explanation: The reducing agent may have been consumed by moisture or other reactive functional groups, or the reaction time may have been insufficient. Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially when using LiAlH₄. Use anhydrous solvents. Increase the reaction time and monitor by TLC until the starting material is fully consumed.
Side Reactions Explanation: Over-reduction of the quinoline ring or debromination can significantly lower the yield of the desired product. Solution: For the reduction of the aldehyde, NaBH₄ is generally selective. If side reactions are still observed, consider milder reducing agents or catalytic transfer hydrogenation.[6][7][8][9] For the carboxylic acid, ensure the reaction temperature is controlled (typically starting at 0 °C) to minimize over-reduction.
Degradation during Work-up Explanation: The product may be sensitive to the pH or temperature during the work-up procedure. Solution: Perform the work-up at low temperatures (e.g., in an ice bath). Use a buffered aqueous solution for quenching if the product is acid or base sensitive. Ensure efficient extraction to minimize the time the product spends in the aqueous phase.
Loss during Purification Explanation: The product may be lost during crystallization or column chromatography. Solution: Optimize the solvent system for crystallization to maximize recovery. For column chromatography, use a well-chosen eluent system to ensure good separation and avoid streaking or irreversible adsorption on the silica gel.
Problem 2: Presence of Impurities in the Final Product
Impurity Identification & Removal
Unreacted Starting Material Identification: A spot corresponding to the starting material on TLC. Removal: If the amount is small, it can often be removed by recrystallization. For larger quantities, column chromatography is recommended.
Over-reduced Tetrahydroquinoline byproduct Identification: Can be detected by ¹H NMR (disappearance of aromatic signals and appearance of aliphatic signals in the 1.5-3.5 ppm region) and mass spectrometry (M+4 peak). Removal: This impurity is often more non-polar than the desired product and can be separated by column chromatography.
Debrominated Product Identification: Detected by mass spectrometry (a peak corresponding to the loss of bromine, M-79/81). Removal: Separation from the desired product can be challenging due to similar polarities. Careful optimization of column chromatography conditions may be required.

Optimized Experimental Protocols

Protocol 1: Reduction of 8-Bromoquinoline-4-carbaldehyde using Sodium Borohydride

This protocol is recommended for its mild conditions and high selectivity.

Materials:

  • 8-Bromoquinoline-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-bromoquinoline-4-carbaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Reduction of 8-Bromoquinoline-4-carboxylic Acid using Lithium Aluminum Hydride

This protocol is for the reduction of the carboxylic acid and requires stringent anhydrous conditions.

Materials:

  • 8-Bromoquinoline-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 8-bromoquinoline-4-carboxylic acid (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH solution (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualization of Key Processes

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_completion Is the reaction complete by TLC? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes solution_incomplete Increase reaction time, add more reagent, ensure anhydrous conditions. incomplete->solution_incomplete yes_side Side Reactions side_products->yes_side Yes no_side Check Work-up & Purification side_products->no_side No solution_side Optimize temperature, use milder reagents, consider alternative synthetic route. yes_side->solution_side solution_workup Optimize quenching, extraction, and purification protocols. no_side->solution_workup

Caption: Figure 2. A troubleshooting workflow for addressing low yields.

References

Catalyst selection for cross-coupling with (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Catalyst Selection for Cross-Coupling with (8-Bromoquinolin-4-yl)methanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated starting protocols for palladium-catalyzed cross-coupling reactions using this compound. Our goal is to empower you to overcome common challenges and achieve reproducible success in your synthetic campaigns.

The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry, and this compound is a versatile building block.[1] However, its unique structure presents specific challenges that require careful consideration of catalyst systems. The presence of the quinoline nitrogen can lead to catalyst inhibition or poisoning, while the hydroxymethyl group may introduce secondary reactivity or directing effects.[2][3] This guide is structured to address these issues head-on, providing not just protocols, but the underlying chemical logic to inform your experimental design.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before starting your experiments.

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A: There are three main challenges inherent to this substrate:

  • Catalyst Inhibition: The Lewis basic nitrogen atom in the quinoline ring can coordinate strongly to the palladium center. This can lead to the formation of off-cycle, catalytically inactive complexes, effectively "poisoning" the catalyst and stalling the reaction.[4]

  • Substrate Reactivity: The 8-bromo position on the quinoline ring is electronically distinct. The overall electron-deficient nature of the quinoline system generally facilitates the initial oxidative addition step, but the specific electronic environment and steric hindrance around the C-Br bond can influence reaction rates.[5]

  • Hydroxymethyl Group Interaction: The primary alcohol at the 4-position can potentially interact with the catalytic system. While it can sometimes act as a beneficial directing group through transient formation of a palladium alkoxide, it can also complicate the reaction by interacting with the base or the metal center.[6]

Q2: How do I choose the right class of cross-coupling reaction for my desired transformation?

A: The choice depends entirely on the type of bond you intend to form:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds. This is the reaction of choice for coupling with aryl, heteroaryl, or alkyl boronic acids or esters.[7] It is known for its high functional group tolerance and the commercial availability of a vast array of boronic acid partners.[8]

  • Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen (C-N) bonds.[9] This reaction is used to couple the bromoquinoline with primary or secondary amines, amides, or other N-nucleophiles.[10]

  • Sonogashira Coupling: Specifically used for forming carbon-carbon triple bonds (C≡C) by coupling with a terminal alkyne. This reaction is fundamental for synthesizing arylalkynes.[11][12]

Q3: What is the role of the ligand, and why are bulky, electron-rich phosphine ligands often recommended?

A: The ligand is arguably the most critical component for success with challenging substrates like N-heterocycles.[13] Its primary roles are to stabilize the palladium catalyst and to modulate its reactivity throughout the catalytic cycle.[14]

  • Promoting Oxidative Addition: Electron-rich ligands increase the electron density on the palladium(0) center, which facilitates its insertion into the aryl-bromide bond—the first and often rate-limiting step of the catalytic cycle.[15]

  • Accelerating Reductive Elimination: Bulky (sterically hindered) ligands promote the final reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst. This is crucial because a fast reductive elimination outcompetes side reactions like catalyst decomposition.

  • Preventing Catalyst Deactivation: The steric bulk of the ligand can create a "coordination pocket" around the palladium atom that discourages the strong, inhibitory binding of the quinoline nitrogen.

For these reasons, ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or other biarylphosphine families are frequently the first choice for these types of transformations.[5][7]

Q4: How does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) affect the reaction?

A: The palladium precursor is the source of the active Pd(0) catalyst. The choice impacts the reliability and efficiency of generating this active species.[16]

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are often air-stable and less expensive but require an in-situ reduction to the active Pd(0) state to initiate the catalytic cycle. This reduction step can be inefficient and sometimes leads to the formation of inactive palladium black, making reactions less reproducible.[17][18]

  • Pd(0) Sources (e.g., Pd₂(dba)₃): These sources do not require a reduction step. However, they can be less stable, and the dissociation of the dba ligand to generate a coordinatively unsaturated species is a necessary prerequisite for catalytic activity.[18]

  • Pre-catalysts (e.g., Buchwald G3/G4 Palladacycles): These are modern, well-defined Pd(II) complexes designed for the clean and rapid generation of the active monoligated Pd(0) species upon activation with a base.[18][19] They offer superior reliability, lower catalyst loadings, and are often the best choice for challenging substrates, despite a higher initial cost.[19]

Q5: My reaction is stalled. What is the most likely cause?

A: For N-heterocyclic substrates, the most common cause of a stalled reaction is catalyst deactivation or inhibition.[4] This can happen in several ways:

  • Nitrogen Coordination: As discussed in Q1, the quinoline nitrogen can bind to the palladium center, taking it out of the catalytic cycle.

  • Dimerization: In some cases, catalyst intermediates can dimerize to form inactive species, especially at low ligand-to-palladium ratios or high concentrations.[20]

  • Oxidative Degradation: If the reaction is not rigorously degassed, oxygen can oxidize the Pd(0) catalyst or the phosphine ligand, rendering them inactive.[17]

The first troubleshooting step is often to switch to a more sterically hindered and electron-rich ligand or to use a more reliable pre-catalyst.

Troubleshooting Guide: Diagnosing and Solving Common Issues

Use this guide to address specific problems encountered during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Conversion of Starting Material Ineffective Catalyst System: Oxidative addition is failing. The ligand may not be electron-rich enough, or the active Pd(0) species is not forming efficiently.[5]Switch to a more robust ligand: Try a bulkier, more electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos).• Use a pre-catalyst: Employ a G3 or G4 Buchwald pre-catalyst for reliable activation.[19]• Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments.
Insoluble Base: The base (e.g., K₃PO₄, K₂CO₃) is not sufficiently soluble or has a low surface area, preventing efficient reaction.Use a soluble base: Consider Cs₂CO₃ or an organic base like LHMDS or NaOt-Bu (check substrate compatibility).[21]• Grind the base: Finely grind solid inorganic bases before use to increase surface area.• Change solvent: A more polar solvent may improve base solubility.
Poor Degassing: Residual oxygen is deactivating the catalyst.Improve degassing procedure: Use a robust freeze-pump-thaw technique (3 cycles) or sparge the solvent with argon for at least 30 minutes.[22]
2. Significant Debromination of Starting Material Proto-debromination: A proton source (e.g., water, the alcohol on the substrate) is quenching the organopalladium intermediate before cross-coupling.Ensure anhydrous conditions: Use freshly dried solvents and reagents. Oven-dry glassware.[22]• Use a non-protic base: Switch to a base like LHMDS.
Hydrodehalogenation: A side reaction where the aryl halide is reduced. This can be promoted by certain catalyst systems or impurities.Change the ligand: A ligand that promotes faster reductive elimination can outcompete this pathway.
3. Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the nucleophilic partner.[17]Rigorous degassing is critical. See solution for Problem 1.
Inefficient Pd(II) -> Pd(0) Reduction: Using a Pd(II) precursor can lead to homocoupling as a side reaction during the initial reduction step.[17]Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or, preferably, a pre-catalyst.
4. Low Yield with Full Consumption of Starting Material Product Decomposition: The desired product may be unstable under the reaction conditions (e.g., high temperature, strong base).Lower the reaction temperature.Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed.• Use a milder base: Switch from NaOt-Bu to K₃PO₄ or Cs₂CO₃.
Catalyst Deactivation (Late Stage): The catalyst is active initially but dies before the reaction reaches full conversion.Increase catalyst loading: Try increasing from 1-2 mol% to 3-5 mol%.• Use a more stable pre-catalyst.
5. Inconsistent Results Between Batches Reagent Purity/Activity: The purity of the starting material, quality of the base, or activity of the catalyst may vary.Purify starting materials: Recrystallize or run a column on the bromoquinoline if purity is suspect.• Use a fresh, high-purity base: Purchase from a reliable supplier and store in a desiccator or glovebox.[19]• Use a single lot of catalyst/ligand for a series of experiments.

Visualizing the Process: Key Diagrams

A clear understanding of the catalytic cycle and potential failure points is essential for effective troubleshooting.

The Palladium Cross-Coupling Catalytic Cycle

This diagram illustrates the three fundamental steps common to most palladium-catalyzed cross-coupling reactions.[23]

Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pd(II)(Ar)(R) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Prod_out Ar-R Out TM_Complex->Prod_out X_Nu_out X-[Nu] Out TM_Complex->X_Nu_out ArX_in Ar-X In ArX_in->OA_Complex R_Nu_in R-[Nu] In R_Nu_in->OA_Complex Base_in Base Base_in->OA_Complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Workflow for a Failed Reaction

When an experiment fails, a logical diagnostic process can quickly identify the root cause.

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Potential Catalyst Inhibition by Quinoline Substrate

This diagram illustrates how the quinoline nitrogen can interfere with the catalytic cycle.

Inhibition cluster_cycle Productive Catalytic Cycle cluster_inhibition Inhibitory Off-Cycle Pathway Pd0 L-Pd(0) OA L-Pd(II)-Ar Pd0->OA Oxidative Addition OA->Pd0 Transmetalation & Reductive Elimination Inactive (Quinoline)₂-Pd(II)-L (Inactive Complex) OA->Inactive Coordination by Quinoline-N

Caption: Quinoline nitrogen coordination can form inactive off-cycle complexes.

Validated Starting Protocols & Conditions

The following tables provide recommended starting conditions for the most common cross-coupling reactions with this compound. These are robust starting points that should be optimized for your specific coupling partner.

Table 1: Suzuki-Miyaura Coupling Conditions (C-C Bond Formation)
ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Buchwald G3 Pre-catalyst (e.g., XPhos Pd G3)Provides the most reliable generation of the active catalyst.[19] If using Pd(OAc)₂, a 2:1 ligand-to-Pd ratio is recommended.
Catalyst Loading 1-3 mol%Higher loadings may be needed for very challenging coupling partners.
Ligand XPhos or RuPhosBulky, electron-rich biaryl monophosphine ligands are highly effective for N-heterocyclic substrates.[5]
Base K₃PO₄ (2-3 equivalents)A moderately strong, versatile base with good functional group tolerance.[7] Finely grind before use.
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 v/v)A common solvent system for Suzuki reactions. The small amount of water aids in dissolving the base and facilitating transmetalation.[17]
Temperature 80-110 °CStart at 90 °C and adjust as needed based on reaction progress.

General Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Add the palladium pre-catalyst (0.02 equiv.) and ligand (0.04 equiv., if not using a pre-catalyst).

  • Seal the vessel, then evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Add degassed solvent (e.g., 1,4-Dioxane/H₂O) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture with vigorous stirring at the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Table 2: Buchwald-Hartwig Amination Conditions (C-N Bond Formation)
ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Buchwald G3 Pre-catalyst (e.g., RuPhos Pd G3)Pre-catalysts are strongly recommended for C-N couplings to ensure high activity.[18]
Catalyst Loading 2-4 mol%C-N couplings can sometimes require slightly higher catalyst loadings.
Ligand RuPhos or BrettPhosThese ligands are specifically designed to be highly active for C-N bond formation, even with hindered amines.[7]
Base NaOt-Bu or LHMDS (1.5-2.0 equivalents)Strong, non-nucleophilic bases are required to deprotonate the amine.[21] NaOt-Bu is potent but base-sensitive groups may require LHMDS.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents are standard. Ensure they are rigorously dried.[2]
Temperature 90-120 °CHigher temperatures are often necessary for efficient amination.

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (0.03 equiv.) and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., Toluene) to achieve a concentration of ~0.1 M.

  • Seal the vessel tightly and remove from the glovebox.

  • Heat the reaction mixture in a pre-heated oil bath with vigorous stirring and monitor by TLC or LC-MS.

  • After completion, cool to room temperature and carefully quench by pouring into a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Sonogashira Coupling Conditions (C-C Triple Bond Formation)
ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄These are classic, reliable catalysts for Sonogashira couplings.[24]
Co-catalyst Copper(I) Iodide (CuI)The copper co-catalyst is crucial for activating the terminal alkyne.[12] Use 2-5 mol%.
Catalyst Loading Pd: 2-5 mol%; CuI: 4-10 mol%A higher loading of the copper co-catalyst is common.
Ligand PPh₃ (Triphenylphosphine)Often supplied as part of the palladium complex. Additional PPh₃ can be added if needed.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)The amine base also typically serves as the solvent or co-solvent.[25]
Solvent THF or DMF (if co-solvent is needed)Anhydrous and degassed conditions are essential.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under mild thermal conditions.

General Protocol for Sonogashira Coupling:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and CuI (0.06 equiv.).

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Protecting Group Strategies for (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of protecting group strategies for (8-Bromoquinolin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic routes. The unique trifecta of a primary alcohol, a potentially reactive quinoline nitrogen, and a synthetically valuable bromine handle necessitates a carefully considered approach to functional group manipulation.

This guide moves beyond simple protocols to explain the why behind strategic decisions, empowering you to troubleshoot effectively and optimize your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers face when designing a synthetic sequence involving this compound.

Q1: What are the primary challenges when selecting a protecting group for the alcohol in this compound?

The main challenge is ensuring the chosen protecting group is stable to the downstream reaction conditions you plan to employ, while also being removable without affecting the bromoquinoline core. Key considerations include:

  • Stability: The protecting group must withstand reagents intended to modify other parts of the molecule (e.g., organometallic reagents for Suzuki or Buchwald-Hartwig coupling at the C8-Br position).

  • Quinoline Nitrogen Reactivity: The basicity of the quinoline nitrogen can interfere with certain protection and deprotection chemistries. For example, strongly acidic conditions used for some deprotections could lead to protonation of the quinoline, altering solubility and reactivity.

  • Orthogonality: In a multi-step synthesis, you may need to deprotect the alcohol in the presence of other protecting groups.[1][2][3][4] An orthogonal strategy, where each protecting group is removed by a unique set of conditions, is critical for success.[1][2][3][4]

Q2: Do I need to protect the quinoline nitrogen?

For many common reactions, protecting the quinoline nitrogen is unnecessary. Its basicity is relatively low, and it often does not interfere with reactions at the alcohol or the C8-Br position. However, protection might be considered under specific circumstances:

  • Strongly Basic/Nucleophilic Conditions: If using very strong organolithium reagents, there is a risk of nucleophilic attack at the quinoline ring.

  • Oxidative Conditions: If subsequent steps involve strong oxidants, the nitrogen could be susceptible to oxidation, forming an N-oxide.[5]

Common protecting groups for heterocycles like quinoline include Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy), though their application here would add complexity and should only be considered if proven necessary.[6][7]

Q3: Which class of protecting groups is most recommended for the primary alcohol?

Silyl ethers are overwhelmingly the most practical and widely used protecting groups for the hydroxyl moiety of this compound.[8][9] They offer a tunable range of stability and are generally removed under mild conditions that are compatible with the bromoquinoline scaffold.[9][10]

The selection hierarchy is based on steric bulk and stability:

  • TBS (tert-Butyldimethylsilyl): Offers a robust balance of stability and ease of removal. It is stable to a wide range of non-acidic reagents, including many organometallic reagents.

  • TIPS (Triisopropylsilyl): More sterically hindered and thus more stable than TBS.[11] It is a good choice if the protected intermediate must endure harsher conditions.

  • TBDPS (tert-Butyldiphenylsilyl): Even more stable than TBS and TIPS, particularly towards acidic conditions.[11]

Benzyl ethers (Bn) are another option but require harsher deprotection methods like catalytic hydrogenolysis, which could potentially reduce the quinoline ring or cause hydrodebromination.[12][13]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Low yield during the protection of the alcohol with TBS-Cl.
  • Potential Cause 1: Incomplete Deprotonation. The primary alcohol needs to be converted to the corresponding alkoxide to react efficiently with TBS-Cl. Insufficient or inappropriate base can lead to a sluggish or incomplete reaction.

  • Solution 1: Use a suitable base like imidazole in an aprotic polar solvent such as DMF. The Corey protocol, which uses imidazole in DMF, is a reliable method for silylating alcohols.[14] Ensure all reagents and solvents are anhydrous, as water will consume the silyl chloride and hinder the reaction.

  • Potential Cause 2: Steric Hindrance. While a primary alcohol, the peri-interaction with the bromine at the C8 position can introduce some steric hindrance.

  • Solution 2: If standard conditions fail, consider switching to a more reactive silylating agent like TBS-triflate (TBS-OTf) with a non-nucleophilic hindered base like 2,6-lutidine.[14] Silyl triflates are significantly more electrophilic than silyl chlorides.[14]

  • Potential Cause 3: Side reaction with Quinoline Nitrogen. The quinoline nitrogen can act as a nucleophile and react with TBS-Cl, forming a quaternary silylammonium salt, although this is generally less favorable than reaction with the alcohol.

  • Solution 3: This is rarely a major issue but ensuring a slight excess of the alcohol relative to the silylating agent can minimize this. The primary alcohol is a much better nucleophile in this context.

Problem 2: The silyl ether protecting group is cleaved during a subsequent reaction.
  • Potential Cause 1: Acidic Conditions. Silyl ethers are labile under acidic conditions.[15][16] The relative stability to acid follows the general trend: TMS < TES < TBS < TIPS < TBDPS.[11] Even mild Lewis acids or protic acids generated in situ can cause premature deprotection.

  • Solution 1: Scrutinize the subsequent reaction for any acidic reagents or byproducts. If acidic conditions are unavoidable, switch to a more robust silyl group like TBDPS or consider an alternative protecting group class.

  • Potential Cause 2: Nucleophilic Attack (Fluoride Ions). The most common method for silyl ether deprotection is the use of a fluoride source like tetrabutylammonium fluoride (TBAF).[9][15] If your downstream reaction involves fluoride ions, even catalytically, it will cleave the silyl ether.

  • Solution 2: Ensure no fluoride sources are present. If fluoride is essential for the subsequent step, a non-silyl protecting group (e.g., MOM or THP ether) must be used.

Problem 3: Difficulty in removing the TBDPS protecting group.
  • Potential Cause: High Stability. TBDPS is known for its high stability, which is advantageous for withstanding harsh conditions but can make its removal challenging. Standard TBAF conditions may be slow or ineffective.

  • Solution: More forcing deprotection conditions may be required. Using TBAF in refluxing THF can be effective. Alternatively, HF-Pyridine complex is a powerful reagent for cleaving robust silyl ethers, though it must be handled with extreme care in a fume hood using appropriate personal protective equipment.[16]

Section 3: Experimental Protocols & Data

Data Summary: Stability of Common Silyl Ethers
Protecting GroupAbbreviationRelative Stability to AcidRelative Stability to BaseCommon Deprotection Reagent
TrimethylsilylTMS1 (Least Stable)1 (Least Stable)Mild acid (e.g., AcOH in H₂O)
TriethylsilylTES~64~100TBAF, Mild acid
tert-ButyldimethylsilylTBS / TBDMS~20,000~20,000TBAF, AcOH, HF-Py
TriisopropylsilylTIPS~700,000~100,000TBAF, HF-Py
tert-ButyldiphenylsilylTBDPS~5,000,000~20,000TBAF (heated), HF-Py

Relative stability values are approximate and can vary based on the substrate and reaction conditions.[11]

Protocol 1: Protection of this compound with TBS-Cl

Objective: To synthesize 8-bromo-4-((tert-butyldimethylsilyloxy)methyl)quinoline.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBS-Cl (1.2 eq) portion-wise to the solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Deprotection of TBS-protected this compound

Objective: To regenerate this compound from its TBS-ether.

Materials:

  • 8-bromo-4-((tert-butyldimethylsilyloxy)methyl)quinoline

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBS-protected compound (1.0 eq) in anhydrous THF.

  • Add the 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.

  • Stir the reaction for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with deionized water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography if necessary.

Section 4: Visualizing the Strategy

A clear strategy is essential for success. The following diagrams illustrate the core decision-making process.

G cluster_0 Protecting Group Selection Workflow Start This compound Assess Assess Downstream Reaction Conditions Start->Assess SelectPG Select Protecting Group Assess->SelectPG Protect Protection Reaction SelectPG->Protect Downstream Downstream Synthesis Steps (e.g., Cross-Coupling) Protect->Downstream Deprotect Deprotection Downstream->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for utilizing a protecting group.

G cluster_1 Troubleshooting Logic A Assess Conditions Acidic? Basic? Nucleophilic? Reductive? B Recommended PG TBDPS/TIPS TBS/TIPS TBS (non-fluoride Nu) Silyl Ethers (non-H₂/Pd) A:f0->B:f0 Yes A:f1->B:f1 Yes A:f2->B:f2 Yes A:f3->B:f3 Yes (e.g. LiAlH₄)

Caption: Decision matrix for selecting a suitable silyl ether.

References

Stability of (8-Bromoquinolin-4-yl)methanol under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (8-Bromoquinolin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and handling of this versatile building block. Our goal is to equip you with the knowledge to anticipate its behavior under various reaction conditions, troubleshoot common issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

Answer: Proper storage is critical to maintain the long-term stability and purity of this compound.

  • Storage: The compound, a white crystalline powder, should be stored in a tightly sealed container in a dry, cool environment, and protected from light[1]. A refrigerator or a desiccator at room temperature is suitable.

  • Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust. For information on the safe handling of related chemical classes, general safety guidelines for methanol-containing substances can be a useful reference[2].

Troubleshooting Guide: Stability Under Reaction Conditions

This section addresses the stability of this compound when exposed to common classes of reagents and reaction conditions.

Q2: How does pH affect the stability of the molecule? Is it stable to acidic or basic conditions?

Answer: The stability of this compound is significantly influenced by pH due to the basic quinoline nitrogen and the primary alcohol.

  • Acidic Conditions (pH < 6): The quinoline nitrogen (pKa of quinoline is ~4.9) will be protonated to form a quinolinium salt. This increases solubility in polar protic solvents but can alter the reactivity of the aromatic system. The alcohol and aryl bromide functionalities are generally stable under mild acidic conditions. However, strong, hot mineral acids could potentially promote dehydration or other side reactions.

  • Basic Conditions (pH > 8): The molecule is generally stable in mild aqueous bases (e.g., NaHCO₃, K₂CO₃). Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated temperatures are well-tolerated[3]. Very strong, non-nucleophilic bases (e.g., NaH, LDA) will deprotonate the primary alcohol to form an alkoxide, which is often a desired reactive intermediate for subsequent reactions like Williamson ether synthesis.

Q3: My oxidation reaction is failing or giving multiple products. What should I consider?

Answer: The primary alcohol is the most susceptible site for oxidation. The choice of oxidant is crucial to avoid over-oxidation or degradation of the quinoline ring.

  • Compatible Oxidants (Selective for Alcohol → Aldehyde):

    • Manganese dioxide (MnO₂): An excellent choice for mild oxidation of benzylic-type alcohols.

    • Dess-Martin Periodinane (DMP): Reliable and mild, operates at room temperature.

    • Swern or Parikh-Doering oxidations: Effective at low temperatures, minimizing side reactions.

  • Potentially Incompatible Oxidants:

    • Strong oxidants like Potassium Permanganate (KMnO₄) or chromic acid (Jones reagent) should be used with caution. They can aggressively oxidize the alcohol to a carboxylic acid and may also lead to degradation of the electron-rich quinoline ring system, a known degradation pathway for quinolines under harsh conditions[4][5][6][7][8]. Vanadium complexes have also been used to catalyze the oxidation of alcohols with peroxides, but careful control of conditions is necessary[9].

The following diagram outlines a troubleshooting workflow for oxidation reactions.

G cluster_yes SM Consumed cluster_no SM Remaining start Reaction Issue: Low yield or multiple products in oxidation check_sm Is starting material (SM) fully consumed (by TLC/LCMS)? start->check_sm check_spots Multiple spots observed? check_sm->check_spots  Yes check_reagent Was the oxidant fresh/active? Are reaction conditions (temp, time) appropriate? check_sm->check_reagent  No over_ox Likely Over-oxidation or Degradation. Consider milder oxidant (e.g., DMP, MnO2) or lower temperature. check_spots->over_ox Yes single_prod Single major product formed? check_spots->single_prod No wrong_prod Product is not the desired aldehyde. Confirm structure (NMR, MS). Could be carboxylic acid. single_prod->wrong_prod No isolate_char Isolate and characterize. If aldehyde is confirmed, issue may be with workup/isolation. single_prod->isolate_char Yes reagent_issue Reagent may be inactive. Use fresh oxidant, increase equivalents, or extend reaction time. check_reagent->reagent_issue No no_change Still no reaction? check_reagent->no_change Yes switch_reagent Switch to a stronger (but still controlled) oxidant (e.g., from MnO2 to DMP) or increase temperature cautiously. no_change->switch_reagent Yes

Caption: Troubleshooting workflow for oxidizing this compound.

Q4: I want to perform a reduction. Which functional groups will react?

Answer: The molecule has two potentially reducible groups: the quinoline ring and the aryl bromide. The primary alcohol is already in its most reduced state.

  • Hydride Reagents (NaBH₄, LiAlH₄): These reagents are primarily used for reducing carbonyls and other polar functional groups. They will not reduce the aryl bromide or the quinoline ring under standard conditions. Sodium borohydride (NaBH₄) in methanol is a common system for reducing aldehydes and ketones; while NaBH₄ can react slowly with the methanol solvent, its reaction with a substrate carbonyl is typically faster, especially at lower temperatures[10][11]. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent but still requires specific conditions to reduce an aryl halide[12]. Therefore, the molecule is considered stable to standard NaBH₄ and LiAlH₄ conditions.

  • Catalytic Hydrogenation (H₂, Pd/C): This is a common method for reducing aromatic systems and dehalogenating aryl halides. Under these conditions, you risk both the reduction of the quinoline ring and the reductive cleavage of the C-Br bond (hydrodebromination). This method should be avoided if you wish to retain both the bromo and quinoline moieties.

Q5: Is the C-Br bond stable during reactions involving the alcohol, such as acylation or protection?

Answer: Yes, the aryl C-Br bond is robust and generally unreactive under conditions used to modify the alcohol group. Standard reactions such as:

  • Protection: Forming silyl ethers (e.g., with TBDMSCl, imidazole) or other standard protecting groups.

  • Acylation: Forming esters (e.g., with acetyl chloride, pyridine).

  • Conversion to a leaving group: Forming tosylates or mesylates (e.g., with TsCl, pyridine).

These transformations target the nucleophilic alcohol and will not affect the aryl bromide.

Q6: Can I perform a Suzuki or other cross-coupling reaction without affecting the methanol group?

Answer: Yes, this is a very common and effective strategy. The C-Br bond is the reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The primary alcohol is generally a spectator in these reactions.

However, a key consideration is the choice of base. The base is required for the catalytic cycle, but a very strong base could deprotonate the alcohol, potentially affecting its solubility or causing side reactions.

Recommended Protocol for Suzuki Coupling:

  • To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

  • Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.

  • Add an aqueous solution of a mild inorganic base, such as K₂CO₃ or Cs₂CO₃ (2-3 equiv). These bases are effective for the coupling reaction but are generally not strong enough to cause issues with the free alcohol[13].

  • Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes).

  • Heat the reaction to 80-100 °C and monitor by TLC or LCMS until the starting material is consumed.

  • Cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine before purification.

Summary of Reagent Compatibility

The following table provides a quick reference for the stability of this compound with common reagents.

Reagent ClassFunctional Group TargetedStability/OutcomeKey Considerations
Mild Acids Quinoline NitrogenStable (forms salt)Increases aqueous solubility.
Mild Bases NoneStable e.g., K₂CO₃, NaHCO₃.
Strong Bases Alcohol (-OH)Reactive (forms alkoxide)Useful for subsequent functionalization.
Mild Oxidants Alcohol (-OH)Reactive (forms aldehyde)Recommended (DMP, MnO₂).
Strong Oxidants Alcohol (-OH), QuinolineRisk of Degradation Avoid KMnO₄, Jones reagent if selectivity is needed.
Hydride Reductants NoneStable Stable to NaBH₄, LiAlH₄.
Catalytic H₂ Quinoline, C-BrUnstable Risk of ring reduction and debromination.
Pd Cross-Coupling C-BrReactive The alcohol group is stable. Use mild inorganic bases.

The diagram below illustrates the primary stability considerations for the molecule's key functional groups.

G cluster_conditions Reaction Conditions cluster_outcomes Primary Outcomes mol This compound Quinoline Ring -CH2OH (Alcohol) -Br (Aryl Bromide) protonation Protonation (Quinolinium Salt) mol:f0->protonation alkoxide Alkoxide Formation mol:f1->alkoxide aldehyde Aldehyde Formation mol:f1->aldehyde coupling C-C or C-X Bond Formation mol:f2->coupling degradation Degradation (Debromination, Ring Reduction) mol->degradation acid Mild Acid (H+) acid->protonation base Strong Base (B-) base->alkoxide oxid Mild Oxidation ([O]) oxid->aldehyde pd Pd(0) Coupling pd->coupling reduc Catalytic H2 reduc->degradation

References

Technical Support Center: A Troubleshooting Guide for the Functionalization of 8-Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 8-bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the quinoline scaffold at the 8-position. The unique electronic and steric environment of the C8 position, influenced by the adjacent nitrogen atom, often presents specific challenges. This document provides in-depth, question-and-answer-based troubleshooting for common issues encountered during key synthetic transformations, including palladium-catalyzed cross-coupling reactions, lithiation-trapping sequences, and issues related to purification.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1] However, their success with 8-bromoquinoline hinges on a delicate balance of catalyst, ligand, base, and solvent.

FAQ 1: My Suzuki-Miyaura coupling reaction is sluggish or fails to give the desired product. What are the likely causes and how can I fix it?

Low or no yield in a Suzuki-Miyaura coupling of 8-bromoquinoline is a frequent issue. The problem often lies in one of several key areas: catalyst activity, reaction conditions, or the stability of the boronic acid/ester.[2]

Troubleshooting Steps:

  • Evaluate the Catalyst System: The choice of palladium source and ligand is critical. The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Catalyst: While Pd(PPh₃)₄ can be effective, consider using more robust pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand.[2] These are often more tolerant of challenging substrates.

    • Ligand Selection: The steric and electronic properties of the ligand are paramount. Bulky, electron-rich phosphine ligands can promote the crucial oxidative addition and reductive elimination steps.[3] Consider ligands such as XPhos, SPhos, or RuPhos, which have proven effective in difficult couplings.[4] A systematic screening of ligands is often a worthwhile endeavor.[4]

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome activation barriers, but be mindful of potential side reactions and purification challenges.

  • Optimize Reaction Conditions:

    • Base: The base not only facilitates the transmetalation step but also influences the overall reaction kinetics. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is often a superior choice for challenging Suzuki couplings.[2][4] Ensure the base is finely powdered and anhydrous.

    • Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are typically used. A mixture of solvent with a small amount of water (e.g., dioxane/water 4:1) can be beneficial for the solubility of the base and the boronic acid.[2]

    • Temperature: 8-Bromoquinoline can be less reactive than other aryl bromides. If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-120 °C may be necessary.

  • Assess Boronic Acid/Ester Stability: Boronic acids are susceptible to decomposition, especially at elevated temperatures.[5]

    • Homocoupling: The formation of a biaryl byproduct from the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[6]

    • Protodeboronation: Cleavage of the C-B bond can occur, leading to the formation of quinoline.

    • Use Boronic Esters: Pinacol boronic esters (Bpins) are generally more stable than their corresponding boronic acids and are less prone to these side reactions.[5][7]

Experimental Protocol: Screening Ligands for Suzuki-Miyaura Coupling

  • To a series of oven-dried reaction vials, add 8-bromoquinoline (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • To each vial, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a different phosphine ligand (4 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) to achieve a concentration of ~0.1 M.

  • Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heat the reactions to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS at regular intervals.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 8-Bromoquinoline

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃More stable and versatile pre-catalysts.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands facilitate catalysis.[4]
Base K₃PO₄Often more effective for challenging couplings.[2]
Solvent 1,4-Dioxane/Water (4:1)Good solvent for reactants and promotes base activity.[2]
Temperature 90-110 °CHigher temperatures may be needed for this less reactive substrate.
FAQ 2: My Buchwald-Hartwig amination is giving low yields and I'm observing side products. What's going wrong?

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[8] With 8-bromoquinoline, challenges can arise from catalyst inhibition and side reactions like hydrodehalogenation.[9]

Troubleshooting Steps:

  • Catalyst and Ligand are Key: Similar to Suzuki couplings, the choice of ligand is crucial.

    • Ligand Generations: The development of Buchwald-Hartwig amination has seen several "generations" of ligands. For a sterically hindered substrate like 8-bromoquinoline, later-generation, bulky alkylphosphine ligands (e.g., BrettPhos, RuPhos) are often necessary.[4][8]

    • Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.[9]

  • Base Selection is Critical: The base in a Buchwald-Hartwig reaction deprotonates the amine and facilitates the catalytic cycle.

    • Strong, Non-Nucleophilic Bases: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

    • Base Sensitivity: Be aware that some functional groups on your amine coupling partner may be sensitive to strong bases.[9] In such cases, milder bases like K₃PO₄ or Cs₂CO₃ can be attempted, though they may require higher temperatures or more active catalyst systems.

  • Solvent and Temperature Considerations:

    • Aprotic Solvents: Toluene, 1,4-dioxane, and THF are common solvents. The choice can influence the solubility of the base and the catalytic species.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions like hydrodehalogenation (replacement of the bromine with a hydrogen atom). A careful optimization of the temperature is often required.

dot

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination catalyst Evaluate Catalyst System start->catalyst Step 1 conditions Optimize Reaction Conditions catalyst->conditions Step 2 sub_catalyst1 Switch to Bulky Ligand (e.g., BrettPhos) catalyst->sub_catalyst1 sub_catalyst2 Use a Pre-catalyst catalyst->sub_catalyst2 side_reactions Identify Side Reactions conditions->side_reactions Step 3 sub_conditions1 Screen Bases (NaOtBu, LiHMDS, K3PO4) conditions->sub_conditions1 sub_conditions2 Vary Solvent (Toluene, Dioxane) conditions->sub_conditions2 sub_conditions3 Optimize Temperature conditions->sub_conditions3 sub_side_reactions1 Check for Hydrodehalogenation side_reactions->sub_side_reactions1 success Improved Yield sub_catalyst1->success sub_catalyst2->success sub_conditions1->success sub_conditions2->success sub_conditions3->success sub_side_reactions1->conditions If observed, lower temp.

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

FAQ 3: My Sonogashira coupling is not working, and I see a black precipitate. What is happening?

The Sonogashira coupling is an effective method for forming C(sp²)-C(sp) bonds.[10] The formation of a black precipitate, known as "palladium black," is a common sign of catalyst decomposition and a primary reason for reaction failure.[11]

Troubleshooting Steps:

  • Preventing Catalyst Decomposition:

    • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[12] Ensure that all solvents and reagents are thoroughly degassed, and the reaction is maintained under a strict inert atmosphere (argon or nitrogen). The freeze-pump-thaw method is highly recommended for degassing solvents.

    • Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst.[11] Use high-purity reagents and anhydrous solvents.

    • Temperature: While some aryl bromides require heating, excessively high temperatures can accelerate catalyst decomposition.[13] Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Addressing Alkyne Homocoupling (Glaser Coupling):

    • Copper Co-catalyst: The copper(I) co-catalyst (typically CuI) is essential for the Sonogashira catalytic cycle but also promotes the undesirable homocoupling of the terminal alkyne.[12]

    • Minimize Oxygen: As mentioned, oxygen promotes Glaser coupling. Strict anaerobic conditions are the best defense.

    • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often require specific ligands or different reaction conditions but can be very effective at preventing homocoupling.[11]

  • Optimizing Reaction Parameters:

    • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used as both the base and sometimes as a co-solvent.[11] Ensure the amine is dry and freshly distilled if necessary.

    • Solvent: THF and DMF are common solvents. Some anecdotal evidence suggests that THF may promote the formation of palladium black.[14] If you are experiencing this issue, consider switching to DMF or another suitable solvent.

Table 2: Key Parameters for Sonogashira Coupling of 8-Bromoquinoline

ParameterRecommended ConditionTroubleshooting Tip
Atmosphere Strict Inert (Ar or N₂)Use freeze-pump-thaw for degassing.[12]
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Use fresh, properly stored catalyst.[11]
Co-catalyst CuI (if used)Use a fresh bottle; consider copper-free protocols.[11]
Base Et₃N or DIPEAUse dry, distilled amine base.[11]
Temperature Room Temp to 80 °CStart at a lower temperature to minimize catalyst decomposition.[13]

Part 2: Lithiation and Trapping Reactions

Direct functionalization via lithium-halogen exchange is a powerful, albeit technically demanding, method. The use of pyrophoric organolithium reagents requires stringent anhydrous and anaerobic conditions.[15]

FAQ 4: My lithium-halogen exchange with n-BuLi or t-BuLi is giving a complex mixture of products. What are the potential side reactions?

Lithiation of 8-bromoquinoline is a fast reaction, even at low temperatures.[16] However, several side reactions can lead to a complex product mixture.

Troubleshooting Steps:

  • Ensure Anhydrous and Anaerobic Conditions: Organolithium reagents react rapidly with water and oxygen.[15]

    • Glassware: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and cooled under an inert atmosphere.

    • Solvents and Reagents: Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether) and ensure all other reagents are free of moisture.

  • Control of Temperature and Addition Rate:

    • Low Temperature: Lithium-halogen exchange is typically performed at very low temperatures (-78 °C is common) to prevent side reactions.

    • Slow Addition: Add the organolithium reagent slowly to the solution of 8-bromoquinoline to maintain a low internal temperature and avoid localized heating.

  • Potential Side Reactions:

    • Ortho-lithiation: While lithium-halogen exchange is generally faster, direct deprotonation at the C7 position adjacent to the bromine can occur, especially if the exchange is sluggish.[16]

    • Reaction with Electrophile: The newly formed 8-quinolyllithium is a strong nucleophile and base. It can react with certain electrophiles in unintended ways. For example, when CO₂ is used as an electrophile, the initially formed carboxylate can be attacked by another equivalent of the organolithium reagent.[17]

dot

Lithiation_Workflow start Start: 8-Bromoquinoline lithiation Lithium-Halogen Exchange (n-BuLi or t-BuLi, -78 °C) start->lithiation intermediate 8-Quinolyllithium Intermediate lithiation->intermediate side_reaction1 Side Reaction: Ortho-lithiation at C7 lithiation->side_reaction1 If temp is too high trapping Quench with Electrophile (E+) intermediate->trapping side_reaction2 Side Reaction: Reaction with Solvent or Impurities intermediate->side_reaction2 If conditions are not anhydrous product Desired Functionalized Product (8-E-Quinoline) trapping->product

Caption: Workflow for the lithiation of 8-bromoquinoline.

Part 3: Purification Challenges

The basic nitrogen atom in the quinoline ring can complicate purification by silica gel chromatography.

FAQ 5: My functionalized 8-quinoline derivative is streaking on the TLC plate and giving poor separation during column chromatography. How can I improve this?

The interaction between the basic quinoline nitrogen and the acidic silanol groups on the surface of silica gel is a common cause of tailing and poor separation.[18]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralizing the acidic sites on the silica gel is often the most effective solution.

    • Add a Basic Modifier: Add a small amount (0.5-2%) of a tertiary amine, such as triethylamine or pyridine, to your eluent system.[18] This will compete with your compound for binding to the acidic sites on the silica.

    • Pre-treat the Silica: You can also prepare a slurry of the silica gel with the eluent containing the amine before packing the column.

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[18]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a good option.[18]

  • Alternative Purification Methods:

    • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification and may be preferable to chromatography.

    • Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated quinoline derivative will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.

References

Technical Support Center: Troubleshooting Byproduct Formation in (8-Bromoquinolin-4-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (8-Bromoquinolin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the chemical modification of this versatile building block. By understanding the underlying reaction mechanisms and implementing the detailed protocols within, you can optimize your synthetic outcomes and accelerate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common transformations of this compound, providing insights into the causes and practical solutions.

Oxidation to 8-Bromoquinoline-4-carbaldehyde

The oxidation of the primary alcohol in this compound to the corresponding aldehyde, 8-bromoquinoline-4-carbaldehyde, is a foundational reaction. However, it is not without its challenges.

Question: I am attempting to oxidize this compound to the aldehyde, but I am observing a significant amount of over-oxidation to the carboxylic acid. How can I prevent this?

Answer: Over-oxidation to 8-bromoquinoline-4-carboxylic acid is a common issue when using strong or non-selective oxidizing agents. The quinoline nitrogen can also complicate certain oxidation reactions. To achieve a clean and high-yielding conversion to the aldehyde, it is crucial to employ mild and controlled oxidation methods.

Underlying Cause: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are generally too harsh for this substrate and will readily oxidize the initially formed aldehyde to the carboxylic acid. Even some milder reagents can lead to over-oxidation if the reaction is not carefully controlled.

Troubleshooting & Recommended Protocols:

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a highly selective and mild oxidant for converting primary alcohols to aldehydes. It operates under neutral conditions at room temperature, minimizing the risk of over-oxidation.[1][2]

    Table 1: Comparison of Oxidizing Agents for this compound

Oxidizing AgentTypical ByproductsKey Considerations
Potassium Permanganate8-Bromoquinoline-4-carboxylic acid, starting materialStrong oxidant, difficult to control
Chromic Acid8-Bromoquinoline-4-carboxylic acid, Cr(III) saltsToxic chromium waste, harsh acidic conditions
Swern OxidationOver-oxidation to carboxylic acid (minor), Pummerer rearrangement productsRequires cryogenic temperatures, malodorous byproducts
Dess-Martin PeriodinaneResidual iodinane byproductsMild conditions, high selectivity, easy workup
TEMPO-mediated Oxidation8-Bromoquinoline-4-carboxylic acid (if not controlled)Catalytic, uses a co-oxidant, requires careful monitoring

Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of DMP: Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Logical Workflow for Troubleshooting Oxidation:

Caption: Troubleshooting workflow for over-oxidation.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 8-position of the quinoline ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.

Question: I am performing a Sonogashira coupling with a terminal alkyne and this compound, but I am getting a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this side reaction?

Answer: The formation of a diyne byproduct through the homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[3][4]

Underlying Cause: The copper(I) acetylide intermediate, which is crucial for the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant (often adventitious oxygen) to form the homocoupled diyne.

Troubleshooting & Recommended Protocols:

  • Copper-Free Sonogashira Conditions: Performing the reaction in the absence of a copper co-catalyst can eliminate the primary pathway for homocoupling.[5] This often requires the use of a slightly more reactive palladium catalyst and a suitable base.

  • Use of an Appropriate Amine Base/Solvent: The choice of amine can influence the extent of homocoupling. Hindered amines or the use of a non-amine solvent with a soluble inorganic base can be beneficial.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[6]

Detailed Protocol: Copper-Free Sonogashira Coupling

  • Preparation: In a Schlenk tube, combine this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand.

  • Solvent and Base: Add a degassed solvent (e.g., THF, dioxane, or DMF) and a suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like diisopropylethylamine).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Reaction Pathway Diagram:

Sonogashira cluster_desired Desired Cross-Coupling cluster_byproduct Byproduct Formation A This compound D Cross-Coupled Product A->D Pd-catalyzed coupling B Terminal Alkyne B->D C Pd(0) Catalyst E Terminal Alkyne F Homocoupled Diyne E->F Oxidative Dimerization G Cu(I) Catalyst (if present)

Caption: Desired vs. undesired pathways in Sonogashira coupling.

Question: My Buchwald-Hartwig amination of this compound is giving a low yield, and I am isolating a significant amount of debrominated starting material (quinolin-4-yl)methanol. What is causing this?

Answer: The formation of the hydrodehalogenated byproduct is a known side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[7]

Underlying Cause: This can occur through several pathways, including a competing β-hydride elimination from the palladium-amide intermediate or a direct reduction of the aryl-palladium intermediate by a hydride source in the reaction mixture. The choice of ligand, base, and solvent can significantly influence the prevalence of this side reaction.

Troubleshooting & Recommended Protocols:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can promote the desired reductive elimination over competing side reactions.[8][9]

  • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are common, weaker bases like cesium carbonate or potassium phosphate may be beneficial in some cases to suppress side reactions.

  • Solvent and Temperature: Anhydrous, non-protic solvents like toluene or dioxane are typically used. Running the reaction at the lowest effective temperature can also help minimize byproduct formation.

Table 2: Troubleshooting Buchwald-Hartwig Amination of this compound

IssuePotential CauseRecommended Action
Low YieldInactive catalyst, poor ligand choiceScreen different palladium pre-catalysts and bulky phosphine ligands.
DebrominationCompeting reduction pathwayUse a bulky, electron-rich ligand; optimize base and solvent.
No ReactionPoorly soluble base, catalyst poisoningEnsure the base is sufficiently soluble; use high-purity reagents and solvents.
Nucleophilic Substitution Reactions

The hydroxymethyl group at the 4-position can be a site for nucleophilic substitution, typically after conversion to a better leaving group (e.g., a tosylate or halide).

Question: I have converted the alcohol of this compound to a tosylate and am attempting a nucleophilic substitution with an amine. However, I am observing the formation of a rearranged product. Why is this happening?

Answer: Carbocation rearrangements are a potential complication in nucleophilic substitution reactions that proceed through an Sₙ1-type mechanism.[10]

Underlying Cause: If the reaction conditions favor the formation of a carbocation intermediate at the benzylic-like position, this carbocation may undergo rearrangement to a more stable species before being trapped by the nucleophile.

Troubleshooting & Recommended Protocols:

  • Favor Sₙ2 Conditions: To avoid carbocation intermediates, employ conditions that favor a bimolecular nucleophilic substitution (Sₙ2) mechanism. This includes using a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile), a good, unhindered nucleophile, and moderate reaction temperatures.

  • Choice of Leaving Group: While tosylates are excellent leaving groups, conversion of the alcohol to a halide (e.g., using SOCl₂ or PBr₃) can also provide a suitable substrate for Sₙ2 reactions.

Reaction Mechanism Diagram:

SN1_Rearrangement A (8-Bromoquinolin-4-yl)methyl Tosylate B Carbocation Intermediate A->B Sₙ1 Pathway (Loss of OTs⁻) C Rearranged Carbocation B->C Carbocation Rearrangement D Desired Product B->D E Rearranged Byproduct C->E F Nucleophile F->D F->E

Caption: Sₙ1 pathway leading to potential rearrangement.

References

Technical Support Center: Strategies for Solubilizing (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for overcoming the poor solubility of (8-Bromoquinolin-4-yl)methanol.

Welcome to the technical support guide for this compound. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its rigid, aromatic structure and bromine substitution contribute to its characteristically poor solubility in many common laboratory solvents, posing a significant challenge for researchers.

This guide provides a structured, experience-driven approach to overcoming these solubility issues. We will move from fundamental principles and simple first steps to more advanced techniques, explaining the scientific rationale behind each recommendation to empower you to make informed decisions in your experimental work.

Section 1: Understanding the Solubility Challenge

The poor solubility of this compound stems from its distinct physicochemical properties. Its structure features a large, flat, and rigid quinoline core, which is non-polar. The bromine atom further increases its lipophilicity. While it possesses a polar hydroxymethyl (-CH₂OH) group and a basic nitrogen atom capable of hydrogen bonding, these are often insufficient to overcome the dominance of the non-polar aromatic system.

This dual nature means the molecule has a high crystal lattice energy, requiring significant energy input from solvent-solute interactions to break it apart and achieve dissolution.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundQuinoline (Parent)[1][2]8-Hydroxyquinoline[3]
Molecular Formula C₁₀H₈BrNOC₉H₇NC₉H₇NO
Molecular Weight ~238.08 g/mol 129.16 g/mol 145.16 g/mol
Appearance White to off-white powder[4]Colorless hygroscopic liquidWhite crystalline powder
Key Features Basic Nitrogen, H-bond donor (-OH), bulky lipophilic coreBasic Nitrogen, aromatic coreBasic Nitrogen, weakly acidic phenol
Predicted LogP ~1.3-2.5 (Varies by algorithm)2.032.02
Water Solubility Very PoorSlightly soluble in cold, readily in hot waterVery Poor (1 part in 1500)
Section 2: Troubleshooting Workflow for Dissolution

For researchers encountering solubility issues, we have developed a systematic workflow. This decision tree is designed to guide you from the most common and simplest methods to more specialized techniques, saving time and resources.

Caption: A decision-making workflow for solubilizing this compound.

Section 3: Detailed Protocols & Methodologies
Protocol 3.1: Systematic Solvent Screening

Causality: The goal is to identify a solvent whose polarity and hydrogen bonding capability best match the solute. Aprotic polar solvents like DMSO and DMF are often excellent starting points for dissolving difficult heterocyclic compounds.

Methodology:

  • Aliquot ~1-2 mg of this compound into several small, labeled glass vials.

  • To each vial, add a different test solvent dropwise while vortexing. Start with the solvents listed below.

  • Continue adding solvent up to a volume that would represent a useful stock concentration (e.g., 100 µL for a 10 mg/mL test).

  • Observe for complete dissolution at room temperature.

  • If not soluble, proceed to gentle heating (40-50°C) and sonication for 5-10 minutes. Allow to cool to room temperature to check for precipitation.

Recommended Starting Solvents (in order of typical effectiveness):

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Methanol (MeOH)[5]

  • Ethanol (EtOH)[5]

  • Acetone/Methanol Mixture (1:1)[6][7]

Protocol 3.2: pH Modification for Aqueous Dilution

Causality: this compound contains a basic quinoline nitrogen. In an acidic environment (pH below its pKa), this nitrogen becomes protonated, forming a positively charged quinolinium salt. This salt form is significantly more polar and thus more soluble in aqueous media.[8]

Methodology:

  • Prepare a highly concentrated stock solution (e.g., 20-50 mg/mL) of the compound in 100% DMSO or DMF.

  • Prepare the desired aqueous buffer (e.g., PBS, Tris) and adjust its pH to be acidic (e.g., pH 2-4) using HCl.

  • While vigorously vortexing the acidified buffer, slowly add the concentrated organic stock solution dropwise to achieve the final desired concentration.

  • Crucial Step: Do not add the aqueous buffer to the concentrated organic stock, as this will almost certainly cause immediate precipitation. The compound must be introduced into an environment that is already favorable for its ionized form.

  • Observe the final solution for any signs of cloudiness or precipitation.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the single best solvent to try first? For most applications, DMSO is the most reliable starting solvent. It is a powerful, polar aprotic solvent capable of disrupting the crystal lattice of many poorly soluble compounds. For subsequent steps that require solvent removal, DMF or NMP may be preferable due to their lower boiling points.

Q2: My compound dissolved in DMSO, but crashed out when I added it to my aqueous cell culture media. What happened? This is a classic solubility problem. Your final concentration of DMSO in the media was likely too low to maintain solubility. The compound, which is not soluble in the aqueous media on its own, precipitated. To solve this, you should use the pH modification protocol (3.2) by diluting your DMSO stock into slightly acidic media, or explore the use of formulation agents like PEG-400 or Kolliphor® EL if your experimental design permits.

Q3: Is it safe to heat solvents like DMSO or DMF? Gentle heating to 40-50°C is generally safe and effective. However, always work in a well-ventilated chemical fume hood.[9][10] Avoid strong heating or boiling, as these solvents have high boiling points and can decompose at elevated temperatures. Never use an open flame; a heated stir plate or water bath is appropriate.

Q4: I only need a very low concentration (micromolar range) for a screening assay. What is the easiest way to prepare this? For low-concentration solutions, the most straightforward method is to prepare a high-concentration stock in 100% DMSO (e.g., 10 mM) and then perform a serial dilution. A 1:1000 dilution of a 10 mM DMSO stock into an aqueous buffer results in a 10 µM final concentration with only 0.1% DMSO, which is tolerated by most biological assays.

Q5: Why is my compound completely insoluble in non-polar solvents like hexane or toluene? this compound has polar functional groups (-CH₂OH and the quinoline nitrogen) that require interaction with polar solvents for dissolution. Non-polar solvents like hexane cannot form the necessary hydrogen bonds or dipole-dipole interactions to overcome the compound's crystal lattice energy. As demonstrated with similar bromo-quinoline derivatives, insolubility in a range of non-polar and moderately polar solvents is expected.[6][7]

Section 5: Safety & Handling Precautions
  • Compound Handling: Like many halogenated heterocyclic compounds, this compound should be handled with care. Assume it is a potential skin, eye, and respiratory irritant.[11] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Safety: The recommended solvents (DMSO, DMF, Methanol) have their own specific hazards.

    • Methanol: Toxic if swallowed, inhaled, or in contact with skin. It can cause damage to organs. It is also highly flammable.[9]

    • DMSO/DMF: Can increase skin permeability, potentially enhancing the absorption of other chemicals.

  • Work Environment: All handling and dissolution procedures should be performed inside a certified chemical fume hood to ensure adequate ventilation.

References

Preventing debromination in 8-bromoquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Debromination in Cross-Coupling Methodologies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-bromoquinoline. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and frustrating side reaction: the premature loss of the bromine substituent (debromination or hydrodehalogenation). As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the complexities of 8-bromoquinoline chemistry and ensure the success of your synthetic endeavors.

The Challenge: Unwanted Debromination of 8-Bromoquinoline

8-Bromoquinoline is a valuable building block in medicinal chemistry and materials science.[1] Its bromine atom at the C8 position serves as a crucial handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] However, the C-Br bond in 8-bromoquinoline can be susceptible to cleavage, leading to the formation of quinoline as a significant byproduct. This undesired debromination reduces the yield of the desired product, complicates purification, and consumes valuable starting materials.

This guide will provide a systematic approach to diagnosing and mitigating debromination in your reactions involving 8-bromoquinoline.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing significant debromination of my 8-bromoquinoline starting material in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix it?

A1: Debromination in Suzuki-Miyaura reactions is a common issue that can often be traced back to several key factors.[3] Let's break down the potential culprits and their solutions:

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of the debromination side reaction.[4][5] While some couplings require heat to proceed, excessive temperatures can be detrimental.

    • Solution: Carefully screen reaction temperatures. Start at a lower temperature (e.g., 80 °C) and only increase it if the desired reaction is not proceeding. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between product formation and debromination.[4]

  • Choice of Base: Strong bases, particularly in the presence of protic solvents or even trace amounts of water, can promote debromination.[4][6]

    • Solution: Switch to weaker inorganic bases. We recommend trying potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium ethoxide or potassium tert-butoxide.[4]

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand plays a critical role. Some ligands are more prone to promoting reductive dehalogenation.

    • Solution: For electron-deficient aryl bromides like 8-bromoquinoline, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos.[4] These ligands can facilitate the desired cross-coupling pathway over the competing debromination. In some cases, phosphine-free catalyst systems may also be effective.[4]

  • Presence of Hydride Sources: Solvents like alcohols, or even trace amounts of water, can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[4][7]

    • Solution: Ensure you are using anhydrous and aprotic solvents like toluene, dioxane, or THF.[4] It is also good practice to degas your solvents to remove dissolved oxygen, which can impact catalyst stability.

Q2: My Buchwald-Hartwig amination of 8-bromoquinoline is yielding the debrominated quinoline as the major product. What can I do to minimize this?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like other palladium-catalyzed reactions, it can be plagued by debromination.[8][9] Here are some specific strategies to address this in the context of an amination reaction:

  • Ligand Selection is Key: The choice of ligand is paramount in Buchwald-Hartwig reactions.[10]

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as RuPhos and BrettPhos have been shown to be effective in promoting the amination of challenging substrates while minimizing side reactions.[9] These ligands can accelerate the rate of reductive elimination to form the desired C-N bond, outcompeting the debromination pathway.

  • Careful Selection of Base: The base is crucial for deprotonating the amine and facilitating the catalytic cycle. However, an inappropriate base can lead to debromination.

    • Solution: Weaker bases like cesium carbonate or potassium phosphate are often preferred over strong alkoxides like sodium tert-butoxide, especially if debromination is a significant issue.

  • Lower Catalyst Loading and Reaction Time: While counterintuitive, sometimes a lower catalyst loading can be beneficial.

    • Solution: Experiment with reducing the palladium catalyst loading. Also, monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining starting material to the catalytic system, which can lead to further debromination.

Q3: I am attempting a Sonogashira coupling with 8-bromoquinoline and a terminal alkyne, but I'm mostly recovering my starting material and some debrominated quinoline. What's going wrong?

A3: The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, can also be susceptible to debromination.[11][12] Here are some troubleshooting steps:

  • Copper Co-catalyst Issues: The copper(I) co-catalyst is a critical component of the traditional Sonogashira reaction.

    • Solution: Ensure your copper(I) source (typically CuI) is fresh and of high quality. Old or oxidized CuI can be detrimental to the reaction. In some cases, switching to a copper-free Sonogashira protocol might be beneficial if you suspect copper-related side reactions.[13]

  • Amine Base and Solvent: The amine base in a Sonogashira reaction serves both as a base and often as a solvent.

    • Solution: Triethylamine (Et₃N) is a common choice. However, if you are observing significant side reactions, consider using a different amine base like diisopropylethylamine (DIPEA). Ensure your amine and any co-solvent are anhydrous and thoroughly degassed.[14]

  • Palladium Catalyst and Ligand: As with other cross-coupling reactions, the palladium source and any supporting ligands are crucial.

    • Solution: Pd(PPh₃)₄ is a common catalyst for Sonogashira couplings. If you are facing issues, consider using a Pd(II) source like PdCl₂(PPh₃)₂ in combination with your copper co-catalyst. The choice of phosphine ligand can also be optimized; sometimes more electron-rich phosphines can be beneficial.

Frequently Asked Questions (FAQs)

What is the general mechanism of debromination in palladium-catalyzed cross-coupling reactions?

Debromination, or hydrodehalogenation, is a reductive process where the C-Br bond is cleaved and replaced with a C-H bond. In the context of a palladium-catalyzed reaction, this typically occurs via a competing side reaction pathway.[3] After the initial oxidative addition of 8-bromoquinoline to the Pd(0) catalyst to form a Pd(II)-aryl complex, a source of hydride can intercept this intermediate. The subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the debrominated quinoline. The hydride source can be a solvent (like an alcohol), the base, or even trace amounts of water.[4][7]

How does the choice of phosphine ligand influence the rate of debromination?

Phosphine ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst.[15] Bulky, electron-rich ligands tend to accelerate the rate of reductive elimination, which is the final step in forming the desired product.[4] By promoting the desired reaction pathway, these ligands can help to outcompete the undesired debromination side reaction. Conversely, less sterically hindered or electron-poor ligands may lead to a longer-lived Pd(II)-aryl intermediate, providing more opportunity for it to be intercepted by a hydride source and undergo debromination.

Can the order of addition of reagents affect the outcome of the reaction?

Yes, the order of addition can be important. It is generally recommended to add the palladium catalyst last, after the 8-bromoquinoline, coupling partner, base, and degassed solvent have been combined. This ensures that the catalyst is introduced into a well-mixed and oxygen-free environment, which can help to maintain its activity and minimize the formation of palladium black and other inactive species that might promote side reactions.[4]

Visualizing the Problem and Solution

The Competing Pathways: Cross-Coupling vs. Debromination

G cluster_0 Catalytic Cycle cluster_1 Desired Pathway cluster_2 Undesired Pathway Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (8-Bromoquinoline) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br(L_n) Intermediate Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Coupling Partner) Pd(II)_Complex->Transmetalation Hydride_Addition Hydride Addition Pd(II)_Complex->Hydride_Addition Reductive_Elimination_Product Reductive Elimination Transmetalation->Reductive_Elimination_Product Reductive_Elimination_Product->Pd(0)L_n Regenerates Catalyst Desired_Product Desired Coupled Product Reductive_Elimination_Product->Desired_Product Hydride_Source Hydride Source (e.g., H₂O, alcohol) Hydride_Source->Hydride_Addition Reductive_Elimination_Debromination Reductive Elimination Hydride_Addition->Reductive_Elimination_Debromination Reductive_Elimination_Debromination->Pd(0)L_n Regenerates Catalyst Debrominated_Product Debrominated Quinoline Reductive_Elimination_Debromination->Debrominated_Product

Caption: Competing reaction pathways in palladium-catalyzed cross-coupling of 8-bromoquinoline.

Troubleshooting Workflow for Debromination

G Start Debromination Observed Step1 Step 1: Evaluate Base Is a strong base (e.g., NaOEt, t-BuOK) being used? Start->Step1 Step1_Yes Switch to weaker inorganic base (K₂CO₃, K₃PO₄, Cs₂CO₃) Step1->Step1_Yes Yes Step2 Step 2: Assess Temperature & Time Is the reaction run at high temperatures for extended periods? Step1->Step2 No Step1_Yes->Step2 Step2_Yes Lower the temperature and monitor reaction closely. Stop when starting material is consumed. Step2->Step2_Yes Yes Step3 Step 3: Analyze Catalyst System Is the ligand appropriate for this substrate? Step2->Step3 No Step2_Yes->Step3 Step3_Yes Consider bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). Step3->Step3_Yes Yes Step4 Step 4: Check Solvents & Reagents Are protic solvents or water present? Step3->Step4 No Step3_Yes->Step4 Step4_Yes Use anhydrous aprotic solvents (e.g., toluene, dioxane, THF). Step4->Step4_Yes Yes End Debromination Minimized Step4->End No Step4_Yes->End

Caption: A systematic workflow for troubleshooting and minimizing debromination.

Experimental Protocols

The following are generalized, yet detailed, starting protocols for common cross-coupling reactions with 8-bromoquinoline, designed to minimize debromination. Optimization will likely be necessary for your specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of 8-Bromoquinoline

This protocol is a good starting point for the coupling of 8-bromoquinoline with an arylboronic acid.

Reagents and Materials:

  • 8-Bromoquinoline

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed toluene

  • Anhydrous, degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 8-bromoquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).

  • Catalyst Pre-mixture (optional but recommended): In a separate vial under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) to a small amount of anhydrous, degassed toluene. Stir for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene and degassed water (typically a 10:1 toluene-to-water ratio) to the Schlenk flask containing the solids. Bubble the mixture with the inert gas for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Initiation: Add the catalyst pre-mixture (or the catalyst and ligand directly) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 8-Bromoquinoline

This protocol provides a starting point for the amination of 8-bromoquinoline with a primary or secondary amine.

Reagents and Materials:

  • 8-Bromoquinoline

  • Amine coupling partner

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Cs₂CO₃ (1.5 equiv.) to an oven-dried reaction vessel. Add 8-bromoquinoline (1.0 equiv.), the amine (1.2 equiv.), Pd₂(dba)₃ (0.01-0.02 equiv.), and RuPhos (0.02-0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the 8-bromoquinoline is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Summary of Recommended Conditions to Minimize Debromination

ParameterRecommendationRationale
Temperature Start low (80-100 °C) and increase only if necessary.Minimizes the rate of the debromination side reaction.[4][5]
Base Use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).Stronger bases can promote hydrodehalogenation.[4][6]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).Accelerates the desired reductive elimination step.[4][9]
Solvent Use anhydrous, aprotic, and degassed solvents (e.g., toluene, dioxane, THF).Prevents the solvent from acting as a hydride source.[4][7]
Reaction Time Monitor closely and stop the reaction upon completion.Avoids prolonged exposure to catalytic conditions that can cause product degradation or further debromination.

By carefully considering and optimizing these key reaction parameters, you can significantly suppress the undesired debromination of 8-bromoquinoline and achieve higher yields of your target molecules.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Bromoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of a bromine atom onto this scaffold creates a versatile synthetic handle, enabling a wide array of functionalizations through cross-coupling and nucleophilic substitution reactions. However, the reactivity of the C-Br bond is profoundly influenced by its position on the quinoline ring. This guide provides an in-depth comparison of the reactivity of various bromoquinoline isomers, supported by experimental data, to inform strategic decisions in synthetic route design and drug discovery.

The Decisive Role of Bromine Placement

The location of the bromine atom on the quinoline ring dictates the electronic and steric environment of the C-Br bond, thereby governing its susceptibility to cleavage and substitution. The nitrogen atom in the quinoline ring is electron-withdrawing, influencing the electron density across the bicyclic system. This electronic effect, coupled with steric hindrance from adjacent protons or functional groups, creates a nuanced reactivity landscape among the isomers.

Electronic Effects: A Tale of Two Rings

The quinoline system consists of a pyridine ring and a benzene ring. The position of the bromine atom on either of these rings significantly alters its reactivity.

  • Pyridine Ring (Positions 2, 3, and 4): The strong electron-withdrawing effect of the ring nitrogen makes C-Br bonds at the 2 and 4-positions highly susceptible to nucleophilic attack. This is due to the effective stabilization of the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr).[2][3] The 3-position is less activated, exhibiting reactivity that is more comparable to bromobenzenes.

  • Benzene Ring (Positions 5, 6, 7, and 8): Bromine atoms on the benzene ring are generally less reactive in SNAr reactions unless activated by other electron-withdrawing groups.[3][4] Their reactivity in palladium-catalyzed cross-coupling reactions is a key area of interest.

Steric Hindrance: The Spatial Factor

The accessibility of the C-Br bond to incoming reagents is another critical determinant of reactivity.[5][6] For instance, the 8-position is subject to steric hindrance from the peri-hydrogen at the 1-position, which can influence the approach of bulky catalysts and nucleophiles.[4]

Comparing Reactivity in Key Transformations

The differential reactivity of bromoquinoline isomers is most evident in synthetically important reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern drug discovery, enabling the formation of C-C, C-N, and C-O bonds. The choice of catalyst, ligand, and reaction conditions is crucial and often isomer-dependent.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[8][9] The reactivity of bromoquinoline isomers in this reaction is influenced by the ease of oxidative addition to the palladium(0) catalyst.

Bromoquinoline IsomerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Observations
3-BromoquinolinePd(PPh₃)₄K₂CO₃Toluene/H₂O90-11075Good yield for mono-arylation, suggesting applicability to 3-bromoquinoline.[7]
3-BromoquinolinePd(dppf)Cl₂K₂CO₃1,4-Dioxane80-10085Often provides higher yields and tolerates a wider range of functional groups.[7][8]
2-Chloro-6-bromoquinolinePd(dppf)Cl₂----Selective coupling at the C6-Br position can be achieved.[10]
2-Chloro-6-bromoquinolinePd(PPh₃)₄----Coupling can occur at the C2-Cl position, highlighting ligand-dependent selectivity.[10]

Table 1: Representative conditions for Suzuki-Miyaura coupling of bromoquinolines. Yields are illustrative and depend on the specific boronic acid and optimized conditions.

The data highlights that even within the same molecule, the choice of ligand can direct the reaction to a different halogen, as seen with 2-chloro-6-bromoquinoline.[10]

Buchwald-Hartwig Amination

This reaction is a powerful tool for C-N bond formation.[1][11] The success of the Buchwald-Hartwig amination is highly dependent on the selection of the appropriate catalyst, ligand, and base.[12]

Bromoquinoline IsomerCatalyst/LigandBaseSolventTemp (°C)Observations
3-BromoquinolinePd₂(dba)₃ / XantphosNaOtBuToluene90-110Effective for coupling with a range of amines.[1]
6-BromoquinolinePd₂(dba)₃ / XantphosNaOtBuToluene90-110A robust method for synthesizing 6-aminoquinoline derivatives.[11]
6-Bromo-2-chloroquinolinePd₂(dba)₃ / XPhosLHMDSDioxane100Selective amination at the C6-Br position is achievable.[11][13]

Table 2: General conditions for Buchwald-Hartwig amination of bromoquinolines.

Bulky, electron-rich phosphine ligands like Xantphos and XPhos are often crucial for promoting the key steps of the catalytic cycle.[1][11]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C bonds between aryl halides and terminal alkynes.[14][15]

Bromoquinoline IsomerCatalyst SystemBaseSolventTemp (°C)Observations
3-BromoquinolinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF50-65A standard and effective method for the alkynylation of 3-bromoquinoline.[7]
2-Bromo-4-iodo-quinoline----The acetylene adds to the more reactive iodide site.[14]

Table 3: Typical conditions for Sonogashira coupling of bromoquinolines.

The reactivity order for halogens in Sonogashira coupling is generally I > Br > Cl, which can be exploited for selective reactions on dihalogenated quinolines.[14][15]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a direct method for substituting a halide with a nucleophile on an aromatic ring.[2][16] This reaction is highly dependent on the electronic activation of the ring.

  • 2- and 4-Bromoquinolines: These isomers are highly reactive towards nucleophiles due to the strong activation by the adjacent nitrogen atom.

  • 3-Bromoquinoline: This isomer is significantly less reactive in SNAr reactions and often requires harsh conditions or metal catalysis.

  • Bromoquinolines on the Benzene Ring: These are generally unreactive in SNAr unless activated by potent electron-withdrawing groups, such as a nitro group.[3][4] For example, the presence of a nitro group on the quinoline ring can activate a bromo group for nucleophilic substitution.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol is a generalized procedure and should be optimized for specific substrates.[8]

  • Reaction Setup: In a Schlenk flask, combine 3-bromoquinoline (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv), and a base like K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Workup and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[8]

Suzuki_Workflow A Reaction Setup: Combine 3-bromoquinoline, boronic acid, catalyst, and base. B Establish Inert Atmosphere (Ar/N₂) A->B Evacuate/Backfill C Add Degassed Solvent B->C Syringe D Heat and Stir (80-90 °C, 12-16h) C->D Heating E Workup and Purification D->E Cooling Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd L(Br)Pd(II)-Ar Pd0->OxAdd Oxidative Addition (Ar-Br) Coord [L(Br)Pd(II)(Ar)(HNR'R'')]⁺ OxAdd->Coord Amine Coordination (HNR'R'') Amido L(Br)Pd(II)(Ar)(NR'R'') Coord->Amido Deprotonation (Base) Amido->Pd0 Product Ar-NR'R'' Amido->Product Reductive Elimination

References

A Senior Application Scientist's Guide to (8-Bromoquinolin-4-yl)methanol: A Comparative Analysis of Bromo-Substituted Quinolines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2][3][4] Among the vast library of quinoline derivatives, bromo-substituted isomers stand out as exceptionally versatile intermediates. The bromine atom serves as a strategic linchpin, enabling a diverse array of functionalizations through modern cross-coupling chemistry.[5][6]

This guide provides an in-depth comparison of (8-Bromoquinolin-4-yl)methanol against other common bromoquinoline isomers. We will move beyond a simple catalog of properties to explore the causal relationships between structure, reactivity, and potential applications. By understanding the nuanced differences imparted by the bromine's position and the unique hydroxymethyl functionality, researchers can make more informed decisions in the design and execution of their synthetic strategies.

Part 1: Physicochemical Properties - The Foundation of Reactivity

The physical properties of a reagent dictate its handling, solubility, and behavior in a reaction mixture. The position of the bromine atom on the quinoline ring significantly influences these characteristics through effects on dipole moment, crystal packing, and intermolecular interactions. The introduction of a hydroxymethyl group, as in our primary compound of interest, further modifies these properties by introducing polarity and the capacity for hydrogen bonding.

PropertyThis compound3-Bromoquinoline6-Bromoquinoline8-Bromoquinoline
Molecular Formula C₁₀H₈BrNO[7][8]C₉H₆BrN[9]C₉H₆BrNC₉H₆BrN
Molecular Weight 238.09[7]208.06[9]208.06208.06
Melting Point (°C) Data not available13-15[9][10][11]19-24[12]165-166[10]
Boiling Point (°C) Data not available274-276[9][10]116 (at 6 mmHg)[12]Data not available
Appearance White crystalline powder[13]Colorless to light yellow liquid[10][11]Data not availableData not available
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.Soluble in diethyl ether, chloroform, benzene.[10] Water solubility: 103 mg/L at 25°C.[10]Soluble in polar aprotic solvents.[14]Data not available

Scientist's Insight: The high melting point of 8-bromoquinoline relative to the 3- and 6-isomers suggests stronger intermolecular forces in its crystal lattice. For this compound, the presence of the -CH₂OH group introduces a site for hydrogen bonding, which would be expected to increase its melting point and enhance its solubility in polar protic solvents compared to simple bromoquinolines. This enhanced solubility can be a significant advantage in reaction setup, potentially avoiding the need for high-boiling point aprotic solvents.

Part 2: Reactivity Showdown - A Guide to Cross-Coupling Performance

The true value of bromoquinolines is realized in their performance as substrates for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. However, not all isomers are created equal. The reactivity is governed by the C-Br bond dissociation energy and the steric and electronic environment of the reaction center. The general reactivity trend for the halogen in these reactions is I > Br > Cl.[15]

The Suzuki-Miyaura coupling is an indispensable tool for creating biaryl structures, which are prevalent in pharmaceuticals.[16][17][18] The reaction involves the coupling of an organohalide with an organoboron species.

Suzuki_Miyaura_Cycle

Comparative Reactivity:

  • 6-Bromoquinoline & 7-Bromoquinoline: These isomers are sterically unhindered and react reliably under standard Suzuki conditions. They are excellent choices for routine syntheses.

  • 3-Bromoquinoline: This isomer is also highly reactive, and its derivatives are of significant interest in medicinal chemistry.[16]

  • This compound: The bromine at the C-8 position is subject to peri-strain from the hydrogen at C-1 of the fused ring system. This can potentially slow the rate-limiting oxidative addition step compared to other isomers. However, this is often overcome by selecting more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) or by increasing the reaction temperature. The hydroxymethyl group at C-4 is electronically withdrawing, which can also influence the reactivity of the quinoline ring.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoquinoline [15]

  • Reaction Setup: In a round-bottom flask, combine 6-bromoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Solvent and Base Addition: Add toluene (8 mL), ethanol (2 mL), and a 2M aqueous solution of sodium carbonate (2.0 mL).

  • Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The formation of C-N bonds is fundamental to drug discovery, as the amino group is a key pharmacophore.[1][19] The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide range of amines.[1][19]

Buchwald_Hartwig_Cycle

Comparative Reactivity:

  • Positional Isomers (e.g., 3- and 6-bromo): These isomers are generally good substrates for Buchwald-Hartwig amination. The choice of ligand is critical and often needs to be screened for optimal results.[20]

  • This compound: The steric hindrance at the C-8 position can be a factor, often requiring more robust catalytic systems (e.g., using ligands like XPhos or Josiphos).[20] A crucial consideration is the potential for the hydroxyl group of the methanol substituent to interact with the base or the metal center. This requires careful selection of a non-nucleophilic base (e.g., NaOtBu or K₃PO₄) to avoid undesired side reactions. The ability to perform selective amination on di-halogenated quinolines, such as 6-bromo-2-chloroquinoline, highlights the nuanced reactivity that can be achieved.[21][22]

Representative Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoquinoline [19]

  • Inert Setup: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add Pd₂(dba)₃ (palladium source), Xantphos (ligand), and NaOtBu (base) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the 6-bromoquinoline derivative and the desired primary or secondary amine.

  • Solvent: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110°C. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography.

The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, leading to substituted alkenes.[23][24]

Heck_Reaction_Cycle

Comparative Reactivity: The principles of steric and electronic effects discussed for the Suzuki and Buchwald-Hartwig reactions also apply here. Less hindered positions like C-3, C-6, and C-7 are generally more favorable. The C-8 position on this compound would likely require optimized conditions, potentially using phosphine-free catalyst systems or ionic liquids to enhance reactivity.[25] The intramolecular version of the Heck reaction is particularly powerful for constructing complex heterocyclic systems.[26]

Part 3: Applications in Drug Discovery & Materials Science

The ultimate goal of synthesizing these molecules is to harness their functional properties. The substitution pattern on the quinoline ring is a critical determinant of biological activity.[27]

Comparative Biological Activity:

Compound/Isomer ClassReported Biological ActivityKey Findings
5,7-Dibromo-8-hydroxyquinoline Anticancer[5][27][28]Demonstrates significant antiproliferative activity against various cancer cell lines (C6, HeLa, HT29).[5][27] The mechanism may involve the inhibition of enzymes like topoisomerase I.[5][28]
6-Bromo-5-nitroquinoline Anticancer[5]Shows significant antiproliferative and apoptotic effects with low cytotoxicity.[5]
3,6,8-Tribromoquinoline Inactive[5]Exhibited no inhibitory activity in the tested cancer cell lines, highlighting the importance of the substitution pattern.[5]
General Bromoquinolines Antimicrobial[27]Bromoquinoline isomers are known for broad-spectrum antimicrobial properties.[27]

The Unique Advantage of this compound:

While simple bromoquinolines are primarily diversification points via their bromine atom, this compound possesses two distinct, orthogonal functional handles .

  • The C-8 Bromine: This allows for late-stage diversification using the cross-coupling reactions discussed above (Suzuki, Buchwald-Hartwig, Heck, etc.). This is ideal for generating a library of analogues for structure-activity relationship (SAR) studies.

  • The C-4 Hydroxymethyl Group: This alcohol functionality is a gateway to a host of classical organic transformations. It can be:

    • Oxidized to an aldehyde or carboxylic acid, providing new points for amide coupling or reductive amination.

    • Esterified or Etherified to explore how modifying this position affects solubility and biological target engagement.

    • Converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions.

This dual functionality makes this compound a highly valuable building block for constructing complex molecules with multiple points of diversity, a key strategy in modern drug discovery.

Workflow

Representative Protocol: MTT Assay for Anticancer Activity Assessment [27]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the bromoquinoline compounds in the appropriate cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO), a positive control (e.g., Doxorubicin), and an untreated negative control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the colored solution using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

While all bromoquinoline isomers are valuable synthetic intermediates, this compound offers a distinct strategic advantage for researchers in drug discovery and complex molecule synthesis. Its primary drawback, the potentially reduced reactivity at the sterically encumbered C-8 position, is readily overcome with modern catalytic systems. This is more than compensated for by the presence of a second, orthogonal functional handle—the C-4 hydroxymethyl group. This dual functionality allows for a multi-dimensional approach to molecular design, enabling late-stage diversification at the bromine position and a wide range of classical transformations at the alcohol. For teams aiming to generate sophisticated and diverse chemical libraries for biological screening, this compound represents a superior and highly versatile building block.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of (8-Bromoquinolin-4-yl)methanol and its Key Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Utility of (8-Bromoquinolin-4-yl)methanol

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous compounds with a vast range of biological activities, including anticancer and antimicrobial properties.[1] this compound is a versatile bifunctional building block. The hydroxyl group at the 4-position allows for conventional alcohol chemistry, such as oxidation and esterification, while the bromine atom at the 8-position serves as a crucial handle for modern cross-coupling reactions. This dual reactivity makes it an invaluable starting material for generating diverse molecular libraries for drug discovery programs.

Accurate and unambiguous characterization of its reaction products is paramount. A multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a holistic and definitive confirmation of chemical transformations. This guide provides a comparative analysis of the spectroscopic data for this compound against three common reaction products: an oxidation product, an esterification product, and a Suzuki-Miyaura cross-coupling product. We will delve into the causality behind the observed spectral changes, providing field-proven insights for researchers, scientists, and drug development professionals.

Spectroscopic Profile of Starting Material: this compound

Before analyzing its reaction products, establishing a baseline spectroscopic profile for this compound (MW: 238.09 g/mol ) is essential.

  • ¹H NMR: The spectrum is characterized by distinct aromatic signals corresponding to the quinoline ring protons and signals for the hydroxymethyl group. The protons on the heterocyclic ring (positions 2 and 3) typically appear at lower field than those on the carbocyclic ring. The -CH₂- protons will appear as a singlet or doublet, and the hydroxyl proton (-OH) will be a broad, exchangeable singlet.

  • ¹³C NMR: The spectrum will show ten distinct carbon signals: eight for the quinoline core (a mix of protonated and quaternary carbons) and one for the methylene (-CH₂OH) carbon, which typically appears around 60-65 ppm.

  • IR Spectroscopy: Key vibrational bands include a broad O-H stretch around 3200-3400 cm⁻¹ for the alcohol, C-H stretching from the aromatic ring (~3050 cm⁻¹) and the CH₂ group (~2900 cm⁻¹), C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ fingerprint region, and a C-O stretching band around 1050-1150 cm⁻¹.[2][3][4] The C-Br stretch is expected in the far IR region, typically below 600 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will exhibit a characteristic molecular ion peak cluster due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[5] This results in two peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺ (e.g., ~237 and ~239).[6] This isotopic signature is a definitive marker for the presence of a single bromine atom.

Comparative Analysis I: Oxidation to 8-Bromoquinoline-4-carbaldehyde

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation. This reaction alters the electronic environment and functionality at the 4-position, leading to predictable and significant spectroscopic shifts.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium byproducts.

  • Concentrate the filtrate under reduced pressure to yield the crude 8-Bromoquinoline-4-carbaldehyde, which can be purified by column chromatography.

Workflow for Oxidation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous DCM B Add PCC (1.5 eq) A->B under N2 C Stir at RT for 2-4h B->C D Monitor by TLC C->D E Dilute with Et2O D->E upon completion F Filter through Silica Gel E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend Starting Material in Toluene B Add TEA (1.5 eq) A->B C Add Acetic Anhydride (1.2 eq) B->C D Heat to 50-60°C for 3-5h C->D E Monitor by TLC D->E F Cool and Quench with NaHCO3 (aq) E->F upon completion G Separate & Dry Organic Layer F->G H Concentrate Solvent G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the esterification of this compound.

Spectroscopic Comparison: Alcohol vs. Ester

The formation of the acetate ester is confirmed by these characteristic spectral changes:

Spectroscopic TechniqueThis compound (Starting Material)(8-Bromoquinolin-4-yl)methyl acetate (Product)Rationale for Change
IR (cm⁻¹) ~3300 (broad, O-H stretch)No O-H signal; ~1735 (strong, C=O ester stretch) ; ~1240 (strong, C-O stretch) Loss of the alcohol -OH group and introduction of the ester carbonyl and C-O functionalities.
¹H NMR (ppm) ~4.9 (s, 2H, -CH₂-)~5.4 (s, 2H, -CH₂-) ; ~2.1 (s, 3H, -COCH₃) The methylene (-CH₂-) protons are deshielded by the adjacent electron-withdrawing acetyl group. A new singlet for the methyl protons appears.
¹³C NMR (ppm) ~62 (-CH₂OH)~65 (-CH₂OAc) ; ~170 (-C=O) ; ~21 (-CH₃) The methylene carbon is slightly deshielded. New signals for the ester carbonyl and methyl carbons appear.
MS (m/z) M⁺/M+2⁺ at ~237/239M⁺/M+2⁺ at ~279/281 Addition of an acetyl group (C₂H₂O) results in a 42 Da increase in molecular weight. The 1:1 bromine isotope pattern remains.

Comparative Analysis III: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, enabling the substitution of the bromine atom with a variety of organic groups, fundamentally altering the quinoline's core structure. H[7]ere, we compare the starting material to the product of a coupling with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a microwave vial, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and a base such as K₂CO₃ (3.0 eq). 2[8]. Add a solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 ratio).

  • Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq). 5[1][8]. Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (8-phenylquinolin-4-yl)methanol.

Workflow for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Bromoquinoline (1.0 eq) - Phenylboronic Acid (1.5 eq) - K2CO3 (3.0 eq) B Add Dioxane/Water Solvent A->B C Sparge with Argon B->C D Add Pd Catalyst (0.05 eq) C->D E Seal and Heat at 80-100°C D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute with EtOAc F->G upon completion H Aqueous Wash (Water, Brine) G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Comparison: Bromo-Compound vs. Phenyl-Compound

The replacement of the bromine atom with a phenyl group is a profound structural change, most dramatically evidenced by mass spectrometry.

Spectroscopic TechniqueThis compound (Starting Material)(8-Phenylquinolin-4-yl)methanol (Product)Rationale for Change
IR (cm⁻¹) C-Br stretch (low frequency, <600 cm⁻¹)No C-Br signal; Additional C-H bands for the new phenyl ring.The carbon-bromine bond is replaced by a carbon-carbon bond.
¹H NMR (ppm) Aromatic signals for the quinoline core.New signals between ~7.3-7.6 ppm (5H) corresponding to the new phenyl group. Shifts in the original quinoline protons due to altered electronic effects.Introduction of the new aromatic ring system.
¹³C NMR (ppm) Signal for C8-Br (~115-125 ppm).New signals for the phenyl group carbons (~127-140 ppm). The C8 signal shifts significantly upon C-C bond formation.Replacement of the C-Br bond with a C-C bond and introduction of a new aromatic ring.
MS (m/z) Characteristic M⁺/M+2⁺ cluster at ~237/239 (ratio ~1:1) Single M⁺ peak at ~235 .The most definitive evidence: the loss of the bromine atom eliminates the characteristic isotopic pattern. The molecular weight changes from ~237 (for ⁷⁹Br) to 235 (loss of ⁷⁹Br, gain of C₆H₅).

Conclusion

This guide demonstrates how a multi-faceted spectroscopic analysis provides clear and complementary evidence for the chemical transformations of this compound. For oxidation and esterification, the key indicators are found in IR and NMR through the appearance or disappearance of specific functional group signals. For substitution reactions like the Suzuki-Miyaura coupling, mass spectrometry offers the most unambiguous confirmation through the loss of the characteristic bromine isotopic pattern. By understanding the causal relationships between structural changes and spectroscopic outputs, researchers can confidently characterize their synthesized molecules, accelerating the pace of discovery in chemical and pharmaceutical sciences.

References

A Comparative Guide to In Vitro Assays for Novel Anticancer Agents Derived from (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of essential in vitro assays for evaluating the anticancer potential of compounds derived from the (8-Bromoquinolin-4-yl)methanol scaffold. As a privileged structure in medicinal chemistry, the quinoline core is a cornerstone for developing novel therapeutics.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[3][4][5]

This document moves beyond a simple listing of protocols. It is designed to provide a strategic workflow, explaining the causal logic behind the selection of each assay, from foundational cytotoxicity screening to mechanistic and functional evaluations. Each protocol is presented as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

Foundational Screening: Assessing Cytotoxicity with the MTT Assay

The initial and most critical step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for this purpose.[6][7]

Expertise & Causality: The principle of the MTT assay lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[6][7][8] The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of metabolically active, and therefore viable, cells.[8] This makes it an excellent high-throughput method for generating IC50 values (the concentration of a compound required to inhibit cell growth by 50%), which is the primary metric for cytotoxic potency.[2]

Comparative Framework: Test Compound vs. Standard-of-Care
CompoundTarget Cell LineIC50 Value (µM)
Derivative X of this compound MCF-7 (Breast Cancer)Experimental Data
Doxorubicin (Positive Control) MCF-7 (Breast Cancer)~1-4 µM[9]
Vehicle Control (e.g., 0.1% DMSO) MCF-7 (Breast Cancer)No significant effect

This table should be populated with experimental data.

Self-Validating Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and entry into the logarithmic growth phase.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and the positive control, Doxorubicin.[10][11] Treat the cells and incubate for 48-72 hours. Include wells with untreated cells and vehicle-only controls.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.[12]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]

Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells (1x10⁴ cells/well) incubate1 2. Incubate 24h (Adherence) seed->incubate1 treat 3. Add Compounds (Test, Doxorubicin, Vehicle) incubate1->treat incubate2 4. Incubate 48-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add DMSO (Dissolve Crystals) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate IC50 read->calculate

MTT Assay Experimental Workflow

Mechanistic Insight: Probing for Apoptosis with Caspase-Glo® 3/7 Assay

Observing cytotoxicity is the first step. The critical follow-up question is how the compound kills the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. A key hallmark of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7.

Expertise & Causality: The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method for quantifying caspase activity.[13][14][15] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase.[16] When added to apoptotic cells, the reagent lyses the cells, and the active Caspase-3/7 cleaves the substrate, releasing aminoluciferin. This is then used by the luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[13][16] This "add-mix-measure" format is simple, robust, and ideal for high-throughput screening.[16]

Comparative Framework: Apoptotic Induction
Compound (at IC50 concentration)Target Cell LineFold Increase in Caspase-3/7 Activity (vs. Vehicle)
Derivative X of this compound MCF-7Experimental Data
Doxorubicin MCF-7Significant Increase[9]
Vehicle Control (e.g., 0.1% DMSO) MCF-71.0 (Baseline)

This table should be populated with experimental data.

Self-Validating Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol, treating cells with the pre-determined IC50 concentration of the test compound and controls. A shorter incubation time (e.g., 24 hours) may be optimal for detecting peak caspase activity.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before mixing to create the Caspase-Glo® 3/7 Reagent.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[16]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Calculate the fold change in caspase activity by normalizing the readings of treated samples to the vehicle control.

Apoptosis Pathway Visualization

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathway Apoptotic Cascade Drug Quinoline Derivative Mitochondria Mitochondrial Perturbation Drug->Mitochondria ROS ROS ROS->Mitochondria DNA_Damage DNA Damage DNA_Damage->Mitochondria Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Assay Caspase-Glo® 3/7 Assay Measures Activity Here Assay->Casp37

Targeting the Executioner Caspases

Functional Assessment: Evaluating Anti-Metastatic Potential with a Transwell Migration Assay

A key hallmark of malignant cancer is its ability to metastasize, which involves cell migration and invasion. An effective anticancer agent should ideally inhibit this process. The Transwell assay, also known as the Boyden chamber assay, is a gold-standard method for quantifying cell migration in vitro.[17][18]

Expertise & Causality: This assay utilizes a two-chamber system separated by a porous membrane.[18][19] Cancer cells are seeded in the upper chamber in a low-serum medium, while the lower chamber contains a medium with a chemoattractant (e.g., 10% Fetal Bovine Serum).[19] This creates a chemical gradient that induces the cells to migrate through the pores.[18] By treating the cells with the test compound, one can quantify its ability to inhibit this migratory response. For invasion studies, the membrane can be coated with an extracellular matrix like Matrigel, forcing the cells to degrade this barrier before migrating.[18][19]

Comparative Framework: Inhibition of Cell Migration
Compound (at non-toxic concentration)Target Cell Line% Inhibition of Migration (vs. Vehicle)
Derivative X of this compound MDA-MB-231 (Metastatic Breast Cancer)Experimental Data
WT-161 (HDAC6 Inhibitor, Positive Control) Glioblastoma CellsSignificant Inhibition[20]
Vehicle Control (e.g., 0.1% DMSO) MDA-MB-2310% (Baseline)

This table should be populated with experimental data.

Self-Validating Experimental Protocol: Transwell Migration Assay
  • Cell Preparation: Culture highly motile cells (e.g., MDA-MB-231) to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay to minimize baseline migration.[20]

  • Assay Setup: Place 24-well Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.[21] Add 600 µL of complete medium (chemoattractant) to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing the test compound (at a non-cytotoxic concentration, e.g., IC50/4) or controls. Seed 1x10⁵ cells in 100 µL into the upper chamber of each insert.[19][21]

  • Incubation: Incubate the plate for a period appropriate for the cell line (e.g., 12-24 hours) at 37°C, 5% CO₂.[20]

  • Cell Removal & Fixation: After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab.[20][21] Fix the migrated cells on the bottom of the membrane with a fixative like 5% glutaraldehyde or methanol.

  • Staining and Quantification: Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.[21] Wash away excess stain. Count the number of stained, migrated cells in several random fields under a microscope.[21]

  • Analysis: Calculate the percentage of migration inhibition relative to the vehicle control.

Workflow Visualization

Transwell_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification starve 1. Serum-Starve Cells setup 2. Prepare Chambers (Chemoattractant Below) starve->setup seed 3. Seed Cells + Compound (Upper Chamber) setup->seed incubate 4. Incubate 12-24h (Allow Migration) seed->incubate remove 5. Remove Non-Migrated Cells (Swab Top) incubate->remove fix 6. Fix Migrated Cells (Bottom of Membrane) remove->fix stain 7. Stain with Crystal Violet fix->stain count 8. Count Cells (Microscopy) stain->count

Transwell Migration Assay Workflow

References

Comparative study of catalysts for (8-Bromoquinolin-4-yl)methanol coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Catalytic Cross-Coupling of (8-Bromoquinolin-4-yl)methanol: A Comparative Study

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline moiety is a privileged heterocyclic scaffold, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore. Specifically, this compound serves as a versatile and highly valuable building block. The bromine atom at the C8-position is a synthetic handle amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functionalities. The methanolic group at C4 offers a secondary point for modification or can influence the molecule's solubility and biological interactions.

This guide provides a comparative analysis of various catalytic systems for the functionalization of this compound. We will delve into the mechanistic nuances and practical considerations of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalyst and conditions to achieve their synthetic goals with efficiency and precision.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing C(sp²)-C(sp²) bonds due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[1][2] For the 8-bromoquinoline core, this reaction is ideal for synthesizing biaryl structures, which are prevalent in medicinal chemistry.

Comparative Analysis of Catalytic Systems

The success of a Suzuki coupling is critically dependent on the synergistic interplay of the palladium catalyst, ligand, base, and solvent. The choice of ligand is paramount, as it influences the stability and reactivity of the palladium center throughout the catalytic cycle.[3]

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)YieldKey Insights & Rationale
Pd(PPh₃)₄Na₂CO₃ / K₂CO₃Toluene/H₂O or Dioxane/H₂O80-100Good-ExcellentThe "classical" choice. Tetrakis(triphenylphosphine)palladium(0) is an air-sensitive but effective pre-catalyst. The aqueous base is crucial for activating the boronic acid for transmetalation.[4]
Pd(dppf)Cl₂K₂CO₃ / Cs₂CO₃1,4-Dioxane / DMF90-110Very Good-ExcellentThe dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides enhanced stability to the Pd center, often leading to higher yields and cleaner reactions, especially for heteroaromatic substrates.[5]
Pd(OAc)₂ / XPhos or SPhosK₃PO₄Toluene / Dioxane80-110ExcellentBuchwald's biarylphosphine ligands (e.g., XPhos) are electron-rich and sterically hindered. This promotes the oxidative addition step and prevents catalyst decomposition, making them highly effective for coupling challenging substrates like electron-rich or sterically hindered aryl bromides.[5]
Mechanistic Insight

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of the 8-bromoquinoline, forming a Pd(II) complex.[2]

  • Transmetalation: The organoboron reagent, activated by the base to form a boronate species, transfers its organic group to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(R) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product (8-R-Quin)CH₂OH TM_Complex->Product ArBr (8-Br-Quin)CH₂OH ArBr->OA_Complex Boronic R-B(OH)₂ + Base Boronic->TM_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on robust methods reported for similar substrates.[4]

Suzuki_Workflow start Start setup 1. Setup - Add this compound, boronic acid, base, and catalyst to flask. - Add solvent. start->setup degas 2. Degas - Evacuate and backfill flask with Argon or Nitrogen (3x). setup->degas reaction 3. Reaction - Heat mixture to specified temperature (e.g., 90 °C) with stirring for 2-24h (monitor by TLC/LC-MS). degas->reaction workup 4. Workup - Cool to RT. - Dilute with water and extract with organic solvent (e.g., EtOAc). reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄), filter, and concentrate. - Purify by column chromatography. workup->purify end End purify->end

Caption: General experimental workflow for cross-coupling.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the mixture to the target temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is indispensable for synthesizing conjugated enynes and aryl alkynes, which are important precursors for more complex molecules and have applications in materials science. The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[8]

Comparative Analysis of Catalytic Systems

While the Pd/Cu system is classic, copper-free variations have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).

Catalyst System (Pd Source / Ligand / Co-catalyst)BaseSolventTemp (°C)YieldKey Insights & Rationale
PdCl₂(PPh₃)₂ / PPh₃ / CuIEt₃N / DIPATHF / DMFRT - 60Good-ExcellentThe standard conditions. The amine base (e.g., triethylamine) serves as both the base and often as the solvent. The copper(I) iodide co-catalyst is crucial for activating the alkyne.[9][10]
Pd(OAc)₂ / XPhosCs₂CO₃Toluene80-100Very Good-ExcellentA copper-free system. The use of a bulky, electron-rich phosphine ligand facilitates the catalytic cycle without the need for copper, which can be advantageous for sensitive substrates and simplifies purification.
Pd/C / PPh₃ / CuIEt₃NAcetonitrileRefluxGoodHeterogeneous palladium on carbon can be used, offering advantages in catalyst removal. The choice of palladium source can influence selectivity in di-halogenated systems.[9]
Mechanistic Insight

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle.

  • Palladium Cycle: Begins with the oxidative addition of the 8-bromoquinoline to Pd(0).

  • Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper(I) acetylide species.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from palladium to form the product and regenerate the Pd(0) catalyst.[7]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(C≡CR) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product (8-R'C≡C-Quin)CH₂OH TM_Complex->Product CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Alkyne Activation (Base) Cu_Acetylide->OA_Complex from Cu Cycle Cu_Acetylide->CuI ArBr (8-Br-Quin)CH₂OH ArBr->OA_Complex Alkyne H-C≡CR Alkyne->CuI

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Atmosphere: Seal, evacuate, and backfill with an inert gas (3x).

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., ether or EtOAc).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical structures in pharmaceuticals.[11] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine, offering a direct route to N-functionalized quinolines that would be difficult to access via classical methods like nucleophilic aromatic substitution.[12][13]

Comparative Analysis of Catalytic Systems

The choice of ligand and base is particularly crucial in C-N coupling to balance catalyst activity with the prevention of side reactions.

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)YieldKey Insights & Rationale
Pd(OAc)₂ / BINAPNaOtBuToluene80-110GoodAn early generation system. BINAP is a bidentate phosphine ligand that can effectively facilitate the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide are required.[11]
Pd₂(dba)₃ / XPhos or RuPhosNaOtBu / K₃PO₄Toluene / Dioxane80-110ExcellentModern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are highly general and efficient. They promote the reductive elimination step, which is often rate-limiting in C-N coupling, allowing for the use of a wider range of amines.[14]
[(CyPF-tBu)PdCl₂] (precatalyst)LHMDS / K₂CO₃THF / DioxaneRT - 100Very Good-ExcellentPre-formed catalyst complexes offer better air stability and reproducibility. The choice of base can be tuned depending on the amine's pKa and the substrate's sensitivity.[13]
Mechanistic Insight

The mechanism is analogous to other cross-coupling reactions but with specific considerations for the nitrogen nucleophile.

  • Oxidative Addition: Pd(0) adds to the 8-bromoquinoline to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst. This step is often the rate-determining step.[15]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Amido_Complex Ar-Pd(II)L₂(NR¹R²) OA_Complex->Amido_Complex Amine Binding & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product (8-R¹R²N-Quin)CH₂OH Amido_Complex->Product ArBr (8-Br-Quin)CH₂OH ArBr->OA_Complex Amine HNR¹R² + Base Amine->OA_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial or flask with the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). Add this compound (1.0 equiv.).

  • Reagent Addition: Add the solvent (e.g., degassed toluene), followed by the amine (1.2 equiv.).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction's completion by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ether or EtOAc, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Heck Coupling: Olefin Functionalization

The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[16][17] It is a powerful tool for vinylation of the quinoline core, providing access to stilbene-like structures and intermediates for further transformations. The reaction is typically stereoselective, favoring the trans isomer.[18]

Comparative Analysis of Catalytic Systems

Heck reactions can be sensitive to the electronic nature of the alkene and often require higher temperatures.

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)YieldKey Insights & Rationale
Pd(OAc)₂ / PPh₃Et₃N / K₂CO₃DMF / Acetonitrile100-140Moderate-GoodA common and cost-effective system. Often used for activated alkenes like acrylates or styrenes. Triethylamine acts as both base and scavenger for the HBr generated.[16]
Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80-120GoodThe bulkier tri(o-tolyl)phosphine ligand can sometimes improve yields and prevent catalyst deactivation compared to triphenylphosphine.
"Jeffery Conditions" (Phase Transfer)Pd(OAc)₂, PPh₃, Bu₄NClK₂CO₃DMF / H₂O80-100Very Good
Mechanistic Insight

The Heck reaction mechanism differs from the previous examples in the transmetalation step, which is replaced by alkene coordination and insertion.

  • Oxidative Addition: Pd(0) inserts into the 8-bromoquinoline C-Br bond.

  • Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-Aryl bond. This step typically proceeds in a syn fashion and determines the regioselectivity.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the double bond of the product. This step is also syn and leads to the common trans product after bond rotation.

  • Base-promoted Regeneration: The base regenerates the Pd(0) catalyst from the Pd-H species, completing the cycle.[19]

Heck_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Insertion_Complex R-CH₂-CH(Ar)-Pd(II)L₂(Br) OA_Complex->Insertion_Complex Alkene Insertion Hydride_Complex H-Pd(II)L₂(Br) Insertion_Complex->Hydride_Complex β-Hydride Elimination Product Ar-CH=CH-R Insertion_Complex->Product Hydride_Complex->Pd0 Regeneration (Base) ArBr (8-Br-Quin)CH₂OH ArBr->OA_Complex Alkene H₂C=CHR Alkene->OA_Complex

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Coupling
  • Reaction Setup: Combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if used, e.g., PPh₃, 4-10 mol%), and the base (e.g., Et₃N, 2.0 equiv.) in a sealable reaction tube.

  • Reagent Addition: Add the solvent (e.g., anhydrous DMF) and the alkene (1.5 equiv.).

  • Reaction: Seal the tube tightly and heat in an oil bath to the required temperature (e.g., 120 °C). Stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Cool the reaction mixture, pour it into water, and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Conclusion and Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a robust and versatile platform for molecular discovery.

  • For C-C bond formation , the Suzuki-Miyaura coupling is the method of choice for introducing aryl or vinyl groups due to its reliability and broad substrate scope. The Sonogashira coupling provides unique access to alkynylated quinolines, which are valuable precursors for further transformations.

  • For C-N bond formation , the Buchwald-Hartwig amination is unparalleled, enabling the direct synthesis of a wide range of N-aryl quinolines.

  • The Heck reaction offers a direct route to olefinated products, creating valuable stilbene-like analogues.

The selection of the optimal catalytic system is paramount. For most applications involving this bromoquinoline substrate, a combination of a modern, bulky biarylphosphine ligand (such as XPhos or SPhos) with a suitable palladium source (Pd(OAc)₂ or Pd₂(dba)₃) and an appropriate base (K₃PO₄ or NaOtBu) will provide the highest yields and greatest reliability. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently and effectively leverage these powerful synthetic tools.

References

A Comparative Benchmarking Guide to the Synthesis of (8-Bromoquinolin-4-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. (8-Bromoquinolin-4-yl)methanol is a valuable building block in the construction of a variety of biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of a bromine atom at the 8-position and a versatile hydroxymethyl group at the 4-position makes this compound a strategic intermediate for further functionalization. The bromine atom can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a variety of other functional groups. This dual functionality allows for the rapid generation of diverse compound libraries, crucial for lead optimization in drug discovery.

This guide will dissect two principal synthetic strategies for obtaining this compound:

  • Synthesis via Reduction of 8-Bromoquinoline-4-carboxylic acid

  • Synthesis via Reduction of 8-Bromoquinoline-4-carbaldehyde

Each route will be evaluated based on the synthesis of the precursor and its subsequent reduction, with a focus on reaction efficiency, scalability, and practical considerations.

Method 1: Synthesis via Reduction of 8-Bromoquinoline-4-carboxylic acid

This two-step approach involves the initial synthesis of 8-bromoquinoline-4-carboxylic acid, followed by its reduction to the target alcohol.

Step 1A: Synthesis of 8-Bromoquinoline-4-carboxylic acid via the Doebner Reaction

The Doebner reaction provides a classical and adaptable method for the synthesis of quinoline-4-carboxylic acids.[1] It involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of our target precursor, 2-bromoaniline serves as the aniline component.

The reaction is thought to proceed through the formation of a Schiff base from the aniline and aldehyde, which then undergoes a Michael addition with the enol of pyruvic acid. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid.[1]

A solution of 2-bromoaniline (1 equivalent) and benzaldehyde (1.1 equivalents) in acetonitrile is treated with a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) (0.5 equivalents) and heated to 65°C for 1 hour. A solution of pyruvic acid (1 equivalent) in acetonitrile is then added dropwise, and the reaction is maintained at 65°C for an additional 20 hours. After an aqueous workup with sodium bicarbonate and extraction with ethyl acetate, the product is isolated and purified.

Step 1B: Reduction of 8-Bromoquinoline-4-carboxylic acid

Carboxylic acids are effectively reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2] It is important to note that milder reducing agents such as sodium borohydride (NaBH₄) are generally ineffective for the reduction of carboxylic acids.[3]

The reaction begins with the deprotonation of the carboxylic acid by the hydride reagent to form a lithium carboxylate salt. Subsequent nucleophilic attack of hydride on the carbonyl carbon, followed by the elimination of an aluminate species, forms an intermediate aldehyde. This aldehyde is then rapidly reduced to the primary alcohol.[4]

To a stirred suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of 8-bromoquinoline-4-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution, followed by filtration and extraction to yield this compound.

Method 2: Synthesis via Reduction of 8-Bromoquinoline-4-carbaldehyde

This alternative two-step route involves the synthesis of 8-bromoquinoline-4-carbaldehyde, which is then reduced to the target alcohol.

Step 2A: Synthesis of 8-Bromoquinoline-4-carbaldehyde

While 8-bromoquinoline-4-carbaldehyde is commercially available[5][6], its synthesis from readily available starting materials is a key consideration for cost-effectiveness and scalability. A plausible route involves the oxidation of 8-bromo-4-methylquinoline.

A mixture of 8-bromo-4-methylquinoline (1 equivalent) and a suitable oxidizing agent such as selenium dioxide (SeO₂) in a solvent like dioxane and water is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove selenium metal, and the filtrate is worked up to isolate the crude 8-bromoquinoline-4-carbaldehyde, which can be purified by column chromatography.

Step 2B: Reduction of 8-Bromoquinoline-4-carbaldehyde

The reduction of an aldehyde to a primary alcohol is a more straightforward transformation compared to the reduction of a carboxylic acid and can be achieved with a wider range of reducing agents, including the milder and more user-friendly sodium borohydride (NaBH₄).[6]

The mechanism involves the nucleophilic addition of a hydride ion from the borohydride reagent to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a protic solvent, such as methanol or water, protonates the alkoxide to yield the primary alcohol.[6]

To a solution of 8-bromoquinoline-4-carbaldehyde (1 equivalent) in methanol or ethanol at 0°C, sodium borohydride (1.1-1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours, or until the starting material is consumed as indicated by TLC. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give this compound.

Comparative Analysis

To facilitate a direct comparison, the following table summarizes the key aspects of each synthetic route. Please note that yields are representative and can vary based on reaction scale and optimization.

FeatureMethod 1: Via Carboxylic AcidMethod 2: Via Aldehyde
Precursor Synthesis Doebner reaction of 2-bromoaniline.Oxidation of 8-bromo-4-methylquinoline.
Precursor Yield Good to excellent (can be >80%).[7]Moderate to good (dependent on oxidation method).
Reduction Reagent LiAlH₄ (strong, pyrophoric).[2]NaBH₄ (mild, bench-stable).[6]
Reduction Conditions Anhydrous conditions, inert atmosphere.Protic solvents, ambient conditions.
Overall Yield Potentially higher due to efficient Doebner reaction.May be lower depending on the oxidation step.
Safety & Handling Requires careful handling of LiAlH₄.Safer due to the use of NaBH₄.
Scalability Doebner reaction is scalable.[7] LiAlH₄ reductions can be challenging on a large scale.Oxidation and NaBH₄ reduction are generally scalable.
Cost-Effectiveness LiAlH₄ is more expensive than NaBH₄.Potentially more cost-effective if the starting methylquinoline is readily available.

Visualization of Synthetic Workflows

To provide a clear visual representation of the experimental processes, the following diagrams outline the key steps in each synthetic pathway.

Method1_Workflow cluster_precursor Step 1A: Precursor Synthesis (Doebner Reaction) cluster_reduction Step 1B: Reduction start_A 2-Bromoaniline + Benzaldehyde + Pyruvic Acid reaction_A BF₃·OEt₂ in Acetonitrile, 65°C start_A->reaction_A product_A 8-Bromoquinoline-4-carboxylic acid reaction_A->product_A start_B 8-Bromoquinoline-4-carboxylic acid product_A->start_B reaction_B LiAlH₄ in THF, 0°C to RT start_B->reaction_B product_B This compound reaction_B->product_B

Caption: Workflow for the synthesis of this compound via the carboxylic acid intermediate.

Method2_Workflow cluster_precursor Step 2A: Precursor Synthesis (Oxidation) cluster_reduction Step 2B: Reduction start_A 8-Bromo-4-methylquinoline reaction_A SeO₂ in Dioxane/Water, Reflux start_A->reaction_A product_A 8-Bromoquinoline-4-carbaldehyde reaction_A->product_A start_B 8-Bromoquinoline-4-carbaldehyde product_A->start_B reaction_B NaBH₄ in Methanol, 0°C to RT start_B->reaction_B product_B This compound reaction_B->product_B

Caption: Workflow for the synthesis of this compound via the aldehyde intermediate.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between them will ultimately depend on the specific priorities of the research program.

  • For projects prioritizing overall yield and well-established precursor synthesis, Method 1 (via the carboxylic acid) is highly recommended. The Doebner reaction is a robust and high-yielding method for constructing the quinoline-4-carboxylic acid core.[7] However, this route necessitates the use of lithium aluminum hydride, which requires stringent safety precautions and may be less desirable for large-scale operations.

  • For projects where safety, ease of handling, and cost are primary concerns, Method 2 (via the aldehyde) presents a compelling alternative. The use of sodium borohydride for the reduction step is a significant advantage in terms of operational simplicity and safety.[6] The main consideration for this route is the efficient and high-yielding synthesis of the 8-bromoquinoline-4-carbaldehyde precursor. If a reliable and cost-effective source or synthesis of this aldehyde is available, this method becomes highly attractive.

It is advised that researchers conduct small-scale trials of both routes, if feasible, to determine the most efficient and practical method based on their specific laboratory capabilities and project goals.

References

A Comparative Efficacy Analysis of (8-Bromoquinolin-4-yl)methanol-Derived Scaffolds as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For decades, the quinoline core structure has been the backbone of synthetic antimalarial chemotherapy, yielding cornerstone drugs like chloroquine and mefloquine. However, the relentless evolution of drug resistance in Plasmodium falciparum, the most virulent human malaria parasite, necessitates a continuous search for novel, effective, and resilient chemical entities. Within this landscape, the quinoline methanol scaffold remains an area of intense investigation.

This guide provides a comparative efficacy analysis of inhibitors derived from the (8-Bromoquinolin-4-yl)methanol scaffold and related 4-substituted quinoline analogs. While specific, direct experimental data for derivatives of this compound is not extensively available in peer-reviewed literature, we can infer their potential efficacy and explore critical structure-activity relationships (SAR) by examining closely related compounds. This analysis is designed for researchers, medicinal chemists, and drug development professionals engaged in the fight against malaria. We will dissect the mechanistic basis of quinoline drug action, compare the performance of analogous compounds against both drug-sensitive and drug-resistant parasite strains, and provide detailed experimental protocols for efficacy assessment.

The Primary Mechanism of Action: Disrupting Heme Detoxification

The intraerythrocytic stages of the malaria parasite's life cycle involve the digestion of vast quantities of host hemoglobin within an acidic digestive vacuole. This process releases large amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, insoluble crystal called hemozoin (also known as the "malaria pigment").[1]

Quinoline-based drugs, including chloroquine and other 4-substituted quinolines, are weak bases that accumulate to high concentrations in the acidic digestive vacuole of the parasite.[2] Their primary antimalarial mechanism is the inhibition of this crucial hemozoin formation process. By binding to heme, these drugs cap the growing hemozoin crystal, preventing further polymerization.[1][3] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[1]

Caption: Proposed mechanism of action for quinoline-based antimalarial inhibitors.

Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Inhibitor Complex Heme->Complex Death Parasite Lysis & Death Heme->Death Oxidative Stress Membrane Damage Inhibitor This compound Scaffold Inhibitor->Complex Binding Complex->Hemozoin Inhibition

Efficacy Comparison of 4-Substituted Quinoline Analogs

The efficacy of quinoline inhibitors is critically dependent on their chemical structure, particularly the substituents on the quinoline core. The introduction of a bromine atom at the 8-position, as in our scaffold of interest, and the nature of the side chain at the 4-position, are key determinants of activity, especially against chloroquine-resistant (CQR) strains.

Below is a comparative summary of in vitro efficacy (IC50 values) for various 4-substituted quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound Class/ExampleP. falciparum StrainIC50 (nM)Key Structural FeaturesReference
Reference Standard
ChloroquineNF54 (CQS)~97-chloro, diethylamino side chain[4]
ChloroquineK1 (CQR)>1007-chloro, diethylamino side chain[4]
Chloroquine3D7 (CQS)~137-chloro, diethylamino side chain[2]
ChloroquineK1 (CQR)~200-3007-chloro, diethylamino side chain[2][5][6]
MefloquineF32 (CQS)~872,8-bis(trifluoromethyl), piperidinyl-methanol side chain[7]
4-Aminoquinoline Analogs
Compound 9a 3D7 (CQS)<5007-chloro, 4-N-methylamino side chain[5][6]
Compound 9a K1 (CQR)<5007-chloro, 4-N-methylamino side chain[5][6]
4-Anilinoquinoline Analog
Compound 3k W2 (CQR)< Artemisinin4-anilinoquinoline triazine[1]
Quinoline Methanol Analog
WR621308 Drug-sensitive & resistant strainsPotent (IC90)(S)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-(diamino)ethanol[8]
Hybrid Quinoline Analog
Compound 4b 3D7 (CQS)134-aminoquinoline-pyrano[2,3-c]pyrazole hybrid[2]
Compound 4b K1 (CQR)204-aminoquinoline-pyrano[2,3-c]pyrazole hybrid[2]
Analysis of Structure-Activity Relationships (SAR)
  • The 4-Position Side Chain is Critical : The nature of the substituent at the C-4 position is paramount for antimalarial activity. Systematic variation of the amino alcohol side chain in quinoline methanols has led to analogs that maintain high potency while potentially reducing off-target effects like CNS accumulation.[8] For 4-aminoquinolines, the basicity of the terminal amine in the side chain is crucial for accumulation in the parasite's acidic food vacuole.[2]

  • Overcoming Chloroquine Resistance : Resistance to chloroquine is primarily linked to mutations in the parasite's transporter proteins (e.g., PfCRT), which reduce drug accumulation. Modifications to the 4-position side chain, such as creating hybrid molecules or altering linker lengths, can restore activity against CQR strains.[2][9] For instance, hybrid compound 4b demonstrates impressive, nearly equipotent activity against both sensitive and resistant strains, indicating it may circumvent common resistance mechanisms.[2]

  • Role of the 8-Position Substituent : While the 7-chloro group is optimal for chloroquine-like activity, substitutions at other positions significantly modulate efficacy and pharmacological properties.[2] An 8-bromo substituent, as featured in our core scaffold, is a common modification in medicinal chemistry used to alter electronic properties and metabolic stability. Studies on 8-aminoquinolines (like primaquine) show that this class has a different mechanism and activity profile, highlighting the importance of the specific group at this position.[3][10] The combination of an 8-bromo group with a 4-methanol side chain represents a distinct chemical space from classic 4-aminoquinolines and merits investigation for its potential to yield novel activity profiles.

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

To quantitatively assess the efficacy of novel inhibitors, a standardized in vitro assay is essential. The SYBR Green I-based fluorescence assay is a widely adopted, reliable method for determining the IC50 of compounds against P. falciparum.

Principle

This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that specifically intercalates with double-stranded DNA. In a 96-well plate format, parasitized red blood cells are incubated with serial dilutions of the test inhibitor. After a set period (typically 72 hours), the cells are lysed, and SYBR Green I is added. The resulting fluorescence is directly proportional to the amount of parasitic DNA, and thus to parasite growth.

Step-by-Step Methodology
  • Parasite Culture Maintenance :

    • Maintain asynchronous P. falciparum cultures (e.g., 3D7 or K1 strains) in human O+ red blood cells (RBCs) at 4% hematocrit in complete RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

    • Incubate cultures at 37°C in a sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • Monitor parasite growth daily via Giemsa-stained thin blood smears and maintain parasitemia between 1-5%.

  • Preparation of Assay Plates :

    • Prepare serial dilutions of the test compounds (e.g., starting from 100 µM) in complete medium. Chloroquine and artesunate should be used as positive controls, and a drug-free medium as a negative control.

    • Dispense 100 µL of each compound dilution into a 96-well flat-bottom microplate.

  • Assay Initiation :

    • Prepare an assay culture of parasitized RBCs at 1% parasitemia and 2% hematocrit.

    • Add 100 µL of this parasite suspension to each well of the pre-dosed plate. The final volume will be 200 µL.

  • Incubation :

    • Incubate the plates for 72 hours under the standard parasite culture conditions described in Step 1.

  • Lysis and Staining :

    • Prepare a lysis buffer containing Tris buffer, saponin, Triton X-100, and SYBR Green I dye.

    • After 72 hours, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the prepared lysis buffer to each well.

    • Mix thoroughly and incubate the plates in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.

    • Subtract the background fluorescence from uninfected RBCs.

    • Plot the percentage of parasite growth inhibition versus the log of the drug concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for in vitro antimalarial susceptibility testing using the SYBR Green I assay.

Assay_Workflow A 1. Compound Dilution (Serial dilution in 96-well plate) B 2. Parasite Addition (P. falciparum culture at 1% parasitemia, 2% hematocrit) A->B C 3. Incubation (72 hours at 37°C) B->C D 4. Lysis & Staining (Add lysis buffer with SYBR Green I) C->D E 5. Read Fluorescence (Ex: 485nm, Em: 530nm) D->E F 6. Data Analysis (Calculate IC50 values) E->F

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel antimalarial agents. By analyzing the structure-activity relationships of related 4-substituted quinolines, we can hypothesize that derivatives of this scaffold could exhibit potent activity, potentially circumventing existing chloroquine resistance mechanisms. The key to unlocking this potential lies in the systematic synthesis and evaluation of a library of derivatives, focusing on modifications to the 4-position methanol side chain.

Compounds that demonstrate high potency against both CQS and CQR strains in vitro, such as the hybrid molecule 4b (IC50 = 13-20 nM)[2], set a high bar for performance. Future work should prioritize the synthesis of this compound derivatives and their screening using robust protocols like the SYBR Green I assay. Promising candidates should then be advanced to in vivo efficacy studies and mechanism-of-action investigations to determine if they, too, function by inhibiting hemozoin formation or if they possess a novel therapeutic pathway. This structured approach will be critical in developing the next generation of quinoline-based drugs to combat the global threat of malaria.

References

A Senior Application Scientist's Guide to (8-Bromoquinolin-4-yl)methanol: Synthesis, Characterization, and Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (8-Bromoquinolin-4-yl)methanol, a quinoline derivative of interest in medicinal chemistry. In the absence of extensive direct experimental data in publicly accessible literature, this document outlines a plausible synthetic route, predicted characterization data, and a comparative analysis against structurally related compounds with established biological activities. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and similar molecules in drug discovery programs.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents and clinical candidates. Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of features for molecular recognition by biological targets. The strategic placement of substituents on the quinoline core allows for the fine-tuning of physicochemical properties and pharmacological activity. Brominated quinolines, in particular, serve as versatile intermediates for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.[1]

This compound combines the quinoline core with a reactive bromomethyl group, offering potential as both a standalone therapeutic agent and a key building block for more complex molecules. This guide will explore its synthesis, expected analytical characteristics, and its potential in the context of other quinoline-based compounds.

Proposed Synthesis of this compound

Synthesis_Pathway cluster_0 Starting Material cluster_1 Reduction cluster_2 Product 8-Bromoquinoline-4-carboxylic acid 8-Bromoquinoline-4-carboxylic acid This compound This compound 8-Bromoquinoline-4-carboxylic acid->this compound 1. LiAlH4, THF 2. H2O workup Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 8-Bromoquinoline-4-carboxylic Acid

This protocol is a generalized procedure based on the standard reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).

Materials:

  • 8-Bromoquinoline-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous THF.

  • Addition of Carboxylic Acid: Dissolve 8-bromoquinoline-4-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Workup: Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF and diethyl ether.

  • Extraction: Combine the organic filtrates and wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Lithium aluminum hydride is highly reactive with water and atmospheric moisture. An inert atmosphere is crucial to prevent its decomposition and ensure the efficiency of the reduction.

  • Anhydrous Solvents: The use of anhydrous THF is essential for the same reason as maintaining an inert atmosphere.

  • Controlled Addition: The reaction between LiAlH₄ and a carboxylic acid is highly exothermic. Slow, dropwise addition at a low temperature prevents the reaction from becoming uncontrollable.

  • Fieser Workup: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filterable, simplifying the workup process.

Predicted Characterization Data

Based on the structure of this compound and typical spectroscopic data for quinoline derivatives, the following characterization data can be predicted.

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Observations
¹H NMR Aromatic protons on the quinoline ring (δ 7.5-9.0 ppm), a singlet for the CH₂ group (δ ~4.8 ppm), and a broad singlet for the OH proton (variable).
¹³C NMR Aromatic carbons (δ 120-150 ppm), and a carbon signal for the CH₂OH group (δ ~60 ppm).
IR (cm⁻¹) A broad O-H stretch (~3400-3200 cm⁻¹), C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C and C=N stretching of the quinoline ring (~1600-1450 cm⁻¹), and a C-O stretch (~1050 cm⁻¹).
Mass Spec (ESI+) [M+H]⁺ peak at m/z 238.98 (for ⁷⁹Br) and 240.98 (for ⁸¹Br) in an approximate 1:1 ratio.

Comparison with Alternative Quinoline-Based Compounds

The therapeutic potential of this compound can be contextualized by comparing it to other quinoline derivatives with known biological activities, particularly in the realm of anticancer and antimicrobial research.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of bromo- and hydroxy-substituted quinolines. These compounds often exert their effects through various mechanisms, including the inhibition of topoisomerase I, induction of apoptosis, and disruption of cell signaling pathways.[2][3][4]

Table 2: Comparison of Anticancer Activity of this compound (Predicted) and Related Quinoline Derivatives

Compound Structure Reported Anticancer Activity (IC₅₀ values) Potential Mechanism of Action
This compound Structure of this compoundPredicted to have moderate to good activity based on related structures.Predicted to involve DNA interaction and/or enzyme inhibition.
5,7-Dibromo-8-hydroxyquinoline Structure of 5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor): 6.7 µg/mL; HeLa (human cervix carcinoma): 8.9 µg/mL; HT29 (human colon carcinoma): 10.2 µg/mL[3]Topoisomerase I inhibition, induction of apoptosis.[2][3]
6-Bromo-5-nitroquinoline Structure of 6-Bromo-5-nitroquinolineShows significant antiproliferative activity against C6, HeLa, and HT29 cell lines.[5]Induction of apoptosis.[5]
4-Aryl-8-hydroxyquinolines General structure of 4-Aryl-8-hydroxyquinolinesVaries with aryl substituent; some derivatives show potent activity.Varies; can include kinase inhibition.

The presence of the 8-bromo substituent in the target molecule provides a handle for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, to generate a library of 8-aryl or 8-alkynyl-quinoline-4-methanol derivatives for structure-activity relationship (SAR) studies.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are well-known for their antimicrobial properties. The introduction of a bromo substituent can modulate this activity.

Table 3: Comparison of Antimicrobial Activity of this compound (Predicted) and Related Quinoline Derivatives

Compound Reported Antimicrobial Activity (MIC values)
This compound Predicted to have some antimicrobial activity, potentially enhanced by the bromo substituent.
8-Hydroxyquinoline Broad-spectrum antibacterial and antifungal activity.
5-Amino-7-bromoquinolin-8-yl sulfonates Good activity against various bacterial strains.

The methanol group at the 4-position of this compound could also influence its solubility and ability to interact with biological targets, potentially leading to a unique pharmacological profile compared to other substituted quinolines.

Future Directions and Experimental Validation

The information presented in this guide is largely based on predictive analysis and comparison with structurally similar compounds. To fully elucidate the potential of this compound, the following experimental validations are essential:

  • Synthesis and Characterization: The proposed synthetic route should be performed, and the resulting product must be fully characterized using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

  • In Vitro Biological Screening: The purified compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the mechanism of action. This could involve enzyme inhibition assays, apoptosis assays, and cell cycle analysis.

  • SAR Studies: A library of derivatives should be synthesized by modifying the 8-bromo and 4-hydroxymethyl positions to explore the structure-activity relationships and optimize for potency and selectivity.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the vast landscape of quinoline chemistry. Based on the established biological activities of related bromo- and hydroxymethyl-substituted quinolines, it holds promise as a scaffold for the development of novel therapeutic agents. This guide provides a foundational framework for its synthesis, characterization, and comparative evaluation, encouraging further empirical investigation into its true potential in medicinal chemistry and drug discovery. The self-validating nature of the proposed experimental workflows, grounded in established chemical principles, provides a reliable starting point for researchers in the field.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling (8-Bromoquinolin-4-yl)methanol (CAS No: 6469-32-5). As a Senior Application Scientist, my objective is to offer a protocol grounded in rigorous safety principles, explaining not just what to do, but why you're doing it. This approach ensures that safety becomes an intuitive and integral part of your workflow, building a culture of trust and reliability in the laboratory.

Hazard Assessment: A Proactive Approach

Presumed Hazard Profile:

  • Quinoline Core: Quinoline itself is toxic if swallowed or in contact with skin, causes serious eye irritation, and is a suspected carcinogen and mutagen.[1][2] Therefore, it is prudent to treat this compound as possessing similar potential for toxicity and irritation.

  • Brominated Compound: Brominated organic compounds require careful handling and specific waste disposal streams.[3][4]

  • Physical Form: The compound is typically a white crystalline powder.[5] This presents an inhalation hazard, as fine dust can be easily aerosolized during handling.

Given these factors, a conservative and cautious approach is mandatory. We must assume the compound is toxic upon ingestion, inhalation, and skin contact, and that it is a severe eye and skin irritant.[6][7]

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against exposure after engineering controls (like fume hoods) are in place.[8] The following PPE is mandatory for all work involving this compound.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[9] This is non-negotiable. The fume hood is your most critical engineering control to minimize inhalation of the powdered compound or any vapors from its solutions.[9]

Essential PPE Ensemble
  • Eye and Face Protection:

    • What: Tightly fitting chemical splash goggles are required at a minimum.[10] For procedures with a higher risk of splashing (e.g., large-volume transfers, heating solutions), a full-face shield worn over safety goggles is strongly recommended.[11]

    • Why: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or chemical splashes.[11] Quinoline derivatives are known to cause serious eye irritation, and direct contact could lead to severe, irreversible damage.[2][7]

  • Hand Protection:

    • What: Double-gloving with nitrile gloves is the recommended standard. The outer glove should have an extended cuff that covers the sleeve of the lab coat.

    • Why: Double-gloving provides a critical layer of protection. The outer glove absorbs the initial contamination, and the inner glove protects your skin during the doffing process. Since many organic compounds can permeate gloves over time, nitrile is a good general-purpose choice, but you should always change the outer glove immediately upon known contact.[9] Repeated exposure can lead to absorption through the skin, causing systemic health hazards.[2]

  • Body Protection:

    • What: A flame-resistant lab coat with full-length sleeves and a fully fastened front is mandatory. Ensure no skin is exposed between the glove and the sleeve.[1][6]

    • Why: The lab coat protects your skin and personal clothing from contamination by powders or splashes.[6] In the event of a spill, a contaminated lab coat can be removed quickly to minimize exposure.

  • Respiratory Protection:

    • What: When working exclusively within a certified fume hood, additional respiratory protection is typically not required. However, in the case of a large spill or a failure of the fume hood, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be available.[1] For weighing operations outside of a containment hood (not recommended), an N95 or N100 particle mask is the absolute minimum to prevent inhalation of dust.[11][12]

    • Why: The primary risk from the solid form of this compound is inhalation of airborne particles. Engineering controls are the best way to mitigate this, but appropriate respiratory protection is a crucial secondary measure for emergencies.[12]

The following table summarizes the required PPE for different laboratory operations.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection Primary Control
Weighing & Transfer Chemical Splash GogglesDouble Nitrile GlovesLab Coat (fully fastened)Not required with proper controlChemical Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab Coat (fully fastened)Not required with proper controlChemical Fume Hood
Running Reaction Chemical Splash GogglesDouble Nitrile GlovesLab Coat (fully fastened)Not required with proper controlChemical Fume Hood
Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile/Butyl GlovesChemical Resistant Apron over Lab CoatAir-purifying respirator (ABEK)Spill Kit / Area Evacuation

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure (Putting On)
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

Doffing Procedure (Taking Off)

This procedure should be performed in a designated area away from the main experiment.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in a designated bin for lab laundry or disposal if heavily contaminated.

  • Eye/Face Protection: Remove your face shield and/or goggles by handling the strap. Place them in a designated area for cleaning and disinfection.

  • Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.[6][13]

Workflow Visualization: PPE Selection Process

The following diagram illustrates the logical workflow for ensuring proper protection when handling this compound.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_controls Phase 2: Control Implementation cluster_ppe Phase 3: PPE Selection & Use A Assess Task (e.g., Weighing, Synthesis, Spill) B Review Safety Data (Assume Quinoline-like Hazards) A->B C Confirm Engineering Controls (Certified Fume Hood Available?) B->C D Work Inside Fume Hood C->D Yes E STOP WORK Consult EHS C->E No F Select Core PPE - Double Nitrile Gloves - Lab Coat - Splash Goggles D->F G High Splash/Aerosol Risk? F->G H Add Face Shield G->H Yes I Proceed with Task G->I No H->I J Follow Doffing & Disposal Protocol I->J

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and weigh boats, must be placed in a clearly labeled, sealed hazardous waste container.[14] Do not dispose of this material in the regular trash.

  • Chemical Waste:

    • Solid Waste: Unused this compound and any contaminated solids (e.g., silica gel) should be collected in a container designated for "Halogenated Organic Solid Waste."

    • Liquid Waste: Solutions containing this compound should be collected in a container for "Halogenated Organic Liquid Waste." Never pour this waste down the sink.[9][15] Bromine-containing waste must be segregated.[3]

    • Decontamination: For minor spills within the fume hood, use a spill kit with an inert absorbent material.[2] Wipe the area down with a suitable solvent (e.g., ethanol), and dispose of all cleaning materials as hazardous waste. Ensure the area is thoroughly decontaminated after work is complete.

By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research. Always remember that careful planning and a deep understanding of the "why" behind each safety step are the hallmarks of an exemplary scientist.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-Bromoquinolin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(8-Bromoquinolin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.